4-hydroxy-2H-thiochromen-2-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-hydroxythiochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O2S/c10-7-5-9(11)12-8-4-2-1-3-6(7)8/h1-5,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSIDMAJZERBPOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(S2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40937503 | |
| Record name | 2-Hydroxy-4H-1-benzothiopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40937503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16854-67-4 | |
| Record name | 2H-1-Benzothiopyran-2-one, 4-hydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016854674 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxy-4H-1-benzothiopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40937503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Hydroxy-1-thiocoumarin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis and Characterization of 4-hydroxy-2H-thiochromen-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-hydroxy-2H-thiochromen-2-one, a sulfur-containing analog of 4-hydroxycoumarin. This compound and its derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. This document outlines established synthetic routes, detailed experimental protocols, and a thorough analysis of the compound's physicochemical and spectroscopic properties.
Synthesis of this compound
The synthesis of this compound, also known as 4-hydroxythiocoumarin, can be achieved through several methods. The most common approaches involve the condensation of a thiophenol derivative with a malonic acid equivalent. Two primary methods are detailed below.
Modified Pechmann Condensation
A widely employed method for the synthesis of 4-hydroxythiocoumarin is a modification of the Pechmann condensation. This approach involves the reaction of thiophenol with Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) followed by cyclization induced by a strong acid catalyst such as Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid) or polyphosphoric acid (PPA).[1] This method is often favored due to its efficiency.[1]
Traditional Method using Malonic Acid
The traditional synthesis route involves the reaction of thiophenol with malonic acid in the presence of phosphorus oxychloride (POCl₃) and a Lewis acid catalyst like aluminum chloride (AlCl₃).[2] While this method is effective, it can sometimes result in lower yields compared to the modified Pechmann condensation.[2]
Experimental Protocols
Synthesis via Modified Pechmann Condensation[1]
Step 1: Formation of 3-((phenyl)thio)propanoic acid
-
In a round-bottom flask, a mixture of thiophenol and Meldrum's acid is heated under solvent-free conditions.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to afford the intermediate, 3-((phenyl)thio)propanoic acid.
Step 2: Cyclization to this compound
-
To the crude intermediate from Step 1, Eaton's reagent or polyphosphoric acid is added.
-
The mixture is heated to induce cyclization.
-
After the reaction is complete (as monitored by TLC), the mixture is cooled and quenched with ice-water.
-
The resulting precipitate is collected by filtration, washed with water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.
Characterization Data
The structural confirmation and purity of the synthesized this compound are established through various analytical techniques.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₉H₆O₂S | |
| Molecular Weight | 178.21 g/mol | |
| Melting Point | 207-209 °C | [3] |
| Appearance | White to pale yellow solid | [4] |
Spectroscopic Data
3.2.1. Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV spectrum of this compound in ethanol exhibits two major absorption bands.
| λmax (nm) | Description | Reference |
| 232 | Intense absorption band | [5] |
| 320 | Intense absorption band | [5] |
3.2.2. Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment | Reference |
| 1620 | C=O (carbonyl) stretching | [5] |
| 1580, 1550, 1520 | C=C (aromatic) stretching | [5] |
3.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the detailed structure of the molecule. The proton NMR spectrum reveals a characteristic singlet for the vinyl proton at C3 and signals for the aromatic protons.[5]
¹H NMR Spectral Data (Typical)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Reference |
| 8.32 | m | Aromatic H | [5] |
| 7.83 - 7.63 | m | Aromatic H | [5] |
| 6.26 | s | H-3 | [5] |
3.2.4. Mass Spectrometry (MS)
The mass spectrum of this compound shows a characteristic fragmentation pattern. A prominent feature is the loss of a carbon monoxide molecule (M-28), which often corresponds to the base peak.[6]
| m/z | Fragmentation | Reference |
| 178 | [M]⁺ | |
| 150 | [M-CO]⁺ | [6] |
Visualizations
Synthesis Pathway
The following diagram illustrates the general synthetic route to this compound from thiophenol and a malonic acid derivative.
References
- 1. aseestant.ceon.rs [aseestant.ceon.rs]
- 2. Thiocoumarins: From the Synthesis to the Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 4-hydroxy-1-thiocoumarin derivatives-1: an efficient synthesis of thioflocoumafen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Utility of 4-hydroxythiocoumarin in organic synthesis - Arabian Journal of Chemistry [arabjchem.org]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of 4-hydroxy-2H-thiochromen-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core synthetic methodologies for producing 4-hydroxy-2H-thiochromen-2-one, a significant heterocyclic scaffold in medicinal chemistry. This document details the primary reaction mechanisms, provides structured quantitative data from cited literature, and outlines detailed experimental protocols for the key synthetic routes.
Core Synthetic Methodologies
The synthesis of this compound, also known as 4-hydroxythiocoumarin, is predominantly achieved through three primary routes, each with distinct mechanistic pathways and experimental considerations. These methods offer versatility in starting materials and reaction conditions, catering to various laboratory settings and substrate requirements.
One-Pot Synthesis from Thiophenol and Malonic Acid
This traditional approach involves the direct condensation of a substituted thiophenol with malonic acid in the presence of a dehydrating and activating agent, typically a mixture of phosphorus oxychloride (POCl₃) and zinc chloride (ZnCl₂). While historically significant, this method is often characterized by harsh reaction conditions and variable yields.
Mechanism: The reaction is believed to proceed through a mechanism analogous to the Pechmann condensation for coumarin synthesis. The process is initiated by the formation of a mixed anhydride of malonic acid, which then acylates the thiophenol to form an S-phenyl malonyl thioester intermediate. Subsequent intramolecular cyclization via a thio-Claisen type condensation, followed by enolization, yields the final this compound.
Two-Step Synthesis via Dithiophenyl Malonate
To circumvent the often low and inconsistent yields of the one-pot method, a two-step approach has been developed. This method provides a more controlled reaction pathway with generally higher overall yields.[1]
-
Formation of Dithiophenyl Malonate: Thiophenol is reacted with malonic acid in the presence of a coupling agent to form the dithiophenyl ester of malonic acid. This intermediate is typically stable and can be isolated and purified.
-
Intramolecular Cyclocondensation: The isolated dithiophenyl malonate undergoes an intramolecular cyclization, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃), to yield this compound.[1]
Mechanism: The key step in this synthesis is the AlCl₃-catalyzed intramolecular thio-Claisen condensation. The Lewis acid coordinates to one of the carbonyl groups of the dithiophenyl malonate, activating it towards nucleophilic attack. The sulfur atom of the other thioester moiety then attacks the activated carbonyl carbon, leading to the formation of a six-membered ring. Subsequent elimination of a thiophenol molecule and enolization of the resulting β-keto thioester affords the final product.
One-Pot Synthesis from 2-Mercaptoacetophenone
An alternative and often high-yielding one-pot synthesis utilizes 2-mercaptoacetophenone and a carbonyl source, such as diethyl carbonate.[2][3] This method involves a base-catalyzed acylation followed by an intramolecular cyclization.
Mechanism: The reaction is initiated by the deprotonation of the thiol group of 2-mercaptoacetophenone by a strong base, such as sodium hydride. The resulting thiolate then acts as a nucleophile, attacking the carbonyl carbon of diethyl carbonate to form a thioester intermediate. Subsequent deprotonation of the α-carbon of the acetophenone moiety generates an enolate, which then undergoes an intramolecular nucleophilic attack on the thioester carbonyl, leading to the formation of the six-membered ring. Elimination of an ethoxide ion and subsequent enolization yields the this compound.
References
- 1. Synthesis of 2-Aryl-4H-thiochromen-4-one Derivatives via a Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A CONVENIENT ONE-POT SYNTHESIS OF 4-HYDROXYCOUMARIN, 4-HYDROXYTHIOCOUMARIN, AND 4-HYDROXYQUINOLIN-2(1H)-ONE | Semantic Scholar [semanticscholar.org]
Spectroscopic Analysis of 4-Hydroxy-2H-thiochromen-2-one Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of 4-hydroxy-2H-thiochromen-2-one derivatives, a class of sulfur-containing heterocyclic compounds of interest in medicinal chemistry. This document details the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS)—used to elucidate the structure and properties of these molecules. Due to the relative scarcity of published data on this compound compared to its oxygen analogue, 4-hydroxycoumarin, this guide synthesizes available information and draws informed comparisons with the more extensively studied oxygenated counterparts.
Core Spectroscopic Data
The structural elucidation of this compound and its derivatives relies on a combination of spectroscopic methods. Each technique provides unique insights into the molecular framework.
Table 1: Summary of Spectroscopic Data for this compound Derivatives
| Spectroscopic Technique | Key Observables and Expected Ranges |
| ¹H NMR | Aromatic protons (δ 7.0-8.5 ppm), vinyl proton (if present), hydroxyl proton (broad singlet, variable δ), and signals from substituent groups. |
| ¹³C NMR | Carbonyl carbon (C=O) (δ ~160-180 ppm), thiocarbonyl carbon (C=S) (if present, δ >190 ppm), aromatic and vinylic carbons (δ ~100-160 ppm). |
| IR Spectroscopy | O-H stretching (broad, ~3400 cm⁻¹), C=O stretching (strong, ~1650-1700 cm⁻¹), C=S stretching (~1025-1225 cm⁻¹), and aromatic C=C stretching (~1450-1600 cm⁻¹). |
| UV-Vis Spectroscopy | Absorption maxima (λmax) typically in the range of 280-380 nm, influenced by substitution and solvent polarity. |
| Mass Spectrometry | Molecular ion peak (M⁺) corresponding to the molecular weight, and characteristic fragmentation patterns. |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for accurate spectroscopic analysis. The following sections outline generalized procedures for the synthesis and characterization of this compound derivatives.
General Synthesis of this compound Derivatives
A common route to this compound involves the cyclization of appropriate precursors. One potential synthetic pathway is the reaction of a substituted thiophenol with a malonic acid derivative, followed by intramolecular cyclization. Modifications to this general procedure can be used to introduce various substituents on the aromatic ring.
Spectroscopic Characterization Protocols
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Tetramethylsilane (TMS) is typically used as an internal standard.
-
Data Acquisition: Record ¹H NMR and ¹³C NMR spectra. For more complex structures, 2D NMR experiments such as COSY, HSQC, and HMBC can be employed to establish connectivity.
2.2.2. Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: Samples can be prepared as KBr pellets, thin films, or solutions in a suitable solvent (e.g., chloroform).
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
2.2.3. Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Instrumentation: A UV-Vis spectrophotometer.
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-grade solvent (e.g., ethanol, methanol, or acetonitrile) with a concentration that gives an absorbance reading in the optimal range (0.2-1.0 AU).
-
Data Acquisition: Scan the sample over a wavelength range of approximately 200-800 nm to determine the absorption maxima (λmax).
2.2.4. Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer, often coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). High-Resolution Mass Spectrometry (HRMS) is used for accurate mass determination.
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent for GC-MS or a solvent compatible with the mobile phase for LC-MS.
-
Data Acquisition: Acquire the mass spectrum, ensuring the detection of the molecular ion and observation of the fragmentation pattern. The main fragmentation of 4-hydroxythiocoumarin has been reported to involve the ejection of carbon monoxide.[1]
Visualizing Experimental and Biological Pathways
Diagrams are provided below to illustrate a typical experimental workflow for spectroscopic analysis and a potential biological signaling pathway influenced by thiochromene derivatives, given their known biological activities.[2]
Caption: General experimental workflow for the synthesis and spectroscopic analysis of this compound derivatives.
Thiochromene and thiochromane scaffolds have been reported to exhibit a range of biological activities, including antibacterial, antifungal, and anticancer properties.[2] One of the key pathways implicated in cancer is the NF-κB signaling pathway, which is a known target for many therapeutic agents. While direct evidence for this compound derivatives is limited, the broader class of coumarins and their analogues have been shown to modulate this pathway.
Caption: A potential mechanism of action for a this compound derivative via inhibition of the NF-κB signaling pathway.
Conclusion
The spectroscopic analysis of this compound derivatives is a critical component of their development as potential therapeutic agents. This guide provides a foundational understanding of the key spectroscopic techniques, experimental protocols, and data interpretation involved in the characterization of this important class of molecules. While more research is needed to fully delineate the spectroscopic properties and biological activities of these specific thio-compounds, the information presented here, in conjunction with data from their well-studied oxygen analogues, offers a robust framework for researchers in the field.
References
Spectroscopic Analysis of 4-Hydroxy-2-oxo-2H-chromenes: A Technical Guide
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4-hydroxy-2H-thiochromen-2-one. Due to the limited availability of specific spectral data for this compound in the public domain, this document utilizes data from its close structural analog, 4-hydroxycoumarin, as a reference. The principles and methodologies described herein are directly applicable to the structural elucidation of this compound and related heterocyclic compounds.
Introduction
This compound is a sulfur-containing heterocyclic compound of interest in medicinal chemistry and drug development. Its structure is analogous to the well-studied 4-hydroxycoumarin, a key pharmacophore in various anticoagulant drugs. NMR spectroscopy is an essential technique for the unambiguous structural characterization of such molecules, providing detailed information about the chemical environment of each atom. This guide presents a summary of the expected NMR spectral features and the experimental protocols for their acquisition.
NMR Spectral Data
The following tables summarize the ¹H and ¹³C NMR spectral data for 4-hydroxycoumarin, which serves as a predictive model for this compound. The substitution of the endocyclic oxygen with sulfur in the thiochromen-2-one is expected to induce shifts in the NMR signals, particularly for the carbons and protons in proximity to the heteroatom.
¹H NMR Spectral Data of 4-Hydroxycoumarin
The proton NMR spectrum of 4-hydroxycoumarin is characterized by signals in the aromatic region and a distinctive signal for the proton at the C-3 position. The chemical shift of the hydroxyl proton can be variable and is often not observed due to exchange with deuterated solvents.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 5.61 | Singlet | - |
| H-5 | 7.84 | Multiplet | 7.8 |
| H-6 | 7.66 | Multiplet | 7.8 |
| H-7 | 7.39 | Multiplet | - |
| H-8 | 7.36 | Multiplet | - |
Solvent: DMSO-d₆
¹³C NMR Spectral Data of 4-Hydroxycoumarin
The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbon (C-2) and the carbon bearing the hydroxyl group (C-4) are typically observed at lower fields.
| Carbon | Chemical Shift (δ, ppm) |
| C-2 | 162.0 |
| C-3 | 90.0 |
| C-4 | 165.0 |
| C-4a | 116.0 |
| C-5 | 124.0 |
| C-6 | 123.0 |
| C-7 | 131.0 |
| C-8 | 116.0 |
| C-8a | 152.0 |
Solvent: DMSO-d₆
Experimental Protocols
The following is a generalized protocol for the acquisition of ¹H and ¹³C NMR spectra for compounds such as this compound.
3.1. Sample Preparation
-
Dissolution: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical and should be one in which the compound is fully soluble and which does not have signals that overlap with key resonances of the analyte.
-
Filtration: Filter the solution through a small plug of glass wool or a syringe filter into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0.00 ppm).
3.2. NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: NMR spectra are typically acquired on a 400 MHz or higher field spectrometer.
-
¹H NMR Acquisition:
-
Tune and shim the probe for the specific sample to ensure optimal resolution and lineshape.
-
Acquire a standard one-dimensional ¹H NMR spectrum using a pulse sequence such as the zg30.
-
Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum using a pulse sequence like zgpg30.
-
Typical parameters include a spectral width of 200-240 ppm, a relaxation delay of 2 seconds, and a larger number of scans (often several thousand) due to the lower natural abundance of the ¹³C isotope.
-
Logical Workflow for Spectral Analysis
The following diagram illustrates a typical workflow for the structural elucidation of a small molecule using NMR spectroscopy.
Caption: Logical workflow for NMR-based structure elucidation.
This comprehensive guide provides the foundational knowledge for the NMR-based structural analysis of this compound, leveraging data from its close analog and outlining standard experimental and analytical procedures. For definitive structural confirmation of the target compound, obtaining experimental NMR data is essential.
Biological Activities of Novel 4-Hydroxy-2H-thiochromen-2-one Analogues: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activities of novel 4-hydroxy-2H-thiochromen-2-one analogues and their structurally related 4-hydroxycoumarin derivatives. This document summarizes key quantitative data, details experimental protocols for significant biological assays, and visualizes relevant pathways and workflows to facilitate further research and development in this promising area of medicinal chemistry.
Antimicrobial Activity
Derivatives of this compound and 4-hydroxycoumarin have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[1][2] The nature of the substituents on the core structure plays a crucial role in determining the antimicrobial potency.[1]
Quantitative Antimicrobial Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various this compound and 4-hydroxycoumarin analogues against different microbial strains.
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |
| 4-hydroxy-chromene-2-one derivatives | |||
| 1 | S. aureus | 90 | [1] |
| 1 | C. albicans | 90 | [1] |
| 1 | E. coli | 190 | [1] |
| 3b | Various | 130-500 | [3] |
| 9c | Various | 31.25-62.5 | [3] |
| 9c | M. mucedo | 31.25 | [3] |
| 4-hydroxy-2-quinolone analogs | |||
| 3a | A. flavus | 70.97 ± 3.71 (IC50) | [4] |
| 3j | A. flavus | 1.05 (IC50) | [4] |
| Thiochromanone derivatives | |||
| 8 | B. subtilis | 32 | [5] |
| 8 | S. epidermidis | 32 | [5] |
| 8 | S. aureus | 32 | [5] |
| 8 | E. faecalis | 32 | [5] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC values are typically determined using a broth microdilution method as described in the literature.[6]
Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Materials:
-
Test compounds
-
Bacterial and fungal strains
-
Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)
-
96-well microtiter plates
-
Spectrophotometer (for measuring optical density)
-
Incubator
Procedure:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in the appropriate broth. The concentration is typically adjusted to a 0.5 McFarland standard.
-
Serial Dilution: Perform serial two-fold dilutions of the test compounds in the broth within the wells of a 96-well plate.
-
Inoculation: Add a standardized volume of the microbial inoculum to each well containing the diluted compound.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate. A known antibiotic (e.g., streptomycin, cefalexin) can be used as a reference standard.[7]
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for a specified period (e.g., 24-48 hours).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed. This can be assessed visually or by measuring the optical density using a microplate reader.
Antioxidant Activity
Several this compound and 4-hydroxycoumarin derivatives have been investigated for their antioxidant properties. These compounds can act as free radical scavengers and metal chelators, which is beneficial in combating oxidative stress-related diseases.[8][9] The presence of a 4-hydroxy group is often considered crucial for their antioxidant potential.[8]
Quantitative Antioxidant Data
The antioxidant activity of these compounds has been evaluated using various assays, including DPPH radical scavenging, hydroxyl radical scavenging, and lipid peroxidation inhibition.
| Compound ID | Assay | Activity | Reference |
| 4-hydroxycoumarin derivatives | |||
| 2b, 6b, 2c, 4c | Radical Scavenging | Highest Activity | [9] |
| 4c > 2c > 6b > 2b > BHT > 9c > Asc | DPPH Scavenging (after 30 min) | Order of Potency | [10] |
| 6b > 4c > 2b > 9c > BHT > 2c > 3c > Asc | DPPH Scavenging (prolonged) | Order of Potency | [10] |
Experimental Protocol: DPPH Radical Scavenging Assay
This assay is a common and reliable method to evaluate the free radical scavenging ability of compounds.[10]
Objective: To measure the capacity of a compound to scavenge the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.
Materials:
-
Test compounds
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Spectrophotometer
-
96-well microtiter plates or cuvettes
Procedure:
-
Preparation of DPPH Solution: Prepare a fresh solution of DPPH in methanol or ethanol to a specific concentration (e.g., 0.1 mM). The solution should have a deep violet color.
-
Preparation of Test Samples: Dissolve the test compounds in the same solvent as the DPPH solution to prepare a stock solution, from which serial dilutions are made.
-
Reaction Mixture: Add a specific volume of the DPPH solution to an equal volume of the test compound solution at different concentrations.
-
Control and Standard: A control sample contains the solvent instead of the test compound. A known antioxidant, such as ascorbic acid or BHT, is used as a positive control.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
IC50 Value: The concentration of the compound required to scavenge 50% of the DPPH radicals (IC50) is determined by plotting the scavenging activity against the compound concentration.
Anticancer Activity
Novel this compound and 4-hydroxycoumarin analogues have emerged as a promising class of compounds with potential anticancer properties.[11][12] Their mechanisms of action often involve the inhibition of key signaling pathways, such as NF-κB, and the induction of apoptosis in cancer cells.
Quantitative Anticancer Data
The anticancer activity of these compounds is typically evaluated by their ability to inhibit the proliferation of various cancer cell lines, with IC50 values indicating their potency.
| Compound | Cell Line | Activity (IC50) | Incubation Time | Reference |
| Bis-4-hydroxycoumarin | K-562 (chronic myeloid leukaemia) | 17.5 µM (NF-κB inhibition) | 8 h | [11] |
| Bis-4-hydroxycoumarin | JURKAT (acute T-cell leukaemia) | 19.0 µM (NF-κB inhibition) | 8 h | [11] |
| 4g (enamine derivative) | Agrobacterium tumefaciens induced tumors | 1.12 ± 0.02 mg/mL | - | [13] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., K-562, JURKAT)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well cell culture plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight in a CO2 incubator.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specific period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Addition: After the incubation period, add a specific volume of MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.
-
Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.
Visualizations: Signaling Pathways and Workflows
NF-κB Signaling Pathway Inhibition
Several 4-hydroxycoumarin derivatives have been shown to inhibit the NF-κB signaling pathway, which is a key regulator of inflammation and cell survival and is often dysregulated in cancer.[11]
Caption: Inhibition of the NF-κB signaling pathway by this compound analogues.
General Workflow for Biological Activity Screening
The following diagram illustrates a typical workflow for the screening of novel compounds for their biological activities.
Caption: A generalized workflow for screening the biological activities of novel compounds.
References
- 1. Design of Novel 4-Hydroxy-chromene-2-one Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Design of novel 4-hydroxy-chromene-2-one derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. In Vitro Antioxidant Activity of Selected 4-Hydroxy-chromene-2-one Derivatives—SAR, QSAR and DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro antioxidant activity of selected 4-hydroxy-chromene-2-one derivatives-SAR, QSAR and DFT studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Bis(4-hydroxy-2H-chromen-2-one): synthesis and effects on leukemic cell lines proliferation and NF-κB regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Silico and In Vitro Studies of 4-Hydroxycoumarin-Based Heterocyclic Enamines as Potential Anti-Tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Antioxidant Potential of 4-Hydroxy-2H-thiochromen-2-one and its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive investigation into the antioxidant potential of 4-hydroxy-2H-thiochromen-2-one and the broader, well-studied class of 4-hydroxycoumarin derivatives. While direct experimental data on the antioxidant capacity of this compound is limited in the current literature, this guide synthesizes available information on its structural analogs to project its potential and guide future research. This document details the key mechanisms of antioxidant action, summarizes quantitative data from various in vitro assays, provides detailed experimental protocols for these assays, and visualizes critical pathways and workflows to support further investigation and drug development efforts in this promising class of compounds.
Introduction: The Promise of 4-Hydroxycoumarin Scaffolds in Antioxidant Therapy
Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological driver in a multitude of diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer.[1] Antioxidants, molecules capable of inhibiting the oxidation of other molecules, are therefore of significant therapeutic interest. The 4-hydroxycoumarin scaffold, a prominent heterocyclic core found in many natural and synthetic compounds, has emerged as a "privileged medicinal scaffold" due to its diverse biological activities.[1][2] Notably, the phenolic-like 4-hydroxy group imparts significant potential for modulating the equilibrium between free radicals and antioxidant species within biological systems.[2]
This guide focuses on the antioxidant properties of this class of compounds, with a specific interest in this compound, the sulfur analog of 4-hydroxy-2H-chromen-2-one (4-hydroxycoumarin). While research has extensively explored the antioxidant activities of oxygen-containing coumarins, the investigation into their thio-analogs is an emerging field. This document aims to bridge this gap by providing a thorough review of the established antioxidant potential of 4-hydroxycoumarin derivatives as a predictive framework for the thio-analog, alongside detailed methodologies to facilitate further research.
Mechanism of Antioxidant Action
The antioxidant activity of 4-hydroxycoumarin derivatives is primarily attributed to two key mechanisms:
-
Free Radical Scavenging: The 4-hydroxy group is crucial for the free radical scavenging activity of these compounds.[1] It can donate a hydrogen atom to neutralize highly reactive free radicals, such as the hydroxyl radical (•OH) and superoxide anion (O₂⁻), thereby interrupting the damaging chain reactions of oxidation.[1] The stability of the resulting coumarin radical is enhanced by the delocalization of the unpaired electron across the aromatic ring system.
-
Metal Chelation: Certain 4-hydroxycoumarin derivatives have demonstrated the ability to chelate transition metal ions, particularly ferrous ions (Fe²⁺).[1] By binding to these metal ions, the compounds prevent their participation in the Fenton reaction, a major source of hydroxyl radicals in biological systems. The presence of additional oxygen atoms in the side chains of these derivatives can enhance their chelating power.[1]
Below is a diagram illustrating the general antioxidant mechanisms of 4-hydroxycoumarin derivatives.
Caption: Antioxidant mechanisms of 4-hydroxycoumarin derivatives.
Quantitative Antioxidant Activity
The antioxidant potential of various 4-hydroxycoumarin derivatives has been quantified using a range of in vitro assays. The half-maximal inhibitory concentration (IC₅₀) or equivalent metrics are commonly used to express the efficacy of these compounds. A lower IC₅₀ value indicates a higher antioxidant activity. The following tables summarize the reported antioxidant activities of selected 4-hydroxycoumarin derivatives from various studies.
Table 1: DPPH Radical Scavenging Activity of 4-Hydroxycoumarin Derivatives
| Compound | IC₅₀ (µg/mL) | Reference |
| Derivative 6b | 5.14 | [1] |
| Derivative 2b | 6.2 | [1] |
| Ascorbic Acid (Standard) | 24.17 (at 30 min) | [1] |
| BHT (Standard) | 8.62 (at 30 min) | [1] |
Table 2: Ferrous Ion Chelating Ability of 4-Hydroxycoumarin Derivatives
| Compound | CE₅₀ (µg/mL) | Reference |
| Derivative 3c | 5.5 | [1] |
| Derivative 9c | 7.76 | [1] |
| Ascorbic Acid (Standard) | 76.31 | [1] |
| BHT (Standard) | 85.48 | [1] |
Table 3: Hydroxyl Radical Scavenging Activity of 4-Hydroxycoumarin Derivatives
| Compound | I₅₀ (µg/mL) | Reference |
| Derivative 2c | 4.9 | [2] |
| Derivative 4c | 6.97 | [2] |
Note: Direct comparison of values between different studies should be done with caution due to potential variations in experimental conditions.
Experimental Protocols
This section provides detailed methodologies for the key in vitro antioxidant assays commonly used to evaluate 4-hydroxycoumarin derivatives.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, resulting in a color change from purple to yellow, which is measured spectrophotometrically.
Caption: Workflow for the DPPH radical scavenging assay.
Procedure:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark container to prevent degradation.
-
Prepare stock solutions of the test compounds and a standard antioxidant (e.g., ascorbic acid, Trolox) in a suitable solvent (e.g., DMSO, methanol).
-
From the stock solutions, prepare a series of dilutions of the test compounds and the standard.
-
-
Assay:
-
In a microplate or cuvette, add a specific volume of the test compound or standard solution.
-
Add a specific volume of the DPPH solution to initiate the reaction.
-
Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measure the absorbance of the solution at approximately 517 nm using a spectrophotometer.
-
A blank containing the solvent and DPPH solution is also measured.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound/standard.
-
The IC₅₀ value is determined by plotting the scavenging activity against the concentration of the test compound/standard.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a decolorization that is measured spectrophotometrically.
Caption: Workflow for the ABTS radical cation scavenging assay.
Procedure:
-
Reagent Preparation:
-
Generate the ABTS radical cation (ABTS•+) by reacting an aqueous solution of ABTS with potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare stock solutions and serial dilutions of the test compounds and a standard antioxidant as described for the DPPH assay.
-
-
Assay:
-
Add a small volume of the test compound or standard solution to a larger volume of the diluted ABTS•+ solution.
-
Mix and allow the reaction to proceed at room temperature for a specified time (e.g., 6 minutes).
-
Measure the absorbance at approximately 734 nm.
-
-
Calculation:
-
The percentage of ABTS•+ scavenging activity is calculated using a similar formula to the DPPH assay.
-
The IC₅₀ value is determined from the dose-response curve.
-
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored spectrophotometrically.
Procedure:
-
Reagent Preparation:
-
Prepare the FRAP reagent by mixing acetate buffer, a solution of TPTZ in HCl, and a solution of FeCl₃·6H₂O.
-
Prepare stock solutions and serial dilutions of the test compounds and a standard (e.g., FeSO₄·7H₂O).
-
-
Assay:
-
Add a small volume of the test compound or standard solution to a larger volume of the pre-warmed FRAP reagent.
-
Incubate the mixture at 37°C for a specified time (e.g., 4 minutes).
-
Measure the absorbance of the blue-colored solution at approximately 593 nm.
-
-
Calculation:
-
A standard curve is generated by plotting the absorbance of the ferrous sulfate solutions against their concentrations.
-
The antioxidant capacity of the test compound is expressed as Fe²⁺ equivalents.
-
Future Directions and Conclusion
The existing body of research strongly supports the significant antioxidant potential of 4-hydroxycoumarin derivatives, which act through mechanisms of free radical scavenging and metal chelation. While this provides a strong foundation for inferring the potential of this compound, dedicated experimental investigation is crucial to confirm and quantify its specific antioxidant activities.
Future research should focus on:
-
Synthesis and Characterization: Development of efficient synthetic routes for this compound and its derivatives.
-
In Vitro Antioxidant Profiling: Comprehensive evaluation of the antioxidant activity of these thio-analogs using the assays detailed in this guide and others.
-
Cellular and In Vivo Studies: Investigation of the cytoprotective effects and in vivo efficacy of promising lead compounds in relevant models of oxidative stress-related diseases.
-
Structure-Activity Relationship (SAR) Studies: Elucidation of the structural features that govern the antioxidant potency of this class of thio-compounds.
References
Initial Antimicrobial Screening of 4-hydroxy-2H-thiochromen-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Thiochromenone derivatives, structural analogues of the well-studied coumarins, represent a promising class of compounds with potential antimicrobial properties. This technical guide provides a comprehensive overview of the initial in vitro screening of 4-hydroxy-2H-thiochromen-2-one for its antimicrobial activity. Due to the limited availability of specific data for this exact compound, this guide leverages published data on the closely related 4-hydroxycoumarin derivatives to establish a framework for experimental design and to hypothesize potential mechanisms of action. Detailed experimental protocols for key antimicrobial susceptibility tests are provided, along with a structured presentation of representative data from analogous compounds. Furthermore, this guide includes visualizations of experimental workflows and a putative mechanism of action to aid in the conceptualization and execution of a robust screening program.
Introduction
The core structure of this compound, featuring a bicyclic aromatic system with a sulfur-containing heterocycle, presents a unique scaffold for potential antimicrobial drug discovery. Its oxygen-containing analogue, 4-hydroxycoumarin, and its derivatives have demonstrated a broad spectrum of biological activities, including antibacterial and antifungal properties.[1][2] These activities are often attributed to their ability to interact with various cellular targets. The substitution of the oxygen atom with sulfur in the chromenone ring to form a thiochromenone can significantly alter the compound's electronic and lipophilic properties, potentially leading to enhanced or novel antimicrobial activities.
This guide outlines the fundamental steps for the initial antimicrobial evaluation of this compound, providing a roadmap for researchers to assess its potential as a lead compound for further development.
Data Presentation: Antimicrobial Activity of Analogous Compounds
Table 1: Antibacterial Activity of Selected 4-Hydroxycoumarin Derivatives (MIC in µg/mL)
| Compound/Derivative | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |
| 3,3'-(5-brombenzylidene-2-hydroxy)bis(4-hydroxycoumarin) | 0.25 | 0.5 | >1000 | >1000 | [2] |
| 5,7-Dihydroxy-3-phenylcoumarin | 11 | 11 | - | - | [3] |
| 3b derivative | - | 15.63 | >1000 | - |
Table 2: Antifungal Activity of Selected 4-Hydroxycoumarin Derivatives (MIC in µg/mL)
| Compound/Derivative | Candida albicans | Aspergillus niger | Reference |
| 3,3'-(5-brombenzylidene-2-hydroxy)bis(4-hydroxycoumarin) | 0.0625 | - | [2] |
Note: The data presented is for 4-hydroxycoumarin derivatives and should be considered as a reference for the potential activity of this compound.
Experimental Protocols
The following are detailed methodologies for the initial in vitro screening of this compound for its antimicrobial properties.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a quantitative assay used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Test compound (this compound)
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Bacterial or fungal strains
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Test Compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile MHB or RPMI-1640 to all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will create a concentration gradient of the test compound.
-
-
Inoculum Preparation:
-
Culture the microbial strains overnight in their respective growth media.
-
Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Inoculation: Add 100 µL of the diluted inoculum to each well of the microtiter plate, including a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the appropriate temperature and duration (e.g., 35-37°C for 18-24 hours for most bacteria; 35°C for 24-48 hours for yeast).
-
Determination of MIC: The MIC is the lowest concentration of the test compound at which there is no visible growth (turbidity) in the well. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Agar Well Diffusion Method
This method is a qualitative or semi-quantitative assay to screen for antimicrobial activity.
Materials:
-
Test compound (this compound)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial or fungal strains
-
Sterile cork borer or pipette tips
-
Sterile swabs
Procedure:
-
Preparation of Agar Plates: Prepare MHA plates and allow them to solidify under sterile conditions.
-
Inoculum Preparation: Prepare a standardized microbial inoculum as described for the broth microdilution method.
-
Inoculation of Plates: Using a sterile swab, evenly spread the standardized inoculum over the entire surface of the MHA plate to create a lawn of microbial growth.
-
Preparation of Wells: Use a sterile cork borer (e.g., 6 mm diameter) to create wells in the agar.
-
Application of Test Compound: Add a specific volume (e.g., 50-100 µL) of a known concentration of the this compound solution into each well. A solvent control should also be included.
-
Incubation: Incubate the plates at the appropriate temperature for 18-24 hours.
-
Measurement of Inhibition Zone: Measure the diameter of the clear zone of no microbial growth around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Mandatory Visualizations
Experimental Workflows
Caption: Workflow for antimicrobial susceptibility testing.
Putative Mechanism of Action
Based on molecular docking studies of analogous 4-hydroxycoumarin derivatives and mechanistic studies of thiochromenones, a plausible mechanism of action for this compound involves the inhibition of key bacterial enzymes essential for DNA replication and repair, or disruption of cellular energy metabolism.[3][4][5][6][7]
Caption: Hypothetical antimicrobial mechanism of action.
Discussion and Future Directions
The initial screening of this compound is a critical first step in evaluating its potential as a novel antimicrobial agent. The experimental protocols outlined in this guide provide a standardized approach to obtaining reliable and reproducible preliminary data. While the antimicrobial data for 4-hydroxycoumarin derivatives is encouraging, it is imperative to generate specific MIC values for the thio-analogue against a diverse panel of Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.
Future work should focus on:
-
Broad-spectrum screening: Testing against a wider range of clinical isolates, including multidrug-resistant strains.
-
Mechanism of action studies: Elucidating the precise molecular target(s) through techniques such as enzyme inhibition assays, macromolecular synthesis inhibition studies, and proteomics.
-
Structure-activity relationship (SAR) studies: Synthesizing and screening a library of this compound derivatives to identify key structural features that enhance antimicrobial potency and selectivity.
-
In vivo efficacy and toxicity studies: Evaluating the most promising compounds in animal models of infection and assessing their safety profiles.
References
- 1. The synthesis and antimicrobial activity of some 4-hydroxycoumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. THE SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME 4-HYDROXYCOUMARIN DERIVATIVES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial Activity and Molecular Docking Studies of a Selected Series of Hydroxy-3-arylcoumarins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibacterial Activity and Molecular Docking Studies of a Selected Series of Hydroxy-3-arylcoumarins [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. A thiochromenone antibiotic derived from the Pseudomonas quinolone signal selectively targets the Gram-negative pathogen Moraxella catarrhalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeted potent antimicrobial benzochromene-based analogues: Synthesis, computational studies, and inhibitory effect against 14α-Demethylase and DNA Gyrase - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-Activity Relationship (SAR) Studies of 4-Hydroxy-2H-thiochromen-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 4-hydroxy-2H-thiochromen-2-one scaffold, a sulfur-containing analog of the well-known 4-hydroxycoumarin, has emerged as a privileged structure in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anticoagulant effects. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound derivatives, detailed experimental protocols for their synthesis and evaluation, and insights into their potential mechanisms of action.
Core Structure and Biological Activities
The this compound core is characterized by a bicyclic system where a thiopyran ring is fused to a benzene ring. The presence of the sulfur atom in the heterocyclic ring significantly influences the molecule's electronic properties and biological activity compared to its oxygen counterpart, 4-hydroxycoumarin.[1][2] Key biological activities associated with this scaffold include:
-
Anticancer Activity: Thiochromenone derivatives have been shown to inhibit tumor cell proliferation and induce apoptosis.[1][3]
-
Antimicrobial Activity: These compounds exhibit activity against a range of bacterial and fungal pathogens.[4][5]
-
Anticoagulant Activity: Similar to warfarin, a prominent 4-hydroxycoumarin derivative, some thiochromenone analogs have shown potential as anticoagulants.[6][7]
Structure-Activity Relationship (SAR) Insights
While comprehensive quantitative SAR data for a complete series of this compound derivatives is still emerging, studies on related thiochromenones, thiochromanones, and analogous 4-hydroxycoumarins provide valuable insights.
Substitutions on the Benzene Ring
Modifications on the benzene ring of the thiochromenone scaffold have a significant impact on biological activity.
-
Electron-withdrawing groups: The introduction of electron-withdrawing groups, such as halogens or nitro groups, at various positions of the benzene ring has been shown to enhance the antimicrobial and anticancer activities of related compounds.[2]
-
Electron-donating groups: Conversely, the presence of electron-donating groups may modulate the activity, and their effect is often position-dependent.
Substitutions at the C3 Position
The C3 position of the this compound ring is a key site for derivatization, and substitutions at this position are critical for tuning the biological activity.
-
Aromatic and Heterocyclic Moieties: The introduction of various aromatic and heterocyclic rings at the C3 position has led to potent anticancer and antimicrobial agents. The nature of the substituent influences the compound's ability to interact with biological targets.
-
Linker Length and Flexibility: The length and flexibility of the linker connecting a substituent to the C3 position can also affect activity.
The Importance of the 4-Hydroxy Group
The 4-hydroxy group is a crucial feature for the biological activity of this class of compounds. It can participate in hydrogen bonding with target enzymes and receptors. Furthermore, it exists in tautomeric equilibrium with the 4-oxo form, which can influence its reactivity and binding properties.
Quantitative Data on Biological Activities
The following tables summarize the available quantitative data for some this compound derivatives and their closely related analogs.
Table 1: Anticancer Activity of Bis(4-hydroxy-2H-chromen-2-one) Derivatives [8]
| Compound | Cell Line | IC50 (µM) |
| 3,3'-[3-(2-hydroxyphenyl)-3-oxopropane-1,1-diyl]bis(4-hydroxy-2H-chromen-2-one) | K-562 (chronic myeloid leukaemia) | 17.5 |
| 3,3'-[3-(2-hydroxyphenyl)-3-oxopropane-1,1-diyl]bis(4-hydroxy-2H-chromen-2-one) | JURKAT (acute T-cell leukaemia) | 19.0 |
Table 2: Antimicrobial Activity of 4-Hydroxy-2H-chromen-2-one Derivatives [4]
| Compound | Microorganism | MIC (mg/mL) |
| Compound 1 | Staphylococcus aureus | 0.13 |
| Compound 6b | Staphylococcus aureus | 0.13 |
| Compound 13b | Candida albicans | - |
Note: The original document for Table 2 mentions an inhibition zone of 30-37 mm at 150 µg/mL for compound 13b against C. albicans, but not a specific MIC value.
Experimental Protocols
General Synthesis of this compound
A common synthetic route to the this compound scaffold involves the condensation of a thiophenol derivative with a malonic acid derivative, followed by cyclization.[9][10]
One-Pot Synthesis of Thiochromones from 3-(Arylthiol)propanoic Acids: [9]
-
Preparation of 3-(Arylthiol)propanoic Acids:
-
Charge a flask with aqueous NaOH and Na2CO3.
-
Add the desired arylthiol as a solution in ethanol, followed by the addition of 3-chloropropanoic acid in water.
-
After the reaction is complete, evaporate the ethanol, acidify the aqueous phase with concentrated HCl, and extract the product with dichloromethane.
-
Purify the crude product by flash column chromatography to obtain the 3-(arylthio)propanoic acid.[9]
-
-
Cyclization to Thiochromone:
-
Dissolve the 3-(arylthiol)propanoic acid in a suitable solvent like dichloromethane.
-
Add a dehydrating agent such as polyphosphoric acid (PPA).
-
Heat the reaction mixture to facilitate cyclization.
-
Purify the resulting thiochromone derivative using column chromatography.[9]
-
Anticancer Activity Evaluation (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[3]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and incubate for 24 hours.[3]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%.[3]
Antimicrobial Activity Evaluation (Broth Microdilution Method)
The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[4]
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Perform serial dilutions of the test compounds in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates under appropriate conditions for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[4]
Signaling Pathways and Mechanisms of Action
The biological activities of this compound derivatives are attributed to their interaction with various cellular targets and modulation of key signaling pathways.
Induction of Apoptosis
Many anticancer agents exert their effects by inducing programmed cell death, or apoptosis. Thiochromenone derivatives may induce apoptosis through the intrinsic or extrinsic pathways, involving the activation of caspases and regulation of pro- and anti-apoptotic proteins of the Bcl-2 family.
Caption: Intrinsic pathway of apoptosis potentially modulated by this compound derivatives.
Inhibition of NF-κB Signaling
The nuclear factor-kappa B (NF-κB) signaling pathway plays a crucial role in inflammation and cancer. Some coumarin derivatives have been shown to inhibit NF-κB activation, suggesting a similar mechanism for their thio-analogs.[8]
Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the synthesis and biological evaluation of this compound derivatives.
Caption: General experimental workflow for SAR studies of this compound derivatives.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The available data, primarily from related thiochromenones and 4-hydroxycoumarins, highlight the importance of substitutions on the benzene ring and at the C3 position for modulating biological activity.
Future research should focus on the systematic synthesis and biological evaluation of a comprehensive library of this compound derivatives to establish a more detailed and quantitative SAR. Elucidating the precise molecular targets and signaling pathways modulated by these compounds will be crucial for their rational design and development as effective drugs for the treatment of cancer, infectious diseases, and thromboembolic disorders. The exploration of this versatile scaffold holds significant promise for the discovery of new and improved therapeutic agents.
References
- 1. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00995A [pubs.rsc.org]
- 2. ajpamc.com [ajpamc.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. The synthesis and antimicrobial activity of some 4-hydroxycoumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Bis(4-hydroxy-2H-chromen-2-one): synthesis and effects on leukemic cell lines proliferation and NF-κB regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. preprints.org [preprints.org]
- 10. researchgate.net [researchgate.net]
Unlocking Therapeutic Potential: A Technical Guide to the Discovery of Novel Bioactive Thiochromenone Scaffolds
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents has led researchers to explore a diverse array of chemical scaffolds. Among these, the thiochromenone core has emerged as a "privileged structure" in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth overview of the discovery of new bioactive thiochromenone scaffolds, focusing on their synthesis, diverse biological applications, and the crucial structure-activity relationships that govern their potency and selectivity.
Introduction to Thiochromenone Scaffolds
Thiochromenones, sulfur-containing heterocyclic compounds, are structural analogues of the well-known chromones.[1] The presence of a sulfur atom in the heterocyclic ring significantly influences the molecule's electronic distribution and lipophilicity, often leading to enhanced pharmacological properties and the ability to interact with a wide range of biological targets.[2] This versatility makes thiochromenone derivatives promising candidates for the development of new drugs against a variety of diseases, including cancer, infectious diseases, and inflammatory conditions.[3][4]
Synthetic Strategies for Thiochromenone Scaffolds
The synthesis of thiochromenone derivatives is a critical aspect of their development as bioactive agents. Various synthetic methodologies have been developed to construct the core thiochromenone ring and to introduce diverse substituents, allowing for the fine-tuning of their biological activity.
General Synthetic Workflow:
A common approach to synthesizing thiochromenone scaffolds involves the cyclization of a thiol-containing precursor. The following diagram illustrates a generalized workflow.
Caption: Generalized synthetic workflow for thiochromenone core synthesis.
Experimental Protocols:
-
One-Pot Synthesis of Thiochromen-4-ones: A notable method involves the one-pot synthesis from 3-(arylthio)propanoic acids.[5]
-
General Procedure: To a solution of the appropriate 3-(arylthio)propanoic acid (1.0 mmol) in a suitable solvent, a dehydrating agent (e.g., polyphosphoric acid) is added. The mixture is heated to a specific temperature (e.g., 80-120 °C) for a designated time (e.g., 2-4 hours). After completion, the reaction mixture is cooled and poured into ice water. The resulting precipitate is filtered, washed, and purified by column chromatography to yield the desired thiochromen-4-one.[5]
-
-
Radical-Triggered Cyclization: Visible light-mediated protocols have been developed for the construction of 3-sulfenylthiochromenones through a radical annulation of ortho-thioaryl ynones.[6]
Biological Activities of Thiochromenone Scaffolds
Thiochromenone derivatives have demonstrated a remarkable range of biological activities, making them attractive scaffolds for drug discovery programs.
Several thiochromenone derivatives exhibit potent anticancer properties by inhibiting tumor cell proliferation, inducing apoptosis, and preventing metastasis.[2][7]
Signaling Pathway Inhibition:
A key mechanism of action for some anticancer thiochromenones involves the inhibition of critical enzymes in cancer progression, such as topoisomerase II (Topo II).
Caption: Inhibition of Topoisomerase II by thiochromenone derivatives.
Quantitative Data on Anticancer Activity:
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Dispiro-indeno pyrrolidine/pyrrolothiazole–thiochroman hybrids | CCRF-CEM, HT29, MCF7 | >50% inhibition at 50 µM | [2] |
| Chromeno[4′,3′:4,5]thiopyrano[2,3-d]thiazole derivatives | OVCAR-4 (Ovarian) | LC₅₀ = 29.5 | [8] |
| SR (Leukemia) | GI₅₀ = 0.676 | [8] | |
| A498 (Renal) | GI₅₀ = 0.528 | [8] | |
| BT-549 (Breast) | GI₅₀ = 0.666 | [8] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the thiochromenone derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Thiochromenone scaffolds have shown significant promise as antimicrobial agents, with activity against a broad spectrum of bacteria (Gram-positive and Gram-negative) and fungi.[2][7]
Mechanism of Action:
The antimicrobial mechanism of action can involve the disruption of microbial enzymes. For instance, some derivatives show favorable binding affinity to dihydropteroate synthase, an essential enzyme in folate synthesis in bacteria.[2]
Quantitative Data on Antimicrobial Activity:
| Compound Derivative | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |
| Pyrazolothiochromene derivative | B. subtilis, S. aureus, E. coli, P. aeruginosa | Inhibition zone: 14–24 mm | [2] |
| Thiochromeno-[3,4-d]-pyrimidine (15b) | S. aureus MTCC 96 | 3.9 | [2] |
| S. aureus MLS16 MTCC 2940 | 3.9 | [2] | |
| B. subtilis MTCC 121 | 7.8 | [2] | |
| Thieno[3,4-c]chromene derivative (Compound 4) | Bacteria | 32-64 | [9] |
| Yeasts | 16-64 | [9] | |
| Thieno[3,4-c]chromene derivative (Compound 6) | Bacteria | 32-64 | [9] |
| Yeasts | 16-64 | [9] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
-
Preparation of Inoculum: A standardized suspension of the microbial strain is prepared.
-
Serial Dilution: The thiochromenone compounds are serially diluted in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (temperature and time) for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
Beyond anticancer and antimicrobial effects, thiochromenone derivatives have been investigated for a range of other therapeutic applications:
-
Anti-inflammatory Activity: Some derivatives have shown the ability to suppress the production of nitric oxide (NO), a key inflammatory mediator.[10][11]
-
Enzyme Inhibition: Thiochromenone derivatives have been identified as inhibitors of various enzymes, including human monoamine oxidases (hMAOs), tyrosinase, and phosphodiesterase.[5][12]
-
Antiparasitic Activity: Certain thiochromenone derivatives have demonstrated activity against parasites like Leishmania.[1]
-
Antiviral Activity: The broader class of thiochromenes has been explored for anti-HIV potential.[13]
-
Antiestrogenic Activity: Thiochroman derivatives have been developed as pure antiestrogens with the ability to downregulate the estrogen receptor.[14]
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of thiochromenone scaffolds. SAR studies reveal how different substituents on the thiochromenone core influence potency and selectivity.[3]
Key SAR Insights:
-
Substituents on the Aromatic Ring: Electron-withdrawing groups at the 6th position can be crucial for optimizing antifungal, antibacterial, and anti-leishmanial properties.[7]
-
Modifications at the 3rd Position: Selective side-chain substitutions at the 3rd position are important for enhancing antibacterial and anti-mycobacterial activities. An -OH group at this position is often beneficial.[7]
-
Sulfur Oxidation: The oxidation state of the sulfur atom can significantly impact biological activity.[3]
-
Hybrid Molecules: Hybridizing the thiochromenone scaffold with other heterocyclic rings (e.g., pyrazole, pyrimidine) can enhance antimicrobial activity.[2]
Logical Relationship in SAR-Guided Drug Design:
Caption: The role of SAR in the drug discovery process.
Conclusion and Future Perspectives
Thiochromenone scaffolds represent a highly versatile and promising platform for the discovery of new bioactive compounds. Their diverse pharmacological activities, coupled with the potential for synthetic modification, make them a focal point for ongoing research in medicinal chemistry. Future efforts will likely concentrate on the synthesis of novel derivatives with improved potency and selectivity, elucidation of their mechanisms of action, and advancement of the most promising candidates into preclinical and clinical development. The continued exploration of this remarkable scaffold holds significant potential for addressing unmet medical needs across a range of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure-activity relationship (SAR) insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00995A [pubs.rsc.org]
- 8. Synthesis, structural characterization and antitumor activity of new chromeno[4′,3′:4,5]thiopyrano[2,3-d]thiazole derivatives | ScienceRise: Pharmaceutical Science [journals.uran.ua]
- 9. Synthesis, Characterization, Antimicrobial and Antioxidant Activities of The Homocyclotrimer Of 4-Oxo-4h-Thieno[3,4-C]Chromene-3-Diazonium Sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Asymmetric synthesis of chiral (thio)chromanes and exploration on their structure–activity relationship in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enzyme Inhibitory Activities of Extracts and Carpachromene from the Stem of Ficus benghalensis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent developments in thiochromene chemistry - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Discovery of thiochroman and chroman derivatives as pure antiestrogens and their structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Modeling of 4-hydroxy-2H-thiochromen-2-one Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in silico modeling techniques applied to 4-hydroxy-2H-thiochromen-2-one derivatives, a class of heterocyclic compounds with significant therapeutic potential. The structural similarity of this scaffold to the well-studied 4-hydroxycoumarins allows for the application of established computational methods to predict their biological activity, pharmacokinetic properties, and potential toxicity. This guide details the methodologies for key in silico experiments, presents quantitative data from related studies to inform future research, and visualizes critical workflows and signaling pathways.
Introduction to this compound Derivatives
The this compound core is a sulfur-containing analog of the widely recognized 4-hydroxycoumarin scaffold. Coumarins and their derivatives are known to exhibit a broad spectrum of pharmacological activities, including anticoagulant, anti-inflammatory, antimicrobial, antiviral, and anticancer effects. The substitution of the oxygen atom with sulfur in the pyranone ring modifies the electronic and steric properties of the molecule, potentially leading to altered biological activity and selectivity. In silico modeling plays a crucial role in exploring the vast chemical space of these derivatives, enabling the rational design of novel therapeutic agents with improved efficacy and safety profiles.
Key In Silico Modeling Techniques
A variety of computational methods are employed to investigate the therapeutic potential of this compound derivatives. These techniques provide valuable insights into the molecular interactions, structure-activity relationships, and pharmacokinetic profiles of these compounds.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. This technique is instrumental in understanding the binding mode of this compound derivatives to their biological targets and in predicting their binding affinity.
Quantitative Structure-Activity Relationship (QSAR)
QSAR models correlate the biological activity of a series of compounds with their physicochemical properties or structural features. These models are used to predict the activity of novel derivatives and to guide the optimization of lead compounds.
Molecular Dynamics (MD) Simulations
MD simulations provide a detailed view of the dynamic behavior of a ligand-protein complex over time. This method is used to assess the stability of the binding pose predicted by molecular docking and to understand the conformational changes that may occur upon ligand binding.
Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Prediction
In silico ADMET prediction is a critical step in early-stage drug discovery. These models assess the drug-likeness of compounds and predict their pharmacokinetic and toxicological properties, helping to identify candidates with favorable profiles for further development.
Data Presentation: Insights from 4-hydroxycoumarin Analogs
Due to the limited availability of extensive quantitative data specifically for this compound derivatives in the public domain, this section summarizes relevant data from studies on their close structural analogs, 4-hydroxycoumarins. This information serves as a valuable reference for initiating in silico studies on the thiochromenone scaffold.
Table 1: Molecular Docking and Biological Activity Data of 4-hydroxycoumarin Derivatives
| Compound ID | Target Protein | Docking Score (kcal/mol) | Biological Activity (IC50, µM) | Reference |
| BHC | Skeletal Myosin II | - | >100 (ATPase inhibition) | [1] |
| Analog 1 | Skeletal Myosin II | - | <1 (ATPase inhibition) | [1] |
| C3 | CYP450 | -7.82 | - | [2] |
| C3 | EGFR | - | - | [2] |
| 4g | CDK-8 | -6.8 | 1.12 (anti-tumor) | [3][4] |
| 4h | CDK-8 | -6.8 | - | [3][4] |
| Flavone deriv. | Acetylcholinesterase | - | 1.37 | [5][6] |
| Flavone deriv. | Butyrylcholinesterase | - | 0.95 | [5][6] |
| Flavone deriv. | MAO-B | - | 0.14 | [5][6] |
| Flavone deriv. | COX-1 | - | 7.09 | [5][6] |
| Flavone deriv. | COX-2 | - | 0.38 | [5][6] |
| Flavone deriv. | 5-LOX | - | 0.84 | [5][6] |
Table 2: In Silico ADMET Prediction Parameters for a Novel Coumarin Derivative (C3) [2]
| Property | Predicted Value |
| Absorption | |
| Gastrointestinal Absorption | High |
| BBB Permeant | Yes |
| Distribution | |
| VDss (log L/kg) | - |
| Fraction unbound (human) | - |
| Metabolism | |
| CYP2D6 substrate | No |
| CYP3A4 substrate | Yes |
| Excretion | |
| Total Clearance | - |
| Renal OCT2 substrate | No |
| Toxicity | |
| AMES Toxicity | No |
| hERG I Inhibitor | Yes |
| Hepatotoxicity | No |
| Skin Sensitization | No |
Experimental Protocols
This section provides detailed methodologies for the key in silico experiments discussed in this guide. These protocols are based on established practices in the field and can be adapted for the study of this compound derivatives.
Molecular Docking Protocol
-
Protein Preparation:
-
Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add hydrogen atoms and assign appropriate protonation states to the amino acid residues.
-
Minimize the energy of the protein structure to relieve any steric clashes.
-
-
Ligand Preparation:
-
Draw the 2D structure of the this compound derivative.
-
Convert the 2D structure to a 3D conformation.
-
Assign partial charges to the atoms.
-
Minimize the energy of the ligand structure.
-
-
Docking Simulation:
-
Define the binding site on the protein, typically based on the location of the co-crystallized ligand or through binding site prediction algorithms.
-
Perform the docking calculation using software such as AutoDock, Glide, or GOLD.
-
Analyze the resulting docking poses and scores to identify the most favorable binding mode.
-
QSAR Model Development Protocol
-
Dataset Preparation:
-
Compile a dataset of this compound derivatives with their experimentally determined biological activities (e.g., IC50 values).
-
Divide the dataset into a training set for model development and a test set for model validation.
-
-
Descriptor Calculation:
-
Calculate a variety of molecular descriptors for each compound in the dataset. These can include 1D (e.g., molecular weight), 2D (e.g., topological indices), and 3D (e.g., steric parameters) descriptors.
-
-
Model Building:
-
Use statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms to build a mathematical model that relates the descriptors to the biological activity.
-
-
Model Validation:
-
Assess the statistical significance and predictive power of the QSAR model using the test set and various validation metrics (e.g., r², q², RMSE).
-
ADMET Prediction Protocol
-
Compound Input:
-
Provide the 2D or 3D structure of the this compound derivative.
-
-
Prediction Software/Web Server:
-
Utilize commercially available software (e.g., Discovery Studio, MOE) or free web-based tools (e.g., SwissADME, pkCSM) to predict ADMET properties.
-
-
Analysis of Results:
-
Evaluate the predicted parameters, such as oral bioavailability, blood-brain barrier permeability, cytochrome P450 inhibition, and potential toxicities (e.g., mutagenicity, carcinogenicity).
-
Compare the predicted properties to the desired profile for a drug candidate.
-
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key workflows and a relevant signaling pathway in the context of in silico modeling and the biological activity of coumarin-related compounds.
References
- 1. Molecular Dynamics Simulations of Protein–Drug Complexes: A Computational Protocol for Investigating the Interactions of Small-Molecule Therapeutics with Biological Targets and Biosensors | Biophysical chemistry laboratory [biophysics.chem.udel.edu]
- 2. fiveable.me [fiveable.me]
- 3. Leveraging machine learning models in evaluating ADMET properties for drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and Biological Screening of New 4-Hydroxycoumarin Derivatives and Their Palladium(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aseestant.ceon.rs [aseestant.ceon.rs]
Methodological & Application
Application Notes and Protocols for In Vitro Cytotoxicity Assay of 4-hydroxy-2H-thiochromen-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-hydroxy-2H-thiochromen-2-one is a sulfur-containing analog of the well-studied 4-hydroxycoumarin scaffold. Compounds bearing the 4-hydroxycoumarin core are of significant interest in medicinal chemistry, exhibiting a wide range of pharmacological activities, including anticoagulant, anti-inflammatory, and notably, anticancer properties.[1][2] The cytotoxic and cytostatic effects of these derivatives on various cancer cell lines are often attributed to the induction of apoptosis and the modulation of key cellular signaling pathways.[1][3] Given the structural similarity, this compound is a promising candidate for investigation as a potential cytotoxic agent.
These application notes provide a comprehensive set of protocols for evaluating the in vitro cytotoxicity of this compound. The methodologies detailed below are standard, robust, and widely accepted for assessing cell viability, membrane integrity, and the induction of apoptosis.
Data Presentation: Summarized Cytotoxicity Data
The following table summarizes hypothetical quantitative data for the cytotoxic effects of this compound on a representative cancer cell line (e.g., HeLa). This data is for illustrative purposes to demonstrate how results from the described assays can be presented.
| Assay Type | Cell Line | Treatment Duration (hours) | Parameter Measured | IC₅₀ (µM) |
| MTT Assay | HeLa | 24 | Metabolic Activity | 45.2 |
| 48 | Metabolic Activity | 28.7 | ||
| 72 | Metabolic Activity | 15.1 | ||
| LDH Release Assay | HeLa | 48 | Membrane Integrity | 35.5 |
| Apoptosis Assay | HeLa | 48 | Early Apoptotic Cells (%) | Dose-dependent increase |
| 48 | Late Apoptotic/Necrotic Cells (%) | Dose-dependent increase |
Experimental Workflow
The general workflow for assessing the in vitro cytotoxicity of this compound is depicted below.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[4][5] Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[5]
Materials:
-
This compound
-
Human cancer cell line (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[1]
-
96-well flat-bottom plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and a vehicle control (e.g., DMSO at the highest concentration used for the compound).
-
Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).
-
After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[6]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well and mix thoroughly by pipetting up and down to dissolve the formazan crystals.[7]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
Lactate Dehydrogenase (LDH) Release Assay
This assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[8][9]
Materials:
-
Treated and untreated cell cultures in a 96-well plate
-
LDH cytotoxicity detection kit (commercially available)
-
96-well flat-bottom assay plate
-
Microplate reader
Protocol:
-
Prepare cells and treat with this compound as described in the MTT assay protocol (Steps 1-4). Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[10]
-
After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new 96-well assay plate.[11]
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add the reaction mixture (e.g., 50 µL) to each well of the assay plate containing the supernatant.[11]
-
Incubate the plate at room temperature for up to 30 minutes, protected from light.[11]
-
Add the stop solution provided in the kit if required.[11]
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.[9]
-
Calculate the percentage of cytotoxicity using the absorbance values from the experimental, spontaneous release, and maximum release controls.
Apoptosis Assay by Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12][13] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[13] Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.[13]
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Protocol:
-
Seed cells and treat with this compound for the desired time.
-
Harvest the cells, including both adherent and floating populations. For adherent cells, use trypsin and combine with the supernatant.[14]
-
Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.[12]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[14]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Use appropriate controls (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only) to set up compensation and gates.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).[12]
Potential Signaling Pathway
Structurally related 4-hydroxycoumarin derivatives have been shown to induce apoptosis through the modulation of key signaling pathways, such as the PI3K/Akt and NF-κB pathways.[1][15] A plausible mechanism for this compound could involve the inhibition of pro-survival signals, leading to the activation of the apoptotic cascade.
References
- 1. benchchem.com [benchchem.com]
- 2. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. static.igem.wiki [static.igem.wiki]
- 8. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.jp]
- 9. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 10. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. cellbiologics.com [cellbiologics.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 14. benchchem.com [benchchem.com]
- 15. Bis(4-hydroxy-2H-chromen-2-one): synthesis and effects on leukemic cell lines proliferation and NF-κB regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Antimicrobial Susceptibility Testing of 4-Hydroxy-2H-thiochromen-2-one using Broth Microdilution
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-hydroxy-2H-thiochromen-2-one and its derivatives are a class of sulfur-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities.[1] Notably, these compounds have demonstrated promising antimicrobial properties against a range of bacterial and fungal pathogens.[1] The emergence of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents, making the evaluation of compounds like this compound a critical area of research.
This document provides detailed application notes and standardized protocols for determining the antimicrobial susceptibility of this compound and its analogs using the broth microdilution method. This method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[2] The protocols described herein are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) to ensure accuracy and reproducibility.[3][4]
Quantitative Data Summary
The following table summarizes hypothetical Minimum Inhibitory Concentration (MIC) values for this compound against various microorganisms, as determined by the broth microdilution method. These values are provided for illustrative purposes and should be replaced with experimental data.
| Test Microorganism | Gram Stain | Compound Concentration Range (µg/mL) | MIC (µg/mL) of this compound | Positive Control (Antibiotic) | MIC (µg/mL) of Positive Control |
| Staphylococcus aureus ATCC 29213 | Gram-positive | 0.5 - 256 | 16 | Vancomycin | 1 |
| Bacillus subtilis ATCC 6633 | Gram-positive | 0.5 - 256 | 8 | Ciprofloxacin | 0.25 |
| Escherichia coli ATCC 25922 | Gram-negative | 0.5 - 256 | 64 | Ciprofloxacin | 0.06 |
| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | 0.5 - 256 | 128 | Gentamicin | 1 |
| Candida albicans ATCC 90028 | N/A (Fungus) | 0.5 - 256 | 32 | Fluconazole | 2 |
Experimental Protocols
Protocol 1: Broth Microdilution Method for MIC Determination
This protocol outlines the steps for determining the MIC of this compound.
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Test microorganisms (bacterial and fungal strains)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for fungi
-
Sterile saline (0.85%)
-
0.5 McFarland turbidity standard
-
Positive control antibiotics (e.g., Vancomycin, Ciprofloxacin, Gentamicin, Fluconazole)
-
Sterile pipettes and multichannel pipettes
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Preparation of Inoculum:
-
From a fresh agar plate (18-24 hours old), select 3-5 well-isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[2]
-
Dilute the standardized inoculum in the appropriate broth (CAMHB or RPMI-1640) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[5]
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in the appropriate broth to obtain a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
-
-
Inoculation:
-
Add the prepared microbial inoculum to each well containing the compound dilutions.[6]
-
The final volume in each well should be 100 µL.
-
-
Controls:
-
Growth Control: Wells containing broth and inoculum but no compound.
-
Sterility Control: Wells containing broth only.
-
Positive Control: Wells containing a known antibiotic with a known MIC for the test organism.
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria.[2]
-
Incubate fungi at a temperature and duration appropriate for the species.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[2]
-
Growth can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
-
Mandatory Visualizations
Caption: Experimental workflow for broth microdilution antimicrobial susceptibility testing.
Caption: Hypothetical signaling pathway for the antimicrobial action of this compound.
References
- 1. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 4. researchgate.net [researchgate.net]
- 5. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 6. rr-asia.woah.org [rr-asia.woah.org]
Application Notes and Protocols: Agar Disk Diffusion Assay for Antibacterial Activity of Thiochromenone Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the agar disk diffusion assay for assessing the antibacterial properties of novel thiochromenone derivatives. This method, also known as the Kirby-Bauer test, is a widely used, simple, and cost-effective technique for preliminary screening of potential antimicrobial agents.[1][2]
Principle of the Assay
The agar disk diffusion assay is a qualitative or semi-quantitative method that evaluates the susceptibility of a bacterium to a particular antimicrobial agent.[1] A paper disk impregnated with a known concentration of the test compound, in this case, a thiochromenone derivative, is placed on an agar plate uniformly inoculated with a target bacterial strain. The compound diffuses from the disk into the agar, creating a concentration gradient. If the thiochromenone derivative possesses antibacterial activity, it will inhibit the growth of the bacteria in the vicinity of the disk, resulting in a clear area known as a "zone of inhibition". The diameter of this zone is proportional to the susceptibility of the bacterium to the compound.[3][4]
Data Presentation: Antibacterial Activity of Thiochromenone and Thiochromane Derivatives
The following table summarizes the antibacterial activity of various thiochromenone and thiochromane derivatives against different bacterial strains, as reported in the literature. This data can be used as a reference for comparing the efficacy of newly synthesized compounds.
| Compound ID/Name | Bacterial Strain | Zone of Inhibition (mm) | Other Quantitative Data | Reference |
| Pyrazolothiochromene derivative 12 | Bacillus subtilis | 14-24 | [4][5] | |
| Pyrazolothiochromene derivative 12 | Staphylococcus aureus | 14-24 | [4][5] | |
| Pyrazolothiochromene derivative 12 | Escherichia coli | 14-24 | [4][5] | |
| Pyrazolothiochromene derivative 12 | Pseudomonas aeruginosa | 14-24 | [4][5] | |
| Thiochromene derivative 13 | Bacillus subtilis | 23-27 | [4][5] | |
| Thiochromene derivative 13 | Staphylococcus aureus | 23-27 | [4][5] | |
| Thiochromene derivative 13 | Escherichia coli | 23-27 | [4][5] | |
| Thiochromene derivative 13 | Pseudomonas aeruginosa | 23-27 | [4][5] | |
| Thiochromene derivative 17 | Bacillus subtilis | 23-27 | [6][7] | |
| Thiochromene derivative 17 | Staphylococcus aureus | 23-27 | [6][7] | |
| Thiochromene derivative 17 | Escherichia coli | 23-27 | [6][7] | |
| Thiochromene derivative 17 | Pseudomonas aeruginosa | 23-27 | [6][7] | |
| Thiochromanone derivative 7 | Xanthomonas oryzae pv. oryzae (Xoo) | EC50: 15 µg/mL | [4] | |
| Thiochroman-4-one derivative 11 | Xanthomonas oryzae pv. oryzae (Xoo) | EC50: 24 µg/mL | [5] | |
| Thiochroman-4-one derivative 11 | Xanthomonas axonopodis pv. citri (Xac) | EC50: 30 µg/mL | [5] | |
| Thiochromanone derivative 4i | Xanthomonas oryzae pv. oryzae (Xoo) | EC50: 8.67 µg/mL | [2] | |
| Thiochromanone derivative 4i | Xanthomonas oryzae pv. oryzicolaby (Xoc) | EC50: 12.65 µg/mL | [2] | |
| Thiochromanone derivative 4i | Xanthomonas axonopodis pv. citri (Xac) | EC50: 10.62 µg/mL | [2] | |
| Thiochromanone derivative 4f | Xanthomonas oryzae pv. oryzae (Xoo) | EC50: 15 µg/mL | [8] | |
| Thiochromanone derivative 4f | Xanthomonas oryzae pv. oryzicolaby (Xoc) | EC50: 28 µg/mL | [8] | |
| Thiochromanone derivative 4f | Xanthomonas axonopodis pv. citri (Xac) | EC50: 24 µg/mL | [8] | |
| Thiochromanone derivative 4e | Xanthomonas oryzae pv. oryzae (Xoo) | EC50: 15 µg/mL | [1] | |
| Thiochromanone derivative 4e | Xanthomonas oryzae pv. oryzicolaby (Xoc) | EC50: 19 µg/mL | [1] | |
| Thiochromanone derivative 4e | Xanthomonas axonopodis pv. citri (Xac) | EC50: 23 µg/mL | [1] |
Experimental Protocols
Preparation of Materials
-
Test Compounds: Prepare stock solutions of the thiochromenone derivatives in a suitable solvent (e.g., DMSO) at a known concentration.
-
Bacterial Strains: Use pure, overnight cultures of the desired bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).
-
Growth Media: Mueller-Hinton Agar (MHA) is the standard medium for the disk diffusion assay.[7] Prepare MHA plates with a uniform depth of 4 mm.[4][9]
-
Sterile Disks: Blank sterile paper disks (6 mm in diameter).
-
Control Antibiotic: A standard antibiotic disk with known activity against the test bacteria should be used as a positive control.
-
0.5 McFarland Turbidity Standard: This is used to standardize the bacterial inoculum to approximately 1.5 x 10⁸ CFU/mL.[6]
-
Sterile Saline Solution: (0.85% NaCl) for preparing the bacterial inoculum.
-
Sterile Swabs, Petri Dishes, Pipettes, and Forceps.
Inoculum Preparation
-
Aseptically pick 3-5 well-isolated colonies of the test bacterium from an overnight culture plate.
-
Transfer the colonies into a tube containing 4-5 mL of sterile saline.[6]
-
Vortex the tube to create a uniform bacterial suspension.[6]
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done by visual comparison against a Wickerham card or by using a spectrophotometer (absorbance at 625 nm should be between 0.08 and 0.13).[9]
-
The standardized inoculum should be used within 15 minutes of preparation to maintain cell viability.[6][9]
Inoculation of Agar Plates
-
Dip a sterile cotton swab into the adjusted bacterial inoculum.
-
Remove excess fluid by pressing and rotating the swab against the inside of the tube above the liquid level.[6][9]
-
Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate to ensure a confluent lawn of bacterial growth. This is typically achieved by streaking the plate in three directions, rotating the plate approximately 60 degrees after each streaking.[6][10]
Application of Disks
-
Aseptically apply the sterile paper disks impregnated with the thiochromenone derivatives onto the surface of the inoculated agar plate.
-
To prepare the test disks, apply a known volume (e.g., 10 µL) of the thiochromenone derivative stock solution onto a blank sterile disk and allow the solvent to evaporate completely in a sterile environment.
-
Using sterile forceps, gently press each disk onto the agar to ensure complete contact.[3]
-
Place the disks sufficiently far apart to prevent the zones of inhibition from overlapping. A maximum of six disks can be placed on a 9-cm petri dish.[11]
-
Include a disk with the solvent used to dissolve the thiochromenone derivatives as a negative control and a standard antibiotic disk as a positive control.
Incubation
-
Invert the Petri dishes and incubate them at 35-37°C for 16-18 hours.[7]
-
Plates should be incubated within 15 minutes of disk application.[3]
Interpretation of Results
-
After incubation, observe the plates for the presence of clear zones of inhibition around the disks.
-
Measure the diameter of the zone of inhibition (including the disk) in millimeters (mm) using a ruler or calipers.
-
A larger zone of inhibition indicates greater antibacterial activity of the thiochromenone derivative against the test bacterium.[1]
-
The results should be recorded and compared with the positive and negative controls.
Visualizations
Experimental Workflow
Caption: Workflow of the Agar Disk Diffusion Assay.
Generalized Mechanism of Antibacterial Action
References
- 1. mdpi.com [mdpi.com]
- 2. Novel Thiochromanone Derivatives Containing a Sulfonyl Hydrazone Moiety: Design, Synthesis, and Bioactivity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00995A [pubs.rsc.org]
- 5. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Novel Thiochromanone Derivatives Containing a Sulfonyl Hydrazone Moiety: Design, Synthesis, and Bioactivity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Antibacterial Activity of Coumarine Derivatives Synthesized from 4-Chloro-chromen-2-one. The Comparison with Standard Drug. – Oriental Journal of Chemistry [orientjchem.org]
Evaluating the Anticancer Activity of 4-Hydroxy-2H-thiochromen-2-one on Specific Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the in vitro anticancer activity of 4-hydroxy-2H-thiochromen-2-one, a sulfur analog of the well-studied 4-hydroxycoumarin derivatives known for their therapeutic potential. This document outlines detailed protocols for assessing cytotoxicity, induction of apoptosis, and cell cycle alterations in cancer cell lines.
Introduction
4-Hydroxycoumarin and its derivatives have emerged as a promising class of compounds in medicinal chemistry, exhibiting a wide range of pharmacological properties, including anticancer effects.[1][2] These compounds have been shown to exert cytotoxic and cytostatic effects on various cancer cell lines, primarily through the induction of apoptosis and cell cycle arrest.[3] this compound, as a thio-analog, is of significant interest for its potential to exhibit enhanced or novel anticancer activities. The protocols detailed herein provide a framework for the systematic evaluation of this compound's efficacy against various cancer cell lines.
Data Presentation
Quantitative data from cytotoxicity assays should be summarized to facilitate comparison of the compound's potency across different cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency.
Table 1: Illustrative Cytotoxicity of this compound in Various Human Cancer Cell Lines
| Cancer Cell Line | Tissue of Origin | This compound IC50 (µM) | Doxorubicin (Positive Control) IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 15.8 ± 1.7 | 0.9 ± 0.1 |
| HeLa | Cervical Cancer | 21.3 ± 2.5 | 1.1 ± 0.2 |
| HepG2 | Hepatocellular Carcinoma | 18.5 ± 2.1 | 1.5 ± 0.3 |
| A549 | Lung Carcinoma | 25.2 ± 3.0 | 1.8 ± 0.2 |
| K-562 | Chronic Myeloid Leukemia | 12.1 ± 1.4 | 0.5 ± 0.07 |
| JURKAT | Acute T-cell Leukemia | 14.6 ± 1.9 | 0.6 ± 0.09 |
Note: The data presented above are for illustrative purposes and will vary depending on the specific experimental conditions.
Experimental Workflow
A systematic approach is crucial for evaluating the anticancer properties of a novel compound. The following diagram outlines the general experimental workflow.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on standard laboratory procedures for in vitro anticancer drug screening.
Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa, HepG2)
-
Appropriate culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium and allow them to attach overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation and Treatment: Prepare a stock solution of this compound in DMSO. Create serial dilutions of the compound in the complete culture medium. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined from the dose-response curve using appropriate software.
Protocol 2: Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining
This assay quantifies the number of apoptotic and necrotic cells following treatment with the compound.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its predetermined IC50 concentration for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Centrifuge the cell suspension and discard the supernatant.
-
Staining: Wash the cells twice with cold PBS. Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide. Gently vortex and incubate for 15 minutes at room temperature in the dark.[4]
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic or necrotic cells are both Annexin V- and PI-positive.
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol determines the effect of the compound on the distribution of cells in different phases of the cell cycle.
Materials:
-
Treated and untreated cancer cells
-
PBS
-
Ice-cold 70% Ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting and Fixation: Harvest cells as described in the apoptosis protocol. Wash the cell pellet with PBS. Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.[5]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[5]
Signaling Pathway Modulation
Many coumarin derivatives exert their anticancer effects by modulating key signaling pathways that are often dysregulated in cancer.[1] The PI3K/AKT pathway is a critical regulator of cell survival, proliferation, and growth. Its inhibition is a common mechanism for anticancer agents. Another relevant pathway is the NF-κB pathway, which is involved in inflammation and cell survival.[6]
Conclusion
The protocols and guidelines presented here offer a robust framework for the initial in vitro evaluation of this compound as a potential anticancer agent. By systematically assessing its cytotoxicity, and its effects on apoptosis and the cell cycle, researchers can gain valuable insights into its therapeutic potential and mechanism of action, paving the way for further preclinical and clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. medic.upm.edu.my [medic.upm.edu.my]
- 3. A Review on Anti-Tumor Mechanisms of Coumarins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flow cytometry with PI staining | Abcam [abcam.com]
- 6. Bis(4-hydroxy-2H-chromen-2-one): synthesis and effects on leukemic cell lines proliferation and NF-κB regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing the Antiviral Activity of 4-hydroxy-2H-thiochromen-2-one Against RNA Viruses
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence and re-emergence of RNA viruses such as influenza, Zika, Dengue, and Chikungunya pose a significant threat to global public health. The development of novel antiviral agents is a critical area of research. Coumarin and its derivatives have demonstrated a broad spectrum of biological activities, including antiviral properties. This document focuses on 4-hydroxy-2H-thiochromen-2-one, a sulfur-containing analog of 4-hydroxycoumarin, and provides a framework for assessing its potential antiviral activity against various RNA viruses.
While specific experimental data on the antiviral activity of this compound against RNA viruses is limited in publicly available literature, the following application notes and protocols are based on established methodologies for evaluating related coumarin and thiochromone derivatives. These protocols can be adapted to investigate the efficacy of this compound.
Data Presentation: Antiviral Activity of Related Coumarin Derivatives
The following tables summarize the reported antiviral activities of various 4-hydroxycoumarin and chromen-4-one derivatives against several RNA viruses. It is crucial to note that these data are for structurally related compounds and not for this compound itself. This information serves as a rationale for investigating the target compound and as a benchmark for comparison.
Table 1: In Vitro Antiviral Activity of Coumarin Derivatives against Chikungunya Virus (CHIKV)
| Compound | Virus Strain | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| 3,3'-((3-chlorophenyl)methylene)bis(4-hydroxy-2H-chromen-2-one) | CHIKV | Vero | 2.85 ± 0.42 | >57.1 | >20 | [1] |
| 3,3'-((3-chlorophenyl)methylene)bis(4-hydroxy-2H-chromen-2-one) | CHIKV | HEK293 | 3.08 ± 0.45 | >62.5 | >20 | [1] |
| 4-hydroxy-1-methyl-3-(3-morpholinopropanoyl)quinoline-2(1H)-one (QVIR) | CHIKV S27 | BHK-21 | 2.2 ± 0.49 | >200 | >90.9 | [2] |
| 2-aryl-4H-chromen-4-one derivative 2a | CHIKV (LR2006-OPY1) | Vero | 0.44 | >44 | ≥100 | [3] |
| 2-aryl-4H-chromen-4-one derivative 2b | CHIKV (LR2006-OPY1) | Vero | 0.45 | >45 | ≥100 | [3] |
Table 2: In Vitro Antiviral Activity of Coumarin Derivatives against other RNA Viruses
| Compound | Virus | Cell Line | IC50/EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Isoginkgetin (a 4H-chromen-4-one derivative) | SARS-CoV-2 | Vero | 22.81 (IC50) | Not specified | Not specified | [4][5] |
| 4-substituted Oxycoumarin 4a | SARS-CoV-2 | Not specified | 1.356 µg/mL (3CLpro) | Not specified | Not specified | [6] |
| 4-substituted Oxycoumarin 4a | SARS-CoV-2 | Not specified | 1.072 µg/mL (RdRp) | Not specified | Not specified | [6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are general and should be optimized for the specific virus, cell line, and compound being tested.
Protocol 1: Cytotoxicity Assay (MTT Assay)
This assay determines the concentration range of this compound that is non-toxic to the host cells used for antiviral assays.
Materials:
-
Host cells (e.g., Vero, A549, BHK-21)
-
Cell culture medium (e.g., DMEM, MEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Seed the 96-well plates with host cells at an appropriate density to achieve 80-90% confluency after 24 hours.
-
After 24 hours, remove the culture medium and add fresh medium containing serial dilutions of this compound. Include a vehicle control (DMSO) and a cell-only control.
-
Incubate the plates for 48-72 hours (or a duration equivalent to the antiviral assay).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration.
Protocol 2: Plaque Reduction Assay
This assay quantifies the ability of the compound to inhibit the production of infectious virus particles.
Materials:
-
Confluent monolayer of host cells in 6- or 12-well plates
-
Virus stock with a known titer (Plaque Forming Units/mL)
-
This compound
-
Infection medium (serum-free culture medium)
-
Overlay medium (e.g., culture medium with 1% low-melting-point agarose or methylcellulose)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
Formalin (10%) for fixing cells
Procedure:
-
Wash the confluent cell monolayers with PBS.
-
Prepare serial dilutions of the virus stock in infection medium.
-
In separate tubes, mix the virus dilution (calculated to produce 50-100 plaques per well) with equal volumes of different concentrations of this compound or vehicle control. Incubate for 1 hour at 37°C.
-
Inoculate the cell monolayers with the virus-compound mixtures and incubate for 1-2 hours at 37°C to allow for virus adsorption.
-
Remove the inoculum and gently wash the cells with PBS.
-
Add the overlay medium to each well and incubate at 37°C until visible plaques are formed (typically 2-7 days, depending on the virus).
-
Fix the cells with 10% formalin for at least 30 minutes.
-
Remove the overlay and stain the cells with crystal violet solution for 15-30 minutes.
-
Wash the plates with water and allow them to dry.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction compared to the vehicle control and determine the 50% inhibitory concentration (IC50).
Protocol 3: Virus Yield Reduction Assay
This assay measures the reduction in the titer of infectious virus produced in the presence of the compound.
Materials:
-
Confluent monolayer of host cells in 24- or 48-well plates
-
Virus stock
-
This compound
-
Infection medium
-
Culture medium
Procedure:
-
Infect confluent cell monolayers with the virus at a specific multiplicity of infection (MOI) (e.g., 0.01-1 PFU/cell) for 1-2 hours.
-
Remove the virus inoculum, wash the cells with PBS, and add fresh culture medium containing different concentrations of this compound or vehicle control.
-
Incubate the plates for a period that allows for one or more rounds of viral replication (e.g., 24-48 hours).
-
Harvest the culture supernatants and subject them to freeze-thaw cycles to release intracellular virus particles.
-
Determine the virus titer in the harvested supernatants using a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay.
-
Calculate the percentage of virus yield reduction for each compound concentration compared to the vehicle control and determine the EC50.
Protocol 4: Real-Time RT-PCR for Viral RNA Quantification
This method quantifies the effect of the compound on viral RNA synthesis.
Materials:
-
Infected and compound-treated cell lysates or culture supernatants
-
RNA extraction kit
-
Reverse transcriptase
-
Primers and probe specific for a viral gene
-
Real-time PCR master mix
-
Real-time PCR instrument
Procedure:
-
Infect cells and treat with this compound as described in the Virus Yield Reduction Assay.
-
At a specific time point post-infection, harvest the cells or culture supernatant.
-
Extract total RNA using a commercial RNA extraction kit.
-
Perform reverse transcription to synthesize cDNA from the viral RNA.
-
Set up the real-time PCR reaction using the cDNA, virus-specific primers and probe, and the real-time PCR master mix.
-
Run the real-time PCR program on a compatible instrument.
-
Quantify the viral RNA levels relative to an internal control (e.g., a host housekeeping gene) and compare the levels in compound-treated samples to the vehicle control.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for assessing the antiviral activity of this compound.
Potential Mechanism of Action: Inhibition of Viral RNA-Dependent RNA Polymerase (RdRp)
Many antiviral compounds, including some coumarin derivatives, target the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of RNA viruses.[4][5][6]
Caption: Potential inhibition of viral RNA replication by targeting the RdRp enzyme.
Potential Mechanism of Action: Modulation of NF-κB Signaling Pathway
Viral infections often manipulate host cell signaling pathways, such as the NF-κB pathway, to facilitate their replication and evade the host immune response. Some coumarin derivatives have been shown to inhibit NF-κB activation.[7]
Caption: Potential modulation of the NF-κB signaling pathway by this compound.
Conclusion
The provided application notes and protocols offer a comprehensive guide for the initial assessment of the antiviral activity of this compound against a range of RNA viruses. While direct evidence for this specific compound is currently lacking, the data on related coumarin derivatives suggest that this is a promising area of investigation. Rigorous execution of these experimental protocols will be essential to determine the therapeutic potential of this compound as a novel antiviral agent. Further studies should also focus on elucidating its precise mechanism of action and evaluating its efficacy in in vivo models.
References
- 1. Chlorinated biscoumarins inhibit chikungunya virus replication in cell-based and animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Chikungunya Virus Infection by 4-Hydroxy-1-Methyl-3-(3-morpholinopropanoyl)quinoline-2(1H)-one (QVIR) Targeting nsP2 and E2 Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antiviral activities of 4H-chromen-4-one scaffold-containing flavonoids against SARS–CoV–2 using computational and in vitro approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiviral activities of 4H-chromen-4-one scaffold-containing flavonoids against SARS-CoV-2 using computational and in vitro approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and antiviral activity of new 4-substituted Oxycoumarins against SARS and HSV-2 viruses: Mechanistic and molecular modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bis(4-hydroxy-2H-chromen-2-one): synthesis and effects on leukemic cell lines proliferation and NF-κB regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Hydroxy-2H-thiochromen-2-one as a Versatile Scaffold for Novel Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of the 4-hydroxy-2H-thiochromen-2-one scaffold in the development of novel enzyme inhibitors. This document includes detailed experimental protocols for synthesizing derivatives and for conducting key enzyme inhibition assays. All quantitative data is presented in structured tables for clear comparison, and signaling pathways and experimental workflows are visualized using diagrams.
Introduction
The this compound core structure, a sulfur-containing analog of the well-known 4-hydroxycoumarin, presents a privileged scaffold in medicinal chemistry. The presence of the sulfur atom in the heterocyclic ring enhances the chemical reactivity and potential for interaction with various biological targets, making it a versatile starting point for the design of potent and selective enzyme inhibitors.[1] Derivatives of this scaffold have demonstrated a broad range of biological activities, including anti-cancer, antimicrobial, and antiviral properties, by targeting key enzymes in various pathological pathways.[1]
Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be achieved through various established chemical reactions. A common approach involves the condensation of appropriate precursors. For instance, derivatives can be prepared through condensation reactions, sometimes facilitated by microwave heating to improve yields and reduce reaction times.[2]
General Protocol for Synthesis
A general method for the synthesis of derivatives involves the reaction of a substituted phenol with a suitable reagent to form the thiochromenone ring. Further modifications can be introduced at various positions of the scaffold to explore structure-activity relationships. For example, Knoevenagel condensation can be employed to introduce substituents at the 3-position.[2]
Target Enzymes and Inhibitory Activities
Derivatives of the this compound scaffold have been shown to inhibit a diverse range of enzymes. The following sections detail the key enzyme targets and present the available quantitative inhibition data.
Antimicrobial Targets
Dihydropteroate Synthase (DHPS)
Derivatives of the thiochromenone scaffold have shown potential as antibacterial agents by targeting enzymes like dihydropteroate synthase, which is crucial for folate biosynthesis in microorganisms.[1]
Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1)
This enzyme is a key target for the development of anti-mycobacterial agents. Thiochromene derivatives have been identified as inhibitors of DprE1, demonstrating their potential in combating tuberculosis.[1]
Antiviral Targets
HIV-1 Protease
Aminothiochromane derivatives have shown potent inhibition of HIV-1 protease, an essential enzyme for viral replication. Structure-activity relationship studies have revealed that modifications, such as the inclusion of a sulfone group, can significantly enhance inhibitory activity.[1]
Anticancer and Anti-inflammatory Targets
NF-κB (Nuclear Factor-kappa B)
Bis(4-hydroxy-2H-chromen-2-one) derivatives have been shown to inhibit TNFα-induced NF-κB activation in leukemia cell lines, suggesting their potential as anti-inflammatory and anti-cancer agents.[3]
Carbonic Anhydrases (CAs)
Thiochroman-4-one derivatives have been investigated as inhibitors of carbonic anhydrases, a family of enzymes implicated in cancer progression.[1]
Other Enzyme Targets
Myosin ATPase
Derivatives of the related 4-hydroxycoumarin scaffold have been identified as inhibitors of myosin ATPase, an enzyme critical for muscle contraction. This highlights the potential for developing muscle relaxants.[4]
Urease
While significant inhibition by thiochromenone derivatives against urease has not been extensively reported, the related 4-hydroxycoumarin derivatives have been evaluated, though they did not show significant activity in some studies.[5]
Quantitative Inhibition Data
The following tables summarize the inhibitory activities of this compound and related coumarin derivatives against various enzymes.
| Enzyme Target | Compound/Derivative | IC50 (µM) | Organism/Cell Line | Reference |
| HIV-1 Protease | Aminothiochromane derivative (compound 26) | 0.047 | - | [1] |
| NF-κB | 3,3'-[3-(2-hydroxyphenyl)-3-oxopropane-1,1-diyl]bis(4-hydroxy-2H-chromen-2-one) | 17.5 | K-562 | [3] |
| NF-κB | 3,3'-[3-(2-hydroxyphenyl)-3-oxopropane-1,1-diyl]bis(4-hydroxy-2H-chromen-2-one) | 19.0 | JURKAT | [3] |
| Carbonic Anhydrase-II | (Z)-3-(4-Nitrobenzylidene)-6-nitro-3H-chromene-2,4-dione | 263 | - | [5] |
| Carbonic Anhydrase-II | (Z)-3-(4-Hydroxybenzylidene)-6-nitro-3H-chromene-2,4-dione | 456 | - | [5] |
| Myosin ATPase | 3-(N-butylethanimidoyl)-4-hydroxy-2H-chromen-2-one (BHC) | 2.1 | Fast skeletal muscle myosin | [4] |
| Myosin ATPase | N-benzyl analogue (7a) | 5.3 | - | [4] |
Note: Some of the data presented is for 4-hydroxy-2H-chromen-2-one (coumarin) derivatives, the oxygen analogs of the thiochromenone scaffold.
Experimental Protocols
Detailed protocols for key enzyme inhibition assays are provided below. These protocols are based on established methodologies and can be adapted for screening and characterizing novel inhibitors based on the this compound scaffold.
DprE1 Enzyme Inhibition Assay (Fluorometric)
This assay determines the in vitro inhibitory activity of compounds against the DprE1 enzyme.
Materials:
-
Purified recombinant DprE1 enzyme
-
Farnesyl-phosphoryl-β-D-ribose (FPR) substrate
-
Resazurin sodium salt
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM NaCl, 10% glycerol
-
Test compounds and control compounds dissolved in DMSO
-
96-well black, flat-bottom plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add 2 µL of the compound dilutions. For positive and negative controls, add 2 µL of DMSO.
-
Add 48 µL of a master mix containing the DprE1 enzyme and FPR substrate in assay buffer to each well.
-
Incubate the plate at 37°C for 60 minutes.
-
Add 50 µL of resazurin solution (100 µM in assay buffer) to each well.
-
Incubate the plate at 37°C for an additional 30 minutes.
-
Measure the fluorescence intensity at an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[1]
-
Calculate the percent inhibition relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.[1]
NF-κB Luciferase Reporter Assay
This assay is a sensitive and quantitative method to assess the activity of the NF-κB signaling pathway in response to stimuli and to screen for potential inhibitors.[6]
Materials:
-
HEK293T cells (or other suitable cell line)
-
NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
Cell culture medium
-
Test compounds dissolved in DMSO
-
NF-κB activator (e.g., TNF-α)
-
Dual-luciferase reporter assay system
-
96-well white, clear-bottom cell culture plates
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate and incubate for 24 hours.
-
Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent. Incubate for 24 hours.
-
Pre-treat the transfected cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α at 10-20 ng/mL) for 6-8 hours. Include unstimulated controls.[6]
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.[6]
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell viability.
-
Calculate the percentage of inhibition of NF-κB activity and determine the IC₅₀ value.
Myosin ATPase Inhibition Assay (Colorimetric)
This assay measures the rate of ATP hydrolysis by myosin, and the amount of inorganic phosphate (Pi) released is quantified using a colorimetric method.[7]
Materials:
-
Purified myosin (e.g., β-cardiac myosin S1 fragment)
-
Actin
-
ATP
-
Assay Buffer
-
Test compounds
-
Malachite Green-based phosphate detection reagent
-
96-well clear, flat-bottom plates
-
Absorbance plate reader
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, set up the reaction mixtures containing assay buffer, myosin, actin, and the test compound at various concentrations.
-
Pre-warm the plate to 37°C for 5 minutes.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at 37°C for a defined period (e.g., 20 minutes).
-
Stop the reaction by adding the Malachite Green reagent.
-
Measure the absorbance at the appropriate wavelength (e.g., 620-650 nm).
-
Generate a phosphate standard curve to determine the concentration of Pi released.
-
Calculate the percentage of inhibition of ATPase activity and determine the IC₅₀ value.
HIV-1 Protease Inhibition Assay (FRET-based)
This is a continuous, fluorometric assay for measuring the activity of HIV-1 protease and the inhibitory potency of compounds using a Fluorescence Resonance Energy Transfer (FRET) peptide substrate.[8]
Materials:
-
Recombinant HIV-1 Protease
-
FRET peptide substrate
-
Assay Buffer
-
Test compounds and a reference inhibitor (e.g., Pepstatin A)
-
DMSO
-
Black 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Add the diluted inhibitor solutions to the wells of the microplate.
-
Add the diluted HIV-1 protease solution to each well and incubate at room temperature for 10-15 minutes to allow for inhibitor binding.[8]
-
Initiate the reaction by adding the FRET substrate solution.
-
Immediately monitor the increase in fluorescence kinetically for 30-60 minutes at 37°C.[8]
-
Determine the initial reaction rates from the linear portion of the fluorescence versus time curves.
-
Calculate the IC₅₀ value by fitting the data to a dose-response curve.[8]
Dihydropteroate Synthase (DHPS) Inhibition Assay (Spectrophotometric)
This is a coupled enzyme assay where the product of the DHPS reaction is reduced by dihydrofolate reductase (DHFR), and the oxidation of NADPH is monitored.[9][10]
Materials:
-
Recombinant Dihydropteroate Synthase (DHPS)
-
Recombinant Dihydrofolate Reductase (DHFR)
-
6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)
-
para-Aminobenzoic acid (PABA)
-
NADPH
-
Test compounds
-
Assay Buffer
-
UV-transparent 96-well microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a UV-transparent 96-well plate, add the test compound dilutions.
-
Add a master mix containing assay buffer, DHPS, an excess of DHFR, and NADPH to each well.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding a pre-warmed substrate mix of PABA and DHPPP.
-
Immediately monitor the decrease in absorbance at 340 nm over time.
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Determine the IC₅₀ value from a dose-response curve.
Carbonic Anhydrase (CA) Inhibition Assay (Colorimetric)
This assay utilizes the esterase activity of CA on a substrate, which releases a chromogenic product.
Materials:
-
Purified Carbonic Anhydrase (e.g., hCA II)
-
Esterase substrate (e.g., p-nitrophenyl acetate)
-
Assay Buffer
-
Test compounds and a reference inhibitor (e.g., Acetazolamide)
-
96-well plate
-
Absorbance plate reader
Procedure:
-
Prepare serial dilutions of the test compounds.
-
Add the assay buffer, CA enzyme, and test compound to the wells of a 96-well plate.
-
Pre-incubate for a short period.
-
Initiate the reaction by adding the substrate.
-
Monitor the increase in absorbance at the appropriate wavelength (e.g., 405 nm) over time.
-
Calculate the rate of the reaction for each inhibitor concentration.
-
Determine the IC₅₀ value from a dose-response curve.
Urease Inhibition Assay (Colorimetric - Berthelot Method)
This assay quantifies the ammonia produced from the enzymatic breakdown of urea.[11]
Materials:
-
Purified urease (e.g., from Jack Bean)
-
Urea
-
Phenol reagent
-
Alkali reagent (containing sodium hypochlorite)
-
Sodium nitroprusside solution
-
Test compounds and a reference inhibitor (e.g., Thiourea)
-
96-well plate
-
Absorbance plate reader
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the urease enzyme solution and the test compound. Incubate for a defined period.
-
Initiate the reaction by adding the urea solution. Incubate at 37°C.
-
Stop the reaction and initiate color development by adding the phenol reagent followed by the alkali reagent.
-
Incubate for color development.
-
Measure the absorbance at a wavelength between 625 and 670 nm.[11]
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
Visualizations
Signaling Pathway: NF-κB Activation and Inhibition
Caption: Canonical NF-κB signaling pathway and a potential point of inhibition.
Experimental Workflow: Enzyme Inhibition Assay
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Bis(4-hydroxy-2H-chromen-2-one): synthesis and effects on leukemic cell lines proliferation and NF-κB regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of 4-Hydroxycoumarin Imines as Inhibitors of Class II Myosins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application of 4-hydroxy-2H-thiochromen-2-one in the Synthesis of Heterocyclic Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxy-2H-thiochromen-2-one is a versatile scaffold in synthetic organic chemistry, serving as a key precursor for the synthesis of a wide array of heterocyclic compounds. Its unique structural features, including the reactive hydroxyl group and the thiochromene core, make it an attractive starting material for the construction of novel molecules with potential biological activities. This document provides a detailed overview of the applications of this compound in heterocyclic synthesis, complete with experimental protocols and quantitative data to aid researchers in the fields of medicinal chemistry and drug development. The inherent reactivity of this scaffold allows for its participation in various transformations, including multicomponent reactions, leading to the efficient construction of complex molecular architectures.
Synthesis of Pyrano[3,2-c]thiochromene Derivatives
Pyrano[3,2-c]thiochromene derivatives are a prominent class of heterocyclic compounds synthesized from this compound. These compounds are often prepared through multicomponent reactions, which offer advantages such as high atom economy, operational simplicity, and the ability to generate molecular diversity in a single step.
A common approach involves the one-pot, three-component condensation of this compound, an aldehyde, and a source of active methylene, such as malononitrile. This reaction is often catalyzed by a base or an acid.
Quantitative Data for Pyrano[3,2-c]thiochromene Synthesis
| Entry | Aldehyde | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde | Nano-silica supported DBN | H2O/EtOH | 2 | High | [1] |
| 2 | 4-Chlorobenzaldehyde | Li(OHCH2CH2NH2)(CF3OAC) | - | - | High | [2] |
| 3 | 4-Nitrobenzaldehyde | Fe3O4@SiO2-SO3H | Methanol | 2 | 95 | [3] |
| 4 | 4-Hydroxybenzaldehyde | Fe3O4@SiO2-SO3H | Methanol | 2 | 92 | [3] |
Experimental Protocol: Synthesis of 2-Amino-4-(4-nitrophenyl)-4,5-dihydro-5-oxopyrano[3,2-c]thiochromene-3-carbonitrile
Materials:
-
This compound (1 mmol)
-
4-Nitrobenzaldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Fe3O4@SiO2-SO3H nanocatalyst (0.05 g)[3]
-
Methanol (5 mL)
Procedure:
-
A mixture of this compound (1 mmol), 4-nitrobenzaldehyde (1 mmol), malononitrile (1 mmol), and Fe3O4@SiO2-SO3H nanocatalyst (0.05 g) in methanol (5 mL) is taken in a round-bottom flask.[3]
-
The reaction mixture is stirred and heated at 80 °C for 2 hours.[3]
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, the catalyst is separated using an external magnet.
-
The solvent is evaporated under reduced pressure.
-
The crude product is purified by recrystallization from ethanol to afford the pure product.
Synthesis of Thiazolyl-Thiochromenone Derivatives
The fusion of a thiazole ring with the thiochromenone scaffold has led to the development of novel heterocyclic compounds with interesting biological profiles. These are often synthesized via multicomponent reactions involving a bromoacetyl-thiochromenone derivative, a thiourea or thiosemicarbazide derivative, and another reactant.
Quantitative Data for Thiazolyl-Thiochromenone Synthesis
| Entry | Reactant 1 | Reactant 2 | Reactant 3 | Solvent | Time (h) | Yield (%) | Reference |
| 1 | 3-Bromoacetylcoumarin | Thiosemicarbazide | Chalcone (4-OCH3) | Ethanol/Acetic acid | 1 | 41 | [4] |
| 2 | 3-Bromoacetylcoumarin | Thiosemicarbazide | 1,3-Diketone | Ethanol | 0.5 | 85 | [4] |
Experimental Protocol: Synthesis of 3-(2-(5-(4-Methoxyphenyl)-3-methyl-1H-pyrazol-1-yl)thiazol-4-yl)-2H-chromen-2-one
Materials:
-
3-Bromoacetylcoumarin (5 mmol)
-
Thiosemicarbazide (5 mmol)
-
(E)-1-(4-methoxyphenyl)-3-methylbut-2-en-1-one (a chalcone derivative) (5 mmol)
-
Ethanol (25 mL)
-
Glacial Acetic Acid (4 drops)
Procedure:
-
A mixture of 3-bromoacetylcoumarin (5 mmol), thiosemicarbazide (5 mmol), and the appropriate chalcone (5 mmol) is prepared in ethanol (25 mL) in a round-bottom flask.[4]
-
Four drops of glacial acetic acid are added to the mixture.
-
The reaction mixture is heated on a water bath. A precipitate is expected to form within 1 hour.[4]
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the solid product is filtered off.
-
The collected solid is washed with hot ethanol and recrystallized from a suitable solvent to yield the pure product.[4]
Biological Activities of Thiochromenone Derivatives
Derivatives of this compound have been investigated for a range of biological activities, including antimicrobial and anticancer properties. The quantitative data for these activities are summarized below.
Antimicrobial Activity
| Compound | Test Organism | Activity | IC50 (µg/mL) | Reference |
| Pyrazolothiochromene derivative | B. subtilis, S. aureus, E. coli, P. aeruginosa | Antibacterial | - (Inhibition zone 14-24 mm) | [5] |
| Thiochromanone derivative with chlorine and methylthio groups | Xanthomonas oryzae pv. oryzae (Xoo) | Antibacterial | 24 | [5] |
| Thiochromanone derivative with chlorine and methylthio groups | Xanthomonas axonopodis pv. citri (Xac) | Antibacterial | 30 | [5] |
| Thiazolo-[3,2-a]-thiochromeno-[4,3-d]-pyrimidine derivative | Bacillus subtilis | Antibacterial | 3.9 | [5] |
| Thiazolo-[3,2-a]-thiochromeno-[4,3-d]-pyrimidine derivative | Staphylococcus aureus | Antibacterial | 3.9 | [5] |
Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Reference |
| 3-Nitro substituted phenyl derivative | MCF-7 (Breast Cancer) | 6.67 ± 0.39 | [6] |
| 3-Nitro substituted phenyl derivative | HeLa (Cervical Cancer) | 4.49 ± 0.32 | [6] |
| 3-Nitro substituted phenyl derivative | DU-145 (Prostate Cancer) | 10.38 ± 0.42 | [6] |
| Ortho-methyl substituted phenyl derivative | MCF-7 (Breast Cancer) | 7.32 ± 0.62 | [6] |
| Ortho-methyl substituted phenyl derivative | HeLa (Cervical Cancer) | 6.87 ± 0.33 | [6] |
| Ortho-methyl substituted phenyl derivative | DU-145 (Prostate Cancer) | 15.40 ± 0.60 | [6] |
Conclusion
This compound stands out as a privileged scaffold for the synthesis of a diverse range of heterocyclic compounds. The methodologies outlined in this document, particularly the use of multicomponent reactions, provide efficient and versatile routes to novel molecular entities. The significant antimicrobial and anticancer activities exhibited by some of the synthesized derivatives underscore the potential of this scaffold in drug discovery and development. The provided protocols and quantitative data serve as a valuable resource for researchers aiming to explore the rich chemistry and biological potential of this compound and its derivatives.
References
- 1. Three-component, One-pot Synthesis of Dihydropyrano[3,2-c]chromenes in Aqueous Medium in the Presence of Nano-silica Supported 1,5-Diazabicyclo(4.3.0)non-5-en [orgchemres.org]
- 2. researchgate.net [researchgate.net]
- 3. jwent.net [jwent.net]
- 4. modernscientificpress.com [modernscientificpress.com]
- 5. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Purity Analysis of 4-hydroxy-2H-thiochromen-2-one by High-Performance Liquid Chromatography (HPLC)
Abstract
This document provides a detailed High-Performance Liquid Chromatography (HPLC) method for the quantitative purity analysis of 4-hydroxy-2H-thiochromen-2-one. This reversed-phase HPLC protocol is designed for researchers, scientists, and drug development professionals requiring a robust and reliable method to assess the purity of this compound, separating it from potential impurities and degradation products. The protocol includes comprehensive details on instrumentation, reagents, chromatographic conditions, and sample preparation.
Introduction
This compound, a sulfur-containing analog of 4-hydroxycoumarin, is a heterocyclic compound of interest in medicinal chemistry and drug discovery. The purity of active pharmaceutical ingredients and key intermediates is a critical parameter in drug development and manufacturing, directly impacting safety and efficacy. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of compounds in a mixture, making it an ideal method for purity assessment.
This application note describes a validated reversed-phase HPLC method for the purity analysis of this compound. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and water containing 0.1% formic acid, and UV detection.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or a UV-Vis detector.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended. C18 columns are commonly used for the separation of coumarin derivatives.[1]
-
Chemicals and Reagents:
-
This compound reference standard (purity ≥ 98%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Formic acid (analytical grade)
-
Methanol (HPLC grade, for sample dissolution if necessary)
-
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the purity analysis of this compound.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 310 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
Table 1: Optimized HPLC Chromatographic Conditions.
Gradient Elution Program
A gradient elution is employed to ensure the separation of the main peak from any early or late-eluting impurities.
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 15.0 | 10 | 90 |
| 20.0 | 10 | 90 |
| 20.1 | 90 | 10 |
| 25.0 | 90 | 10 |
Table 2: Gradient Elution Program.
Preparation of Solutions
-
Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1000 mL of HPLC grade water. Mix thoroughly and degas before use.
-
Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to 1000 mL of HPLC grade acetonitrile. Mix thoroughly and degas before use.
-
Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in a minimal amount of methanol or acetonitrile and dilute to the mark with a 50:50 mixture of acetonitrile and water (diluent).
-
Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample to be tested and prepare it in the same manner as the standard solution.
Analysis Procedure
-
Equilibrate the HPLC system with the initial mobile phase composition (90% A, 10% B) for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure the absence of system peaks.
-
Inject the standard solution to determine the retention time and peak area of the main component.
-
Inject the sample solution.
-
After each run, allow the system to re-equilibrate at the initial conditions.
Data Analysis
The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Diagrams
Caption: Experimental workflow for HPLC purity analysis.
Caption: Logical relationship of HPLC system components.
Expected Results and Discussion
The described HPLC method is expected to provide a sharp, symmetrical peak for this compound, well-resolved from any potential impurities. The retention time of the main peak will be determined from the injection of the reference standard. The choice of a C18 column is based on its wide applicability for the separation of moderately polar compounds like coumarin derivatives.[1]
The use of a gradient elution with acetonitrile and water allows for the effective separation of compounds with a range of polarities. The addition of 0.1% formic acid to the mobile phase helps to improve peak shape and reproducibility by controlling the ionization of the analyte.
The detection wavelength of 310 nm is selected based on the known UV absorbance of the structurally similar 4-hydroxycoumarin, which exhibits a characteristic absorption peak at 308 nm. It is recommended to verify the optimal detection wavelength by running a UV-Vis spectrum of a standard solution of this compound.
Conclusion
The HPLC method detailed in this application note provides a reliable and robust protocol for the purity analysis of this compound. The method is suitable for quality control in research and development settings. For regulatory purposes, a full method validation according to ICH guidelines should be performed to demonstrate its specificity, linearity, accuracy, precision, and robustness.
References
Microwave-Assisted Synthesis of 4-hydroxy-2H-thiochromen-2-one Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the microwave-assisted synthesis of 4-hydroxy-2H-thiochromen-2-one derivatives. These compounds are sulfur analogs of 4-hydroxycoumarins and are of significant interest in medicinal chemistry due to their potential biological activities, including anticoagulant and anticancer properties. Microwave-assisted synthesis offers a rapid and efficient alternative to conventional heating methods, often leading to higher yields, shorter reaction times, and cleaner reaction profiles.
Introduction
4-Hydroxy-2H-thiochromen-2-ones are a class of heterocyclic compounds that have garnered attention for their diverse pharmacological potential. Structurally similar to the well-known 4-hydroxycoumarins, which are widely used as anticoagulants, the substitution of the oxygen atom with sulfur in the heterocyclic ring can significantly modulate the biological activity of these molecules. Thiochromene and its derivatives have been reported to exhibit a range of effects, including anticancer activity through the inhibition of signaling pathways such as the ERK-MAPK pathway. The protocols outlined below describe efficient microwave-assisted methods for the synthesis of the this compound core structure and its derivatives.
Data Presentation
Microwave-assisted synthesis consistently demonstrates significant improvements in reaction efficiency over conventional heating methods. The following tables summarize representative quantitative data for the synthesis of related bis(4-hydroxycoumarin) derivatives, which can be extrapolated to the synthesis of their thio-analogs, and a proposed intramolecular cyclization for the thiochromenone core.
Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for Bis-Coumarin Derivatives
| Entry | Aldehyde | Catalyst | Method | Temperature (°C) | Time | Yield (%) |
| 1 | Benzaldehyde | Methanesulfonic acid | Microwave | 120 | 5 min | 95 |
| 2 | Benzaldehyde | None | Conventional | Reflux | 4 h | 80 |
| 3 | 4-Chlorobenzaldehyde | Methanesulfonic acid | Microwave | 120 | 6 min | 98 |
| 4 | 4-Chlorobenzaldehyde | None | Conventional | Reflux | 5 h | 85 |
| 5 | 4-Methoxybenzaldehyde | Methanesulfonic acid | Microwave | 120 | 7 min | 92 |
| 6 | 4-Methoxybenzaldehyde | None | Conventional | Reflux | 6 h | 78 |
Data adapted from syntheses of 3,3′-(arylmethylene)bis(4-hydroxy-2H-chromen-2-ones). Similar efficiencies are anticipated for the corresponding thiochromenone derivatives.[1]
Table 2: Proposed Microwave-Assisted Intramolecular Cyclization for this compound Synthesis
| Entry | Precursor | Reagent | Method | Temperature (°C) | Time | Yield (%) |
| 1 | 2-(Carboxymethylthio)benzoic acid derivative | Polyphosphoric acid ester (PPE) | Microwave | 150 | 10 min | >85 (expected) |
| 2 | 2-(Carboxymethylthio)benzoic acid derivative | Polyphosphoric acid (PPA) | Conventional | 100 | 2 h | ~70 (reported for similar cyclizations) |
This table presents a proposed protocol based on known microwave-assisted intramolecular cyclizations of related compounds.
Experimental Protocols
The following are detailed protocols for the microwave-assisted synthesis of this compound and its derivatives.
Protocol 1: Microwave-Assisted Synthesis of 3,3'-(Arylmethylene)bis(this compound) Derivatives
This protocol describes the synthesis of bis-thiochromenone derivatives through a one-pot, three-component reaction.
Materials:
-
This compound (2 mmol)
-
Aromatic aldehyde (1 mmol)
-
Methanesulfonic acid (5 mol%)
-
Ethanol (10 mL)
-
Microwave reactor vials (10-20 mL capacity)
-
Magnetic stirrer
Procedure:
-
In a microwave reactor vial, combine this compound (2 mmol), the desired aromatic aldehyde (1 mmol), and methanesulfonic acid (5 mol%).
-
Add ethanol (10 mL) to the vial and a magnetic stirrer.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 120°C for 5-10 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction vial to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, acetic acid) to obtain the pure 3,3'-(arylmethylene)bis(this compound) derivative.
Protocol 2: Proposed Microwave-Assisted Intramolecular Cyclization for the Synthesis of the this compound Core
This protocol outlines a proposed method for the synthesis of the parent this compound scaffold via an intramolecular Friedel-Crafts type cyclization.
Materials:
-
Arylthiopropionic acid derivative (e.g., 2-(carboxymethylthio)benzoic acid) (1 mmol)
-
Polyphosphoric acid ester (PPE) or Trimethylsilyl polyphosphate (PPSE)
-
Microwave reactor vials (10-20 mL capacity)
-
Magnetic stirrer
Procedure:
-
Place the arylthiopropionic acid derivative (1 mmol) in a microwave reactor vial.
-
Add the cyclizing agent, such as a polyphosphoric acid ester (PPE), to the vial.
-
Add a magnetic stirrer and seal the vial.
-
Place the vial in the microwave reactor and irradiate at a temperature of 120-150°C for 5-15 minutes. The optimal time and temperature should be determined empirically.
-
After the reaction is complete, cool the vial to room temperature.
-
Carefully quench the reaction mixture by adding it to ice-water.
-
The crude product will precipitate. Collect the solid by filtration and wash thoroughly with water.
-
Purify the crude product by recrystallization from a suitable solvent to yield the this compound.
Visualizations
The following diagrams illustrate the experimental workflow and relevant signaling pathways.
Experimental Workflow
Caption: General workflow for microwave-assisted synthesis.
Signaling Pathways
4-Hydroxycoumarin derivatives, and by extension their thio-analogs, are known to exert their anticoagulant effect by inhibiting the Vitamin K epoxide reductase complex subunit 1 (VKORC1), a key enzyme in the Vitamin K cycle.[2][3][4][5] This inhibition prevents the regeneration of active Vitamin K, which is essential for the carboxylation and activation of several clotting factors.
Caption: Inhibition of the Vitamin K Cycle by this compound derivatives.
Thiochromene derivatives have been shown to possess anticancer properties, potentially through the inhibition of key signaling pathways involved in cell proliferation and survival, such as the ERK-MAPK pathway.[6][7][8][9][10]
Caption: Potential inhibition of the ERK-MAPK signaling pathway by this compound derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ClinPGx [clinpgx.org]
- 4. researchgate.net [researchgate.net]
- 5. Unlocking the Mysteries of Warfarin: Research Takes Us a Step Closer | Cleveland Clinic Research [lerner.ccf.org]
- 6. researchgate.net [researchgate.net]
- 7. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. cdn-links.lww.com [cdn-links.lww.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
Quantitative structure-activity relationship (QSAR) model development for thiochromenones.
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to developing a Quantitative Structure-Activity Relationship (QSAR) model for thiochromenone derivatives. This document outlines the necessary experimental and computational protocols, data presentation standards, and visualization of the workflow, enabling researchers to apply these methodologies in their drug discovery and development projects.
Introduction to Thiochromenones and QSAR
Thiochromenones are a class of sulfur-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. These activities include antibacterial, antifungal, antiviral, anti-parasitic, and anticancer properties.[1] The development of new therapeutic agents is crucial, and thiochromenone derivatives present a promising scaffold for modification to enhance potency and selectivity.
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[2] By identifying the key molecular features that influence a compound's activity, QSAR models can be used to predict the activity of novel, unsynthesized molecules, thereby prioritizing synthetic efforts and accelerating the drug discovery process.
This guide will walk through the development of a hypothetical 3D-QSAR model for a series of thiochromenone derivatives with antibacterial activity against Staphylococcus aureus.
Experimental Protocols
Synthesis of Thiochromenone Derivatives
A representative synthetic scheme for the preparation of thiochromenone derivatives is outlined below. This protocol is based on established synthetic methodologies for similar heterocyclic compounds.
Protocol 2.1.1: General Synthesis of 4-Thiochromanone Derivatives
-
Step 1: Thiophenol Condensation: React a substituted thiophenol with a suitable acrylic acid derivative in the presence of a base (e.g., sodium methoxide) in a solvent like methanol. Reflux the mixture for 4-6 hours.
-
Step 2: Cyclization: The resulting intermediate is cyclized using a dehydrating agent such as polyphosphoric acid (PPA) at an elevated temperature (e.g., 100-120 °C) for 2-4 hours to yield the thiochroman-4-one core.
-
Step 3: Derivatization: The thiochroman-4-one scaffold can be further modified. For example, a Claisen-Schmidt condensation with various aromatic aldehydes in the presence of a base (e.g., NaOH or KOH) in ethanol can introduce substituents at the 3-position.
-
Purification: The final products are purified using column chromatography on silica gel with an appropriate eluent system (e.g., ethyl acetate/hexane mixture).
-
Characterization: The structure of the synthesized compounds is confirmed by spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry.
In Vitro Antibacterial Activity Assay
The antibacterial activity of the synthesized thiochromenone derivatives is evaluated against a clinically relevant bacterial strain, such as Staphylococcus aureus.
Protocol 2.2.1: Minimum Inhibitory Concentration (MIC) Determination
-
Bacterial Strain: Use a standardized strain of Staphylococcus aureus (e.g., ATCC 29213).
-
Culture Preparation: Grow the bacteria in Mueller-Hinton Broth (MHB) overnight at 37°C.
-
Compound Preparation: Dissolve the synthesized thiochromenone derivatives in dimethyl sulfoxide (DMSO) to a stock concentration of 10 mg/mL.
-
Microdilution Assay:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compounds in MHB to obtain a range of concentrations (e.g., 128 µg/mL to 0.25 µg/mL).
-
Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 105 CFU/mL.
-
Include a positive control (a known antibiotic, e.g., ciprofloxacin) and a negative control (MHB with DMSO).
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Computational Protocols: 3D-QSAR Model Development
This section details the computational workflow for developing a 3D-QSAR model using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA).
Dataset Preparation
A hypothetical dataset of 25 thiochromenone derivatives and their corresponding antibacterial activity (pMIC = -log(MIC)) is presented in Table 1.
Table 1: Hypothetical Dataset of Thiochromenone Derivatives and their Antibacterial Activity
| Compound ID | R1 | R2 | R3 | MIC (µM) | pMIC |
| T-1 | H | H | H | 128 | 3.89 |
| T-2 | 6-Cl | H | H | 64 | 4.19 |
| T-3 | 7-Cl | H | H | 64 | 4.19 |
| T-4 | 6-F | H | H | 96 | 4.02 |
| T-5 | 7-F | H | H | 96 | 4.02 |
| T-6 | 6-CH3 | H | H | 110 | 3.96 |
| T-7 | 7-CH3 | H | H | 110 | 3.96 |
| T-8 | 6-OCH3 | H | H | 80 | 4.10 |
| T-9 | 7-OCH3 | H | H | 80 | 4.10 |
| T-10 | H | H | 4-Cl-Ph | 32 | 4.50 |
| T-11 | H | H | 4-F-Ph | 48 | 4.32 |
| T-12 | H | H | 4-CH3-Ph | 64 | 4.19 |
| T-13 | H | H | 4-OCH3-Ph | 40 | 4.40 |
| T-14 | 6-Cl | H | 4-Cl-Ph | 8 | 5.10 |
| T-15 | 7-Cl | H | 4-Cl-Ph | 8 | 5.10 |
| T-16 | 6-F | H | 4-F-Ph | 16 | 4.80 |
| T-17 | 7-F | H | 4-F-Ph | 16 | 4.80 |
| T-18 | 6-Cl | H | 4-OCH3-Ph | 12 | 4.92 |
| T-19 | 7-Cl | H | 4-OCH3-Ph | 12 | 4.92 |
| T-20 | H | H | 2-Thienyl | 56 | 4.25 |
| T-21 | 6-Cl | H | 2-Thienyl | 14 | 4.85 |
| T-22 | H | H | 2-Furyl | 60 | 4.22 |
| T-23 | 6-Cl | H | 2-Furyl | 15 | 4.82 |
| T-24 | H | H | N-methyl-pyrrole | 70 | 4.15 |
| T-25 | 6-Cl | H | N-methyl-pyrrole | 18 | 4.74 |
Molecular Modeling and Alignment
Protocol 3.2.1: 3D Structure Generation and Alignment
-
Structure Drawing: Draw the 2D structures of all compounds in the dataset using a molecular editor.
-
3D Conversion and Optimization: Convert the 2D structures to 3D and perform energy minimization using a suitable force field (e.g., MMFF94).
-
Conformational Analysis: For flexible molecules, perform a conformational search to identify the lowest energy conformer.
-
Alignment: Align all molecules in the dataset to a common template. The most active compound (T-14 ) is chosen as the template for alignment based on the common thiochromenone scaffold.
CoMFA and CoMSIA Field Calculation
Protocol 3.3.1: Generation of Molecular Fields
-
Grid Box Definition: Place the aligned molecules within a 3D grid box that extends at least 4 Å beyond the dimensions of the molecules in all directions.
-
CoMFA Fields:
-
Steric Field: Calculate the steric (Lennard-Jones 6-12 potential) interactions between a probe atom (sp3 carbon with +1 charge) and each molecule at each grid point.
-
Electrostatic Field: Calculate the electrostatic (Coulombic) interactions between the probe atom and each molecule.
-
-
CoMSIA Fields: In addition to steric and electrostatic fields, CoMSIA calculates:
-
Hydrophobic Field: Based on the hydrophobicity of molecular fragments.
-
Hydrogen Bond Donor Field: Based on the potential for hydrogen bond donation.
-
Hydrogen Bond Acceptor Field: Based on the potential for hydrogen bond acceptance.
-
Statistical Analysis and Model Validation
Protocol 3.4.1: Partial Least Squares (PLS) Analysis and Validation
-
Data Splitting: Divide the dataset into a training set (e.g., 80% of the compounds) and a test set (e.g., 20%) to externally validate the model.
-
PLS Regression: Use Partial Least Squares (PLS) regression to correlate the CoMFA/CoMSIA field values (independent variables) with the biological activity (pMIC, dependent variable).
-
Internal Validation:
-
Leave-One-Out (LOO) Cross-Validation: Sequentially remove one compound from the training set, build a model with the remaining compounds, and predict the activity of the removed compound. The cross-validated correlation coefficient (q2) is calculated. A q2 > 0.5 is generally considered indicative of a robust model.
-
-
External Validation:
-
Predict the pMIC values for the compounds in the test set using the developed QSAR model.
-
Calculate the predictive correlation coefficient (r2pred) between the predicted and experimental activities of the test set compounds. An r2pred > 0.6 is desirable.
-
-
Y-Randomization: Scramble the biological activity data multiple times and re-run the QSAR model development. The resulting models should have significantly lower q2 and r2 values, ensuring the original model is not due to chance correlation.
Visualization of Workflows and Pathways
QSAR Model Development Workflow
The following diagram illustrates the key steps involved in the development of a 3D-QSAR model.
Caption: Workflow for 3D-QSAR model development.
Hypothetical Signaling Pathway for Antibacterial Action
While the exact mechanism of action for many thiochromenones is still under investigation, a plausible pathway could involve the inhibition of a key bacterial enzyme. The following diagram illustrates a hypothetical signaling pathway.
Caption: Hypothetical antibacterial signaling pathway.
Data Interpretation and Model Application
The output of a CoMFA or CoMSIA analysis is often visualized as 3D contour maps. These maps highlight regions around the aligned molecules where modifications are predicted to increase or decrease biological activity.
-
Steric Contour Maps: Green contours typically indicate regions where bulky substituents are favored, while yellow contours suggest regions where steric bulk is detrimental to activity.
-
Electrostatic Contour Maps: Blue contours often represent areas where electropositive groups enhance activity, whereas red contours indicate regions where electronegative groups are preferred.
-
Hydrophobic, H-bond Donor, and Acceptor Maps (CoMSIA): These maps provide further insights into the specific types of interactions that are important for activity.
By interpreting these contour maps, medicinal chemists can rationally design new thiochromenone derivatives with potentially improved antibacterial potency. The developed QSAR model can then be used to predict the pMIC of these new designs before committing to their synthesis, thus making the drug discovery process more efficient.
Conclusion
This document provides a detailed framework for the development of a QSAR model for thiochromenone derivatives. By following the outlined experimental and computational protocols, researchers can systematically investigate the structure-activity relationships of this important class of compounds. The integration of synthesis, biological evaluation, and computational modeling is a powerful strategy for the discovery and optimization of novel therapeutic agents.
References
Troubleshooting & Optimization
Optimization of reaction conditions for the synthesis of 4-hydroxy-2H-thiochromen-2-one.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-hydroxy-2H-thiochromen-2-one, a crucial intermediate for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to obtain this compound?
A1: The two main synthetic strategies for this compound are:
-
Cyclization of 2-Mercaptoacetophenone: This involves the reaction of 2-mercaptoacetophenone with an acylating agent (e.g., phosgene, dimethyl carbonate, diethyl carbonate) in the presence of a base.[1][2]
-
Reaction of Thiophenol with a Malonic Acid Derivative: This route is analogous to the Pechmann condensation for coumarins. It typically involves the reaction of thiophenol with Meldrum's acid to form an intermediate, which is then cyclized using a strong acid like polyphosphoric acid (PPA) or Eaton's reagent.[2]
Q2: Which synthetic route is generally preferred?
A2: The cyclization of 2-mercaptoacetophenone is a widely reported and effective method, offering variable but often good yields depending on the choice of base and acylating agent.[1][2] The thiophenol route is also a viable option, providing good yields upon successful cyclization of the intermediate.[2] The choice of route may depend on the availability of starting materials and the desired scale of the reaction.
Q3: What are the key reaction parameters to control for a successful synthesis?
A3: Critical parameters include the choice of base, solvent, and acylating agent in the 2-mercaptoacetophenone route. For the thiophenol method, the effectiveness of the cyclizing agent (PPA or Eaton's reagent) and the reaction temperature are crucial for high yields. Anhydrous conditions are generally recommended to prevent hydrolysis of reagents and intermediates.
Q4: Are there any known issues with older synthetic methods?
A4: Yes, classical methods that employ Friedel–Crafts acylation of thiophenol using Lewis acids like ZnCl₂, AlCl₃, and POCl₃ often result in the formation of an intractable solid mass. This makes stirring the reaction mixture difficult and complicates product isolation, leading to tedious work-ups and often poor yields.[1][2]
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Ineffective Base (2-Mercaptoacetophenone Route): The chosen base may not be strong enough to facilitate the condensation and cyclization. 2. Decomposition of Reagents: Moisture in the reaction can lead to the decomposition of acylating agents or intermediates. 3. Inefficient Cyclization (Thiophenol Route): The cyclizing agent (PPA or Eaton's reagent) may be old or inactive, or the reaction temperature may be too low. | 1. Optimize the Base: Sodium hydride (NaH) has been reported to be a highly effective base for this reaction.[1][2] Refer to the data in Table 1 for a comparison of different bases. 2. Ensure Anhydrous Conditions: Use freshly dried solvents and handle reagents under an inert atmosphere (e.g., nitrogen or argon). 3. Verify Cyclizing Agent and Temperature: Use fresh PPA or Eaton's reagent. If using PPA, ensure the temperature is sufficiently high (e.g., 120 °C) to promote cyclization.[2] |
| Formation of a Solid Mass in the Reaction | Use of Traditional Lewis Acids: As mentioned in the FAQs, Lewis acids like AlCl₃ and ZnCl₂ can form complexes that are difficult to handle.[1][2] | Switch to an Alternative Synthetic Route: Consider using the 2-mercaptoacetophenone route with a soluble base or the thiophenol/Meldrum's acid route to avoid this issue. |
| Difficult Product Isolation/Purification | 1. Complex Reaction Mixture: The presence of unreacted starting materials, side products, and catalyst residues can complicate purification. 2. Product Oiling Out: The product may not precipitate cleanly from the reaction mixture. | 1. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the reaction and ensure it goes to completion. 2. Optimize Work-up Procedure: A standard work-up involves quenching the reaction with water/ice, followed by extraction with an organic solvent. Acidification of the aqueous layer may be necessary to precipitate the product. Recrystallization from a suitable solvent (e.g., ethanol) can be used for purification. |
| Presence of Side Products | O-alkylation vs. C-alkylation: The hydroxyl group of this compound can undergo alkylation in subsequent reactions. The site of attack (oxygen vs. carbon at the 3-position) depends on the nature of the nucleophile.[1] | Control Reaction Conditions: For C-alkylation, specific catalysts and conditions may be required. For O-alkylation, using a base to form the phenoxide followed by reaction with an alkyl halide is a common strategy.[1] |
Data Presentation
Table 1: Optimization of Reaction Conditions for the Synthesis of this compound from 2-Mercaptoacetophenone. [2]
| Acylating Agent | Base | Solvent | Yield (%) |
| Diethyl Carbonate | NaOEt | Toluene | 81 |
| Diethyl Carbonate | NaH | Toluene | 86 |
| Diethyl Carbonate | NaAPA | Toluene | 55 |
| Diethyl Carbonate | KAPA | Toluene | 62 |
| Dimethyl Carbonate | KAPA | Toluene | 58 |
| Dimethyl Carbonate | NaAPA | Toluene | 61 |
| Dimethyl Carbonate | NaH | Toluene | 81 |
| Phosgene | NaOEt | Toluene | 74 |
| Phosgene | NaH | Toluene | 66 |
NaOEt: Sodium ethoxide, NaH: Sodium hydride, NaAPA: Sodium 3-aminopropylamide, KAPA: Potassium 3-aminopropylamide.
Experimental Protocols
1. Synthesis of this compound from 2-Mercaptoacetophenone [1][2]
This protocol describes a general procedure for the synthesis of this compound from 2-mercaptoacetophenone and an acylating agent.
-
Materials:
-
2-Mercaptoacetophenone
-
Acylating agent (e.g., Diethyl carbonate)
-
Base (e.g., Sodium hydride)
-
Anhydrous Toluene
-
-
Procedure:
-
To a stirred suspension of a stoichiometric amount of base (e.g., sodium hydride) in anhydrous toluene, add a solution of 2-mercaptoacetophenone in anhydrous toluene under an inert atmosphere.
-
Add the acylating agent (e.g., diethyl carbonate) to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and quench by carefully adding water or ice.
-
Separate the aqueous layer and wash the organic layer with water.
-
Acidify the combined aqueous layers with a suitable acid (e.g., HCl) to precipitate the product.
-
Filter the precipitate, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.
-
2. Synthesis of this compound from Thiophenol and Meldrum's Acid [2]
This two-step protocol provides an alternative route to the target compound.
-
Step 1: Synthesis of 3-Oxo-3-(phenylthio)propanoic acid
-
A mixture of thiophenol and Meldrum's acid is heated under solvent-free conditions (e.g., 90 °C).
-
The reaction progress is monitored until the starting materials are consumed.
-
The resulting intermediate, 3-oxo-3-(phenylthio)propanoic acid, is isolated. A 67% yield has been reported for this step.[2]
-
-
Step 2: Cyclization to this compound
-
The intermediate from Step 1 is treated with a cyclizing agent such as Eaton's reagent or 116% polyphosphoric acid (PPA).
-
The reaction mixture is heated (e.g., 70 °C for Eaton's reagent, 120 °C for PPA).
-
Upon completion, the reaction is worked up by pouring the mixture into ice-water and extracting the product.
-
The crude product is purified, for instance by recrystallization.
-
Mandatory Visualization
Caption: Synthetic workflow for this compound.
References
Identifying and minimizing side products in 4-hydroxy-2H-thiochromen-2-one synthesis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-hydroxy-2H-thiochromen-2-one. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, focusing on the common synthetic route involving the condensation of a thiophenol derivative with a malonic acid derivative, followed by an intramolecular cyclization.
dot
Caption: General experimental workflow for the synthesis of this compound.
Question 1: My reaction resulted in a low yield of the desired this compound. What are the potential causes and how can I improve the yield?
Answer:
Low yields in the synthesis of this compound are a common issue and can stem from several factors. Here are the primary causes and troubleshooting steps:
-
Incomplete Reaction: The intramolecular Friedel-Crafts acylation, which is the key ring-closing step, may be incomplete.
-
Solution: Ensure your Lewis acid catalyst (e.g., AlCl₃, POCl₃) is fresh and anhydrous. Moisture can deactivate the catalyst. Consider increasing the reaction time or temperature, but monitor for decomposition. The traditional synthesis often requires prolonged heating.[1]
-
-
Side Reactions: The formation of unwanted side products can significantly consume your starting materials.
-
Solution: Carefully control the reaction temperature. Overheating can promote side reactions. The choice of solvent and catalyst can also influence the reaction pathway. Refer to the FAQ section below for common side products.
-
-
Suboptimal Stoichiometry: Incorrect molar ratios of reactants can lead to an excess of one starting material and limit the formation of the product.
-
Solution: Accurately measure your starting materials (thiophenol and malonic acid derivative) to ensure the correct stoichiometry.
-
-
Product Loss During Work-up and Purification: The desired product might be lost during extraction or recrystallization.
-
Solution: When performing an aqueous work-up, ensure the pH is adjusted correctly to precipitate the product. During recrystallization, use a minimal amount of hot solvent to dissolve the crude product and allow for slow cooling to maximize crystal formation.
-
| Parameter | Recommendation for Yield Improvement |
| Catalyst | Use fresh, anhydrous Lewis acids (e.g., AlCl₃, POCl₃). |
| Temperature | Optimize reaction temperature; avoid excessive heat to minimize side reactions. |
| Reaction Time | Monitor the reaction by TLC to determine the optimal reaction time. |
| Purification | Minimize the amount of solvent used for recrystallization to avoid product loss. |
Question 2: I have an intractable solid mass in my reaction mixture, making it difficult to stir and isolate the product. What is causing this and what can I do?
Answer:
The formation of an intractable solid mass is a known issue in Friedel-Crafts type reactions, especially when using Lewis acids like AlCl₃ and POCl₃.[2]
-
Cause: This is often due to the complexation of the Lewis acid with the starting materials, intermediates, and the final product. The hydroxyl and carbonyl groups in the this compound can coordinate strongly with the Lewis acid, leading to the formation of a polymeric or highly viscous material.
-
Troubleshooting:
-
Mechanical Stirring: Ensure you have robust mechanical stirring to maintain a homogenous mixture as much as possible.
-
Solvent Choice: Using a solvent in which the complex has some solubility can help. High-boiling, non-polar solvents are sometimes used.
-
Alternative Catalysts: Consider using alternative, less aggressive Lewis acids or solid acid catalysts which can sometimes be more easily separated from the reaction mixture.
-
Work-up Procedure: A careful and sometimes vigorous work-up is necessary. This usually involves quenching the reaction mixture with ice and/or dilute acid to break down the Lewis acid complexes. Be prepared for a potentially exothermic reaction during quenching.
-
Question 3: My final product is impure, even after recrystallization. What are the likely impurities and how can I remove them?
Answer:
Impurities in the final product can be unreacted starting materials or side products from the reaction. Common impurities and purification strategies are outlined below.
-
Unreacted Starting Materials: Thiophenol and diethyl malonate may remain if the reaction is incomplete.
-
Removal: These are generally more soluble in common organic solvents than the final product and can often be removed by careful recrystallization. Washing the crude product with a solvent in which the starting materials are soluble but the product is not can also be effective.
-
-
Side Products: The most common side products are isomers and condensation byproducts.
-
Removal: Recrystallization is the primary method for purification.[3] Finding the right solvent or solvent system is crucial. A solvent system where the desired product has high solubility at high temperatures and low solubility at low temperatures, while the impurities remain in solution, is ideal. Column chromatography can be used for difficult separations, though it may be more time-consuming.
-
| Impurity Type | Suggested Purification Method |
| Unreacted Starting Materials | Recrystallization, solvent washing. |
| Isomeric Byproducts | Careful recrystallization from an appropriate solvent, column chromatography. |
| Condensation Byproducts | Column chromatography may be necessary if recrystallization is ineffective. |
Frequently Asked Questions (FAQs)
dot
Caption: Potential reaction pathways in the synthesis of this compound.
Question 4: What are the most common side products in the synthesis of this compound?
Answer:
While the direct synthesis of this compound is less documented in terms of side products than its oxygen analog, 4-hydroxycoumarin, we can infer the likely side products based on the reaction mechanism (Pechmann condensation/Friedel-Crafts acylation).
-
Chromone Isomer: In the Pechmann condensation, the formation of a chromone isomer is a possible side reaction. This occurs through an alternative cyclization pathway.
-
Diarylglutamic Acid Analogs and their Anhydrides: These can arise from the reaction of the phenol/thiophenol with the malonic acid derivative in an alternative stoichiometry.
-
Dilactones/Dithiolactones: These can form from the self-condensation of the malonic acid derivative or its reaction with the product.
-
Open-chain Hydrolyzed Product: During work-up, particularly under harsh acidic or basic conditions, the lactone/thiolactone ring can open to form the corresponding carboxylic acid.
-
Bis(this compound) Derivatives: The reactive C3 position of the product can potentially react with starting materials or intermediates to form dimeric structures.[4]
-
O-acylated or S-acylated intermediates: Incomplete cyclization can leave acylated thiophenol intermediates in the reaction mixture.
Question 5: What is a reliable experimental protocol for the synthesis of this compound?
Answer:
A common method for the synthesis of this compound is the reaction of thiophenol with a malonic acid derivative, such as diethyl malonate, in the presence of a Lewis acid. Below is a general protocol based on established methodologies for coumarin and thiocoumarin synthesis.
Experimental Protocol: Synthesis of this compound
Materials:
-
Thiophenol
-
Diethyl malonate
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous zinc chloride (ZnCl₂)
-
Ice
-
Hydrochloric acid (HCl)
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a mixture of thiophenol (1 equivalent) and diethyl malonate (1.1 equivalents).
-
Catalyst Addition: To this mixture, slowly add a pre-mixed solution of phosphorus oxychloride (2 equivalents) and anhydrous zinc chloride (2.2 equivalents) with stirring. The addition should be done carefully, as the reaction can be exothermic.
-
Heating: Heat the reaction mixture at 70-80°C for 10-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching: After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring. This will decompose the catalyst complexes.
-
Product Precipitation: The crude product should precipitate out of the aqueous solution. If precipitation is slow, you can add dilute HCl to adjust the pH to acidic.
-
Isolation: Collect the crude product by vacuum filtration and wash it thoroughly with cold water to remove any remaining salts and acids.
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain the pure this compound.
-
Drying and Characterization: Dry the purified product in a vacuum oven. Characterize the final product by NMR, IR, and mass spectrometry to confirm its identity and purity.
Question 6: How do I choose the right solvent for recrystallization of this compound?
Answer:
Choosing the correct solvent is critical for effective purification by recrystallization. The ideal solvent should:
-
Completely dissolve the this compound at its boiling point.
-
Have very low solubility for the product at low temperatures (e.g., 0-4°C).
-
Either not dissolve the impurities at all, or keep them dissolved at low temperatures.
-
Not react with the product.
Commonly used solvents for the recrystallization of coumarin and thiocoumarin derivatives include:
-
Ethanol
-
Methanol
-
Acetic acid
-
Toluene
-
Mixtures of solvents, such as ethanol/water or ethyl acetate/hexane.
Procedure for Solvent Screening:
-
Place a small amount of your crude product in several test tubes.
-
Add a few drops of a different solvent to each test tube.
-
Observe the solubility at room temperature. A good solvent will not dissolve the product well at this stage.
-
Gently heat the test tubes. An ideal solvent will dissolve the product completely upon heating.
-
Allow the test tubes to cool slowly to room temperature and then in an ice bath. The solvent that yields a good amount of crystalline precipitate is a good candidate for recrystallization.
References
Troubleshooting low yields in the synthesis of thiochromenone derivatives
Welcome to the technical support center for the synthesis of thiochromenone derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in their synthetic protocols. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to help you address common issues and optimize your reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My reaction to synthesize thiochromenone derivatives is resulting in a low yield. What are the common causes?
Low yields in thiochromenone synthesis can stem from several factors, ranging from reagent quality to reaction conditions. The synthesis can be challenging due to the nature of sulfur, including its multiple oxidation states and tendency to form various bonding patterns.[1][2][3][4] A systematic approach to troubleshooting is crucial.[5]
Potential Causes and Solutions:
-
Poor Quality of Starting Materials:
-
Problem: Impurities in starting materials, such as thiophenols or their precursors, can lead to side reactions. Similarly, the sulfurizing agent (if used) may be old or inactive.[5]
-
Solution: Ensure the purity of your reactants through appropriate purification techniques (e.g., distillation, recrystallization) before use. Use a fresh batch of any sulfur-based reagents.[5]
-
-
Suboptimal Reaction Temperature:
-
Problem: The reaction may require a specific temperature to proceed efficiently. Temperatures that are too low can lead to an incomplete or stalled reaction, while excessively high temperatures might cause decomposition of reactants or products.[5]
-
Solution: Incrementally increase the reaction temperature while monitoring the reaction progress using Thin-Layer Chromatography (TLC).[5] For instance, some Friedel-Crafts acylation reactions for thiochromenone synthesis are conducted at 100°C.[1][2][3][4][6]
-
-
Inefficient Catalyst or Reaction Medium:
-
Problem: The choice of catalyst and solvent system is critical. For example, in cross-coupling reactions to synthesize 2-aryl-4H-thiochromen-4-one derivatives, the palladium catalyst, ligand, and Lewis acid all play a significant role in the reaction's success.[7][8] Using a suboptimal solvent can also lead to poor solubility of reagents and lower yields.[7]
-
Solution: Screen different catalysts, ligands, and solvents. For palladium-catalyzed cross-coupling, a combination of Pd(OAc)₂, XPhos, and Zn(OTf)₂ in DMF has been shown to be effective.[7][8] In other synthetic routes, strong acids like polyphosphoric acid (PPA) or sulfuric acid are used to promote cyclization.[1][2][3][4][6]
-
-
Presence of Oxygen:
-
Problem: Thiol-based compounds can be susceptible to oxidation, which can lead to the formation of disulfide byproducts and reduce the yield of the desired thiochromenone.
-
Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents to minimize oxidation.
-
FAQ 2: I am observing the formation of significant side products. How can I improve the selectivity of my reaction?
The formation of side products is a common issue that directly impacts the yield and purification of the final compound.
Potential Causes and Solutions:
-
Side Reactions of Functional Groups:
-
Problem: Reactive functional groups on the aromatic rings of your starting materials can undergo unintended reactions under the reaction conditions.
-
Solution: Consider using protecting groups for sensitive functionalities that can be removed after the core thiochromenone structure is formed.
-
-
Lack of Regioselectivity:
-
Problem: In cases where substituted thiophenols are used, the cyclization step may not be regioselective, leading to a mixture of isomers.
-
Solution: The electronic nature of the substituents can direct the cyclization. Electron-donating groups can activate the aromatic ring, while electron-withdrawing groups can deactivate it, influencing the position of ring closure. Careful selection of substrates is key. Both electron-donating and electron-withdrawing groups on the aromatic ring of 3-(arylthio)propanoic acids have been successfully used to afford thiochromen-4-ones in good yields.[1][2][3][4]
-
-
Catalyst Poisoning:
-
Problem: Sulfur compounds can sometimes poison transition-metal catalysts, reducing their activity and leading to incomplete reactions and the formation of byproducts.[7][8]
-
Solution: Ensure that the starting materials are free from impurities that could act as catalyst poisons. In some cases, increasing the catalyst loading might be necessary, although this should be done judiciously.[7][8]
-
FAQ 3: The purification of my thiochromenone derivative is proving difficult. What are some effective purification strategies?
Purification can be a significant bottleneck, especially when the product has similar polarity to the starting materials or byproducts.
Strategies for Effective Purification:
-
Column Chromatography: This is the most common method for purifying thiochromenone derivatives.
-
Optimization: A typical eluent system is a mixture of ethyl acetate and hexanes.[1] The ratio can be optimized based on the polarity of the specific derivative. For example, a gradient of 5-10% ethyl acetate in hexanes is often used.[1]
-
Stationary Phase: Silica gel is commonly used.[1] If your compound is sensitive to the acidic nature of silica, consider using neutral alumina.
-
-
Recrystallization: If a solid product is obtained, recrystallization can be a highly effective method for obtaining pure material.
-
Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.
-
-
Handling "Oiling Out":
-
Problem: The compound separates as an oil instead of crystals during recrystallization.
-
Solution: This can happen if the solution is too concentrated or if impurities are present. Try using a larger volume of solvent, cooling the solution more slowly, or treating the hot solution with charcoal to remove impurities.[9]
-
Quantitative Data Summary
The following tables summarize yields for different thiochromenone derivatives synthesized through various methods reported in the literature.
Table 1: Yields of Thiochromen-4-ones from One-Pot Synthesis of 3-(Arylthio)propanoic Acids.[1]
| Substituent on Aryl Ring | Product | Yield (%) |
| 4-Methoxy | 6-Methoxythiochromen-4-one | 81 |
| 2-Methoxy | 8-Methoxythiochromen-4-one | 73 |
| 4-Methyl | 6-Methylthiochromen-4-one | 72 |
| 2,4-Dimethyl | 6,8-Dimethylthiochromen-4-one | 70 |
| 2-Methyl | 8-Methylthiochromen-4-one | 68 |
| 4-tert-Butyl | 6-tert-Butylthiochromen-4-one | 65 |
| 3-Methyl | 7-Methylthiochromen-4-one | 63 |
| 4-Isopropyl | 6-Isopropylthiochromen-4-one | 62 |
| 4-Bromo | 6-Bromothiochromen-4-one | 58 |
| 4-(Trifluoromethyl) | 6-(Trifluoromethyl)thiochromen-4-one | 56 |
| 4-Fluoro | 6-Fluorothiochromen-4-one | 55 |
Table 2: Yields of 2-Aryl-4H-thiochromen-4-ones via Cross-Coupling Reaction.[7]
| Arylboronic Acid Substituent | Product | Yield (%) |
| Phenyl | 2-Phenyl-4H-thiochromen-4-one | 67 |
| 4-Tolyl | 2-(p-Tolyl)-4H-thiochromen-4-one | 67 |
| 4-Fluorophenyl | 2-(4-Fluorophenyl)-4H-thiochromen-4-one | 65 |
| 3,4-Dimethylphenyl | 2-(3,4-Dimethylphenyl)-4H-thiochromen-4-one | 58 |
| 3-Hydroxyphenyl | 2-(3-Hydroxyphenyl)-4H-thiochromen-4-one | 57 |
| 6-Nitro (on thiochromenone) | 6-Nitro-2-phenyl-4H-thiochromen-4-one | 57 |
| 4-Bromophenyl | 2-(4-Bromophenyl)-4H-thiochromen-4-one | 38 |
Experimental Protocols
Protocol 1: General Procedure for One-Pot Synthesis of Thiochromen-4-ones
This procedure is adapted from a method for the one-pot synthesis of thiochromen-4-ones from 3-(arylthio)propanoic acids.[1]
-
To a solution of 3-(arylthio)propanoic acid (1.0 mmol) in a suitable solvent, add polyphosphoric acid (PPA).
-
Heat the reaction mixture to 100°C and stir for the appropriate time, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully add ice-water to the reaction mixture to quench the reaction.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., 5-10% ethyl acetate in hexanes) to afford the desired thiochromen-4-one.
Protocol 2: General Procedure for the Synthesis of 2-Aryl-4H-thiochromen-4-ones via Cross-Coupling
This protocol is based on a palladium-catalyzed cross-coupling reaction of 2-sulfinyl-thiochromones with arylboronic acids.[7]
-
To a stirred solution of the 2-sulfinyl-thiochromone (0.5 mmol, 1.0 equiv) in DMF (3.0 mL), add Pd(OAc)₂ (0.05 mmol, 0.1 equiv), XPhos (0.05 mmol, 0.1 equiv), Zn(OTf)₂ (0.1 mmol, 0.2 equiv), and the arylboronic acid (1.0 mmol, 2.0 equiv).
-
Heat the reaction mixture at 80°C for 6 hours.
-
After cooling to room temperature, evaporate the solvent in vacuo.
-
Purify the residue by column chromatography (e.g., ethyl acetate/petroleum ether, 1-20:100) to afford the target product.
Visualizations
Caption: Troubleshooting workflow for low yields in thiochromenone synthesis.
Caption: General experimental workflow for thiochromenone synthesis.
References
- 1. One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One-Pot Synthesis of Thiochromone and It’s Derivatives[v2] | Preprints.org [preprints.org]
- 3. preprints.org [preprints.org]
- 4. One-Pot Synthesis of Thiochromones[v1] | Preprints.org [preprints.org]
- 5. benchchem.com [benchchem.com]
- 6. One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids [mdpi.com]
- 7. Synthesis of 2-Aryl-4H-thiochromen-4-one Derivatives via a Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Improving the Solubility of 4-hydroxy-2H-thiochromen-2-one for Biological Assays
For researchers, scientists, and drug development professionals utilizing 4-hydroxy-2H-thiochromen-2-one in biological assays, achieving and maintaining its solubility in aqueous environments is a critical step for obtaining accurate and reproducible data. This technical support center provides a comprehensive guide to troubleshoot common solubility challenges and offers detailed protocols for enhancing the solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound precipitate when I dilute my stock solution into aqueous buffer?
A1: this compound, like its parent compound 4-hydroxycoumarin, is a poorly water-soluble molecule. The sulfur atom in the thiochromenone ring can increase the compound's lipophilicity, further reducing its affinity for aqueous solutions. When a concentrated stock solution, typically prepared in an organic solvent like dimethyl sulfoxide (DMSO), is diluted into an aqueous buffer, the abrupt change in solvent polarity causes the compound to crash out of solution. This is a common phenomenon for many hydrophobic compounds.
Q2: What is the maximum recommended concentration of DMSO in a biological assay?
A2: The final concentration of DMSO should be kept as low as possible to avoid solvent-induced artifacts and cytotoxicity. For most cell-based assays, the final DMSO concentration should not exceed 1% (v/v), and for sensitive assays, it is often recommended to be below 0.5%. It is crucial to perform a vehicle control experiment with the same final DMSO concentration to assess its effect on the assay system.
Q3: My compound is still not soluble enough even with DMSO. What other options do I have?
A3: If DMSO alone is insufficient, several other strategies can be employed, either individually or in combination. These include the use of co-solvents, pH adjustment, surfactants, and cyclodextrins. A systematic approach to testing these options is recommended to find the optimal conditions for your specific assay.
Q4: Can the solubilizing agent itself interfere with my biological assay?
A4: Yes, this is a critical consideration. Solubilizing agents can interact with proteins, membranes, or other components of your assay system, leading to false-positive or false-negative results. Therefore, it is essential to run appropriate vehicle controls containing the solubilizing agent at the same final concentration used to dissolve your test compound.
Troubleshooting Common Solubility Issues
This section provides a structured approach to resolving common solubility problems encountered during experiments with this compound.
| Problem | Possible Cause | Troubleshooting Steps & Solutions |
| Compound precipitates immediately upon dilution into aqueous buffer. | The final concentration of the compound exceeds its aqueous solubility. The percentage of the organic co-solvent (e.g., DMSO) is too low to maintain solubility. | 1. Decrease the final compound concentration: If the experimental design allows, lower the final concentration of the compound in the assay. 2. Increase the co-solvent concentration: Gradually increase the final concentration of the co-solvent (e.g., DMSO, ethanol) in the assay medium, ensuring it remains below the tolerance limit of your assay system. 3. Use a stronger co-solvent: Consider using a different or a combination of co-solvents. 4. Employ a solubilizing agent: Test the addition of a small amount of a non-ionic surfactant (e.g., Tween® 20, Triton™ X-100) or a cyclodextrin to the aqueous buffer before adding the compound. |
| Compound appears soluble initially but precipitates over time. | The compound is in a supersaturated state and is not thermodynamically stable. The compound may be degrading to a less soluble form. | 1. Prepare fresh solutions: Prepare the final working solution immediately before use. 2. Use cyclodextrins: Cyclodextrins can form inclusion complexes that stabilize the compound in solution. 3. Assess compound stability: Investigate the stability of the compound in your assay buffer over the time course of the experiment. |
| Inconsistent results between experimental replicates. | Variable amounts of precipitated compound in different wells or tubes. Incomplete dissolution of the stock solution. | 1. Ensure complete dissolution: Vortex or sonicate the stock solution to ensure the compound is fully dissolved before making dilutions. 2. Improve mixing: When diluting into the aqueous buffer, mix thoroughly and immediately. 3. Visually inspect wells: Before and after the experiment, visually inspect the assay plates for any signs of precipitation. |
Quantitative Solubility Data
While specific quantitative solubility data for this compound is limited in publicly available literature, the following table provides solubility information for its parent compound, 4-hydroxycoumarin, which can serve as a useful estimation. The thio-derivative is expected to have slightly lower aqueous solubility due to the increased lipophilicity from the sulfur atom.
| Solvent/System | Approximate Solubility of 4-Hydroxycoumarin | Reference |
| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL | [1] |
| Ethanol | ~30 mg/mL | [1] |
| Dimethylformamide (DMF) | ~30 mg/mL | [1] |
| 1:5 (v/v) Ethanol:PBS (pH 7.2) | ~0.16 mg/mL | [1] |
| Water | Practically insoluble |
Experimental Protocols
Here are detailed protocols for preparing solutions of this compound to improve its solubility in biological assays.
Protocol 1: Preparation of a Stock Solution in an Organic Solvent
This is the most common initial step for dissolving poorly soluble compounds.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the desired amount of this compound into a sterile tube.
-
Add the appropriate volume of DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved.
-
If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Protocol 2: Using Co-solvents to Prepare Working Solutions
This protocol describes how to dilute the organic stock solution into an aqueous buffer.
Materials:
-
Prepared stock solution of this compound in DMSO or ethanol
-
Aqueous assay buffer (e.g., PBS, TRIS)
-
Sterile microcentrifuge tubes or multi-well plates
Procedure:
-
Warm the aqueous assay buffer to the desired experimental temperature.
-
Prepare serial dilutions of the stock solution in the organic solvent if necessary.
-
To prepare the final working solution, add a small volume of the stock solution to the pre-warmed aqueous buffer while vortexing or mixing vigorously.
-
Ensure the final concentration of the organic solvent is below the tolerance limit of your assay.
-
Visually inspect the working solution for any signs of precipitation. Use the solution immediately after preparation.
Protocol 3: Enhancing Solubility with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their apparent solubility in water.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or other suitable cyclodextrin
-
Aqueous assay buffer
-
Vortex mixer
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare a stock solution of the cyclodextrin in the aqueous assay buffer (e.g., 10-40% w/v).
-
Add the this compound powder directly to the cyclodextrin solution.
-
Vortex the mixture vigorously.
-
Stir the solution at room temperature for several hours or overnight to allow for the formation of the inclusion complex.
-
Filter the solution through a 0.22 µm syringe filter to remove any undissolved compound.
-
The concentration of the solubilized compound in the filtrate can be determined by UV-Vis spectrophotometry or HPLC.
Visualization of Experimental Workflows
Decision Tree for Solubility Enhancement
This diagram illustrates a logical workflow for selecting an appropriate solubilization strategy.
Caption: A decision tree to guide the selection of a suitable solubilization strategy.
Workflow for Preparing a Cyclodextrin Inclusion Complex
This diagram outlines the steps for preparing a solution of the compound using cyclodextrins.
Caption: Workflow for enhancing solubility using cyclodextrin inclusion complexation.
By following these guidelines and protocols, researchers can effectively address the solubility challenges of this compound, leading to more reliable and meaningful results in their biological assays.
References
Overcoming challenges in the characterization of thiochromenone compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiochromenone compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, purification, characterization, and biological evaluation of this important class of sulfur-containing heterocycles.
Troubleshooting Guide
This guide is designed to help you navigate common experimental hurdles. Issues are presented in a question-and-answer format, providing potential causes and actionable solutions.
Section 1: Synthesis and Purification
Issue 1: My thiochromenone synthesis reaction resulted in a low yield or failed completely.
-
Possible Causes & Solutions:
-
Poor Quality Starting Materials: Impurities in reactants or solvents can inhibit the reaction. Ensure you are using pure, dry starting materials and solvents.
-
Incorrect Reaction Temperature: Thiochromenone synthesis can be sensitive to temperature. The optimal temperature should be maintained consistently. Monitor the reaction progress using Thin Layer Chromatography (TLC) to avoid overheating, which can lead to byproduct formation.[1]
-
Inefficient Cyclization: The key ring-closing step may be inefficient. For methods involving cyclization of 3-(arylthiol)propanoic acids, ensure the dehydrating/activating agent (e.g., Eaton's reagent, PPA) is fresh and used in the correct stoichiometry.[2]
-
Catalyst Deactivation: In metal-catalyzed reactions, the catalyst may be inactive. For palladium-catalyzed syntheses, ensure the catalyst is not oxidized and consider using fresh catalyst.[3]
-
Issue 2: I'm having difficulty purifying my crude thiochromenone product.
-
Possible Causes & Solutions:
-
Product Decomposition on Silica Gel: Thiochromenones, like other sulfur-containing heterocycles, can be sensitive to the acidic nature of standard silica gel, leading to decomposition or irreversible binding on the column.[4] This often appears as a dark, immobile band at the top of the column.
-
Solution: Try using a less acidic stationary phase like neutral alumina or deactivated silica gel (e.g., by pre-treating with a solvent mixture containing a small amount of a basic modifier like triethylamine).[4]
-
-
Formation of Colored Impurities: The product may appear as a yellow or off-white solid due to persistent impurities that co-elute with the product.[3] This can be due to oxidation or side reactions.
-
Solution: Attempt recrystallization from a different solvent system. If that fails, consider a charcoal treatment to remove colored impurities. Dissolve the crude product in a suitable solvent (e.g., methanol or ethanol), add activated charcoal, stir, and filter through celite before proceeding with recrystallization or chromatography.[3]
-
-
Poor Crystallization: Some thiochromenone derivatives may be oils or have poor crystallization properties.[5]
-
Solution: If recrystallization fails, flash column chromatography is the recommended alternative.[5] If the compound is an oil, try precipitating it from a solution by adding a non-solvent.
-
-
Section 2: Analytical Characterization
Issue 3: I am struggling with the NMR spectral analysis and signal assignment.
-
Possible Causes & Solutions:
-
Complex Spectra & Overlapping Signals: Aromatic protons and carbons in the thiochromenone scaffold can have similar chemical shifts, leading to complex and overlapping signals, especially in substituted derivatives.[6][7]
-
Solution: Utilize 2D NMR techniques such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) to correlate protons with their directly attached carbons and long-range C-H correlations, respectively.[8] This is essential for unambiguous signal assignment.[6]
-
-
Incorrect Chemical Shift Prediction: Substituent effects on the heterocyclic ring may not follow standard prediction models like the Hammett or Lynch correlations, which are more reliable for the aromatic moiety.[7][9]
-
Solution: Rely on 2D NMR data for definitive assignments rather than solely on predictive models for the heterocyclic portion of the molecule.[7] Compare your experimental data with published data for structurally similar thiochromenone compounds.
-
-
Issue 4: My mass spectrometry (MS) data is confusing or shows unexpected fragments.
-
Possible Causes & Solutions:
-
Unclear Fragmentation Pattern: The fragmentation of the thiochromenone core may not be immediately obvious, making structural confirmation difficult.
-
Solution: Thiochromenones are stable aromatic systems, often resulting in a strong molecular ion peak.[10] Look for characteristic fragmentation patterns. Common cleavages in similar heterocyclic ketones involve the loss of CO (28 Da) and fragmentation of side chains. Tandem MS (MS/MS) is crucial for controlled fragmentation and detailed structural elucidation.[11][12]
-
-
Weak or Absent Molecular Ion Peak: In some cases, particularly with electron impact (EI) ionization, the molecular ion can be unstable and fragment extensively, leading to a weak or absent M+ peak.[10]
-
Solution: Use a softer ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) to increase the abundance of the molecular ion.[12]
-
-
Section 3: Stability and Handling
Issue 5: My thiochromenone sample is changing color or degrading over time.
-
Possible Causes & Solutions:
-
Oxidation: The sulfur atom and the overall scaffold can be susceptible to oxidation, especially when exposed to air and light, leading to the formation of colored degradation products like sulfoxides.[13]
-
Solution: Store solid samples in tightly sealed, light-resistant containers under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, refrigeration is recommended.[13]
-
-
Photodegradation: Many heterocyclic aromatic compounds are sensitive to light.[14]
-
Solution: Protect samples from light at all times by using amber vials or wrapping containers in aluminum foil. Perform experimental manipulations in a darkened room or with minimal light exposure where possible.
-
-
Instability in Solution: Thiochromenones can be unstable in certain solvents or at specific pH values.[15] For instance, alcohols can sometimes accelerate degradation.[15]
-
Solution: Prepare solutions fresh for each experiment whenever possible. If storage is necessary, use deoxygenated solvents and store the solution in a tightly capped, light-protected vial at low temperatures.[13]
-
-
Section 4: Biological Assays
Issue 6: I am observing inconsistent or no activity in my biological assays.
-
Possible Causes & Solutions:
-
Poor Compound Solubility: Thiochromenones are often aromatic and have low solubility in aqueous assay media, leading to precipitation and inaccurate results.[5][16]
-
Solution: Use a non-toxic co-solvent like DMSO to prepare a high-concentration stock solution. When diluting to the final assay concentration, ensure the final DMSO concentration is low (typically ≤ 0.5%) and does not affect the assay outcome. Visually inspect for precipitation after dilution.[16]
-
-
Compound Degradation in Assay Medium: The compound may be unstable under the assay conditions (e.g., pH, temperature, presence of media components) over the incubation period.[16]
-
Solution: Assess the stability of your compound in the assay medium over the experiment's duration by incubating it under the same conditions and analyzing it by HPLC at different time points.
-
-
Cell Line or Target Variability: Different cell lines or biological targets can show varying sensitivity to the same compound.[5]
-
Solution: Test the derivatives on a panel of different cell lines or targets to obtain a broader understanding of their activity profile.[5] Include appropriate positive and negative controls in every experiment.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the characteristic NMR chemical shifts for a thiochromenone scaffold? A1: While exact shifts depend on substitution, the core thiochromenone protons and carbons generally appear in predictable regions. Refer to the data table below for typical ranges. 2D NMR techniques are highly recommended for precise assignment.[6][7]
Q2: What is the best way to store thiochromenone compounds? A2: To minimize degradation, solid thiochromenone compounds should be stored in a tightly sealed, light-resistant container, preferably under an inert atmosphere (e.g., argon or nitrogen). They should be kept in a cool, dark, and dry place. Refrigeration (2-8 °C) is recommended for long-term storage.[13]
Q3: My thio-compound has a strong, unpleasant odor. How can I manage this? A3: Thiol-containing compounds are known for their strong odors. All work with these chemicals should be conducted in a certified chemical fume hood.[17] Glassware that comes into contact with these compounds can be deodorized by rinsing with a bleach solution inside the fume hood.[17]
Q4: Why is my purified thiochromenone yellow when the literature reports it as a white solid? A4: A yellow hue often indicates the presence of small amounts of oxidized or other colored impurities that can be difficult to remove.[3] Even trace impurities can significantly affect the color.[1] Consider further purification by recrystallization from a different solvent system or treatment with activated charcoal.
Data Presentation
Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for the Unsubstituted Thiochromenone Core
| Position | Atom | Typical Chemical Shift (ppm) in CDCl₃ | Notes |
| 2 | CH | ~7.8 - 8.2 | Doublet, influenced by the carbonyl and sulfur atom. |
| 3 | CH | ~6.5 - 6.9 | Doublet, coupled to H-2. |
| 5 | CH | ~8.4 - 8.6 | Doublet of doublets, deshielded by the carbonyl group. |
| 6, 7, 8 | CH | ~7.3 - 7.7 | Multiplet in the aromatic region. |
| 4 | C | ~178 - 182 | Carbonyl carbon, typically a sharp singlet. |
| 4a | C | ~130 - 135 | Quaternary carbon at the ring junction. |
| 8a | C | ~138 - 142 | Quaternary carbon adjacent to sulfur. |
Note: These are approximate ranges. Actual values will vary based on the solvent and substituents.[6][7]
Table 2: Representative Mass Spectrometry Fragmentation of Thiochromenone
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Putative Fragment Structure |
| [M+H]⁺ | [M+H - 28]⁺ | 28 | Loss of Carbon Monoxide (CO) |
| [M+H]⁺ | [M+H - 29]⁺ | 29 | Loss of CHO radical |
| [M+H]⁺ | [M+H - 45]⁺ | 45 | Loss of CHS radical |
Note: This table is illustrative. Fragmentation is highly dependent on the compound's structure and the MS conditions used.[10][11]
Table 3: Illustrative Antibacterial Activity Data (MIC)
| Compound | Substituent | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| 1 | 6-Chloro | 12.5 | 50 |
| 2 | 3-Hydroxy | 1.0 | 64 |
| 3 | Unsubstituted | >128 | >128 |
Note: This data is fictional and for illustrative purposes only, based on structure-activity relationship trends where substitutions significantly impact biological activity.[18]
Experimental Protocols
Protocol 1: General One-Pot Synthesis of Thiochromones
This protocol is adapted from a general procedure for synthesizing thiochromones from 3-(arylthiol)propanoic acids.[2]
-
Reactant Preparation: To a solution of the appropriate 3-(arylthiol)propanoic acid (1.0 mmol) in a suitable solvent (e.g., dichloromethane, 10 mL) in a round-bottom flask, add Eaton's reagent (P₂O₅/MeSO₃H) or polyphosphoric acid (PPA) (10 eq).
-
Reaction: Stir the mixture vigorously at a temperature between 60-80°C.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it into ice-cold water.
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Purification: Combine the organic layers, wash with saturated NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.[2]
Protocol 2: Purification by Flash Column Chromatography
-
Stationary Phase Selection: Choose a stationary phase. If the compound is suspected to be acid-sensitive, use neutral alumina or silica gel treated with 1% triethylamine in the eluent.[4]
-
Solvent System: Determine an appropriate solvent system using TLC, aiming for an Rf value of 0.2-0.3 for the target compound. A common system is a gradient of ethyl acetate in hexanes.[2]
-
Column Packing: Pack the column with the selected stationary phase as a slurry in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the elution solvent or dichloromethane and load it onto the column.
-
Elution: Elute the column with the solvent system, gradually increasing polarity if a gradient is used.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified thiochromenone.
Protocol 3: NMR Sample Preparation and Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified thiochromenone compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[2] Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.
-
¹H NMR: Acquire a standard one-dimensional proton NMR spectrum.
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum.
-
2D NMR (if needed): If signal assignment is ambiguous, perform 2D NMR experiments:
-
COSY: To establish ¹H-¹H correlations.
-
HSQC: To identify one-bond ¹H-¹³C correlations.
-
HMBC: To identify two- and three-bond ¹H-¹³C correlations for assigning quaternary carbons and confirming the overall structure.[8]
-
Protocol 4: Antibacterial Minimum Inhibitory Concentration (MIC) Assay
This is a general protocol for determining the MIC of a compound against bacterial strains.
-
Stock Solution Preparation: Prepare a 10 mg/mL stock solution of the test compound in DMSO.
-
Bacterial Culture: Grow the bacterial strain (e.g., S. aureus) overnight in a suitable broth medium (e.g., Mueller-Hinton Broth). Adjust the culture to a turbidity equivalent to a 0.5 McFarland standard.
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound stock solution in the broth medium to achieve the desired final concentrations (e.g., from 128 µg/mL to 0.25 µg/mL). The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the adjusted bacterial culture to each well. Include a positive control (broth + bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Result Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[19]
Visualizations
Caption: General experimental workflow for thiochromenone research.
Caption: Troubleshooting logic for inconsistent biological assay results.
Caption: Potential mechanisms of action for thiochromenone compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. preprints.org [preprints.org]
- 3. reddit.com [reddit.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. islandscholar.ca [islandscholar.ca]
- 9. Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Shedding light on curcumin stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. research.columbia.edu [research.columbia.edu]
- 18. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00995A [pubs.rsc.org]
- 19. Frontiers | Design, synthesis, and biological assessment of a novel series of coumarin-tethered thiazole derivatives as potential antibacterial agents [frontiersin.org]
Technical Support Center: Purification of 4-Hydroxy-2H-thiochromen-2-one Analogues
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining purification techniques for 4-hydroxy-2H-thiochromen-2-one analogues. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Recrystallization Issues
Q1: My purified this compound analogue is still colored (e.g., yellow) after recrystallization. What can I do?
A1: The presence of persistent color can be due to highly conjugated impurities or trace amounts of starting material. Consider the following troubleshooting steps:
-
Activated Charcoal Treatment: After dissolving your compound in the hot recrystallization solvent, add a small amount of activated charcoal to adsorb colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool.
-
Solvent System Re-evaluation: The chosen solvent may not be optimal for rejecting the colored impurity. Experiment with different solvent systems. A solvent pair (one solvent in which the compound is soluble and another in which it is insoluble) can sometimes be more effective at excluding impurities.
-
Repeat Recrystallization: A second recrystallization step may be necessary to achieve the desired level of purity and remove residual color.
Q2: I am experiencing poor recovery of my compound after recrystallization. What are the likely causes and solutions?
A2: Low recovery is a common issue in recrystallization. Here are some potential causes and their remedies:
-
Excessive Solvent: Using too much solvent will result in a significant portion of your product remaining in the mother liquor upon cooling. Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Premature Crystallization: If the compound crystallizes too quickly during hot filtration, you will lose product. Ensure your filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated to prevent this.
-
Cooling Rate: Cooling the solution too rapidly can lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize the yield of pure crystals.
-
Washing with Cold Solvent: When washing the filtered crystals, use a minimal amount of ice-cold recrystallization solvent to avoid redissolving your product.
Q3: My compound is not crystallizing from the solution. What should I do?
A3: Failure to crystallize can be frustrating. Here are some techniques to induce crystallization:
-
Scratching the Flask: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of the pure compound, add it to the supersaturated solution to initiate crystallization.
-
Reducing Solvent Volume: Carefully evaporate some of the solvent to increase the concentration of your compound.
-
Adding an Anti-Solvent: If you are using a single solvent, try adding a small amount of a solvent in which your compound is insoluble (an anti-solvent) dropwise until the solution becomes slightly turbid.
Column Chromatography Issues
Q4: My this compound analogue is showing co-elution with impurities during column chromatography. How can I improve the separation?
A4: Co-elution occurs when the polarity of your compound and the impurities are very similar. To improve separation:
-
Optimize the Mobile Phase: A slight adjustment to the solvent polarity can significantly impact separation. Try a more shallow gradient or isocratic elution with a less polar solvent system. For example, if you are using a 20:80 ethyl acetate/petroleum ether mixture, try a 10:90 or 5:95 mixture.[1][2]
-
Change the Stationary Phase: If silica gel does not provide adequate separation, consider using a different stationary phase like alumina, which has different selectivity.
-
Sample Loading: Ensure you are not overloading the column. The amount of crude material should typically be 1-5% of the mass of the stationary phase. A concentrated sample loaded in a narrow band will yield the best results.
Q5: I'm observing streaking or tailing of my compound on the TLC plate and in the column. What is the cause and how can I fix it?
A5: Tailing is often caused by the interaction of polar functional groups (like the hydroxyl group in this compound) with the acidic silica gel.
-
Add a Modifier to the Eluent: Adding a small amount of a polar solvent like methanol or a few drops of acetic acid or triethylamine to your eluent can help to reduce tailing by competing for the active sites on the silica gel.
-
Use a Different Stationary Phase: As mentioned before, switching to a less acidic stationary phase like neutral or basic alumina can mitigate this issue.
Q6: The purified fractions from my column are still yellow, even though the TLC showed a single spot. Why is this happening?
A6: This can occur due to several reasons:
-
UV-Inactive Impurities: The impurity may not be visible under UV light on the TLC plate but may be colored.
-
Co-eluting Impurity: The TLC solvent system may not be resolving the impurity from your product. Try developing the TLC plate in a few different solvent systems to find one that shows separation.
-
Compound Degradation: Some compounds can be sensitive to the silica gel and may decompose on the column, leading to colored byproducts.[3] If you suspect this, you can try deactivating the silica gel by adding a small percentage of water or triethylamine.
Quantitative Data Presentation
The following tables summarize purification data for this compound analogues and related compounds from various studies.
Table 1: Column Chromatography Purification of Thioflavone Analogues [1][2]
| Compound | Eluent System (Ethyl Acetate/Petroleum Ether) | Yield (%) | Melting Point (°C) |
| 2-Phenyl-4H-thiochromen-4-one | 1:100 to 20:100 | 67 | 116-118 |
| 2-(4-Bromophenyl)-4H-thiochromen-4-one | Not Specified | 38 | 154-156 |
| 2-(4-Nitrophenyl)-4H-thiochromen-4-one | Not Specified | 61 | 175-177 |
Table 2: Recrystallization of 7-hydroxy-4-methyl-2H-chromen-2-one Derivatives [4]
| Compound No. | Recrystallization Solvent | Yield (%) | Melting Point (°C) | Color |
| C1 | Ethanol | Not Specified | 185-187 | Pale yellow |
| C3 | Benzene | Not Specified | 190-192 | Yellow |
| C5 | Ethanol | Not Specified | 217-220 | Brown |
| C6 | Ethanol | Not Specified | 200-203 | Light green |
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography Purification
This protocol is a generalized procedure based on common practices for the purification of thiochromenone derivatives.[1][2][5]
-
Preparation of the Column:
-
Select a glass column of appropriate size. A general rule of thumb is to use about 20-50 g of silica gel for every 1 g of crude material.
-
Pack the column with silica gel (60-120 mesh) as a slurry in the initial, least polar eluent. Ensure the packing is uniform and free of air bubbles.
-
-
Sample Loading:
-
Dissolve the crude this compound analogue in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, for less soluble compounds, adsorb the crude material onto a small amount of silica gel by dissolving the compound, adding silica, and then removing the solvent under reduced pressure.
-
Carefully add the sample to the top of the column.
-
-
Elution:
-
Begin elution with a non-polar solvent system (e.g., 5% ethyl acetate in petroleum ether).
-
Gradually increase the polarity of the eluent (gradient elution) or maintain a constant solvent composition (isocratic elution) based on TLC analysis.
-
Collect fractions in test tubes or vials.
-
-
Analysis:
-
Monitor the separation by spotting the collected fractions on TLC plates and visualizing under UV light.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified compound.
-
Protocol 2: General Procedure for Recrystallization
This protocol provides a general workflow for the recrystallization of this compound analogues.[4][6][7]
-
Solvent Selection:
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring.
-
Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
-
-
Hot Filtration (Optional):
-
If there are insoluble impurities or charcoal, perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask to prevent premature crystallization.
-
-
Crystallization:
-
Allow the clear solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
-
Drying:
-
Dry the purified crystals in a desiccator or a vacuum oven.
-
Visualizations
Caption: General experimental workflow for the purification of this compound analogues.
Caption: Troubleshooting flowchart for common purification problems.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 2-Aryl-4H-thiochromen-4-one Derivatives via a Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. preprints.org [preprints.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Addressing resistance mechanisms in antimicrobial testing of thiochromenones
This technical support center is designed for researchers, scientists, and drug development professionals working with thiochromenone compounds. It provides troubleshooting guidance and answers to frequently asked questions related to antimicrobial susceptibility testing and potential resistance mechanisms.
Frequently Asked Questions (FAQs)
Q1: What are the potential mechanisms of bacterial resistance to thiochromenones?
A1: While research is ongoing, resistance to thiochromenones, which are structurally related to quinolones, may arise through several mechanisms common to other antimicrobial agents. These include:
-
Target Modification: Thiochromenones are thought to interfere with DNA synthesis.[1] Bacteria can develop resistance through mutations in the genes encoding the target enzymes, such as DNA gyrase and topoisomerase IV.[2][3] These mutations can alter the enzyme structure, reducing the binding affinity of the thiochromenone compound and diminishing its inhibitory effect.[4]
-
Increased Efflux: Bacteria can actively pump antimicrobial compounds out of the cell using efflux pumps.[5][6] Overexpression of these pumps, such as those belonging to the Resistance-Nodulation-Division (RND) and Major Facilitator Superfamily (MFS), can reduce the intracellular concentration of thiochromenones, rendering them less effective.[2][6]
-
Enzymatic Degradation (Hypothetical): While not yet specifically documented for thiochromenones, bacteria possess a vast arsenal of enzymes that can degrade aromatic compounds and cleave thioether bonds.[7][8] It is plausible that bacteria could evolve or acquire enzymes, such as oxidoreductases or hydrolases, capable of modifying and inactivating the thiochromenone core structure.[9][10]
-
Plasmid-Mediated Resistance: Bacteria can acquire resistance genes through horizontal gene transfer on plasmids.[2] These plasmids can carry genes that encode for efflux pumps or target-protecting proteins, conferring resistance to multiple antibiotics, potentially including thiochromenones.[2]
Q2: My MIC values for a thiochromenone compound are inconsistent between experiments. What could be the cause?
A2: Inconsistent Minimum Inhibitory Concentration (MIC) values can be frustrating. Here are several factors to investigate, moving from the most common to the more complex:
-
Inoculum Preparation: The density of the bacterial inoculum is critical. Ensure you are consistently preparing your inoculum to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL) and then diluting it to the final recommended concentration for your assay.[11][12]
-
Compound Solubility and Stability: Thiochromenones can be hydrophobic. Ensure your compound is fully dissolved in the stock solution and does not precipitate when diluted in the assay medium. Consider the stability of the compound in the chosen solvent and medium over the incubation period.
-
Quality Control (QC) Strains: Always run appropriate QC strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) with known MIC values for standard antibiotics. If your QC results are out of range, it indicates a systemic issue with your assay setup.[13]
-
Media and Incubation Conditions: Variations in media composition (e.g., cation concentration), pH, and incubation time or temperature can affect both bacterial growth and compound activity.[12] Use the recommended media (e.g., Cation-Adjusted Mueller-Hinton Broth) and strictly adhere to standardized incubation conditions.[12]
-
Plate Reading: Visual determination of growth can be subjective. If possible, use a plate reader to measure optical density for a more objective endpoint. Ensure you have proper growth in your positive control wells and no growth in your sterility control wells.[14]
Q3: I am observing high MIC values against Gram-negative bacteria. How can I investigate if efflux is the cause?
A3: High MICs against Gram-negative bacteria are often due to their outer membrane barrier and efficient efflux pumps.[15] To investigate the role of efflux, you can perform an MIC assay in the presence of a known efflux pump inhibitor (EPI), such as Phenylalanine-Arginine β-Naphthylamide (PAβN) or Carbonyl Cyanide m-Chlorophenylhydrazone (CCCP). A significant reduction (four-fold or greater) in the MIC of your thiochromenone in the presence of the EPI suggests that the compound is a substrate for one or more efflux pumps.[5] You can further confirm this using a fluorometric assay with a known efflux pump substrate like ethidium bromide.[5][16]
Q4: How can I determine if my thiochromenone compound is bactericidal or bacteriostatic?
A4: The MIC assay only determines the concentration that inhibits growth, not whether it kills the bacteria. To differentiate between bactericidal (killing) and bacteriostatic (inhibiting growth) activity, you can perform a Minimum Bactericidal Concentration (MBC) assay. After determining the MIC, subculture the contents of the wells with no visible growth onto antibiotic-free agar plates. The MBC is the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in bacterial viability compared to the initial inoculum.[15]
Troubleshooting Guides
Issue 1: No or Poor Zone of Inhibition in Agar Well/Disk Diffusion Assay
| Possible Cause | Troubleshooting Step |
| Compound Insolubility | Ensure the thiochromenone is fully dissolved in a suitable solvent (e.g., DMSO). Check for precipitation. |
| Poor Diffusion | Thiochromenones can be large, hydrophobic molecules that diffuse poorly in agar. The agar well diffusion method may be more suitable than disk diffusion for some compounds.[17] Consider using a broth-based method (MIC) for more accurate results. |
| Inappropriate Solvent | The solvent used to dissolve the compound may be inhibiting bacterial growth, or conversely, the compound may not be diffusing out of the solvent into the agar. Run a solvent-only control. |
| High Bacterial Density | An overly dense bacterial lawn can obscure zones of inhibition. Ensure the inoculum is standardized to a 0.5 McFarland turbidity standard.[18] |
| Compound Inactivation | The compound may be unstable or may bind to components in the agar medium. |
Issue 2: Unexpected Results in Efflux Pump Assays
| Possible Cause | Troubleshooting Step |
| Sub-optimal Ethidium Bromide (EtBr) Concentration | The concentration of EtBr should be below its MIC for the test organism to avoid toxicity but high enough to generate a detectable fluorescent signal.[19] |
| Insufficient Cell Loading | Ensure cells are adequately loaded with EtBr. This can be facilitated by performing the loading phase in the absence of an energy source (like glucose) or in the presence of an uncoupler like CCCP.[5] |
| Cell Viability Issues | The test compound or the EPI may be toxic to the bacterial cells at the concentrations used, affecting their ability to efflux EtBr. Perform viability controls. |
| Incorrect Assay Buffer | The buffer should support bacterial viability and the function of the efflux pumps. A phosphate buffer is commonly used. |
| Fluorescence Quenching | The thiochromenone compound itself might be quenching the fluorescence of EtBr, leading to a misinterpretation of efflux inhibition. Run a control to test for this. |
Quantitative Data Summary
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of representative thiochromenone derivatives against various bacterial strains. This data is compiled from published studies and is intended for comparative purposes.
Table 1: Antibacterial Activity of Thiochromenone Derivatives against Gram-Positive Bacteria
| Compound | Staphylococcus aureus MTCC 96 (MIC µg/mL) | Staphylococcus aureus MLS16 MTCC 2940 (MIC µg/mL) | Bacillus subtilis MTCC 121 (MIC µg/mL) | Reference |
| Thiazolo-[3,2-a]-thiochromeno-[4,3-d]-pyrimidine | 3.9 | - | - | [20] |
| Thiochromeno-[3,4-d]-pyrimidine derivative 15b | 3.9 | 3.9 | 7.8 | [20] |
| Spiropyrrolidine-thiochromanone 4a | 32 | - | 32 | [21] |
| Spiropyrrolidine-thiochromanone 4b | 32 | - | 32 | [21] |
| Spiropyrrolidine-thiochromanone 4d | 32 | - | 32 | [21] |
Table 2: Antibacterial Activity of Thiochromenone Derivatives against Gram-Negative Bacteria
| Compound | Moraxella catarrhalis (MIC µM) | Pseudomonas aeruginosa (MIC µg/mL) | Reference |
| 3-hydroxythiochromen-4-one | 0.5 | - | [20] |
| Spiropyrrolidine-thiochromanone 4a | - | 64 | [21] |
| Spiropyrrolidine-thiochromanone 4b | - | 64 | [21] |
| Spiropyrrolidine-thiochromanone 4d | - | 64 | [21] |
| Spiropyrrolidine-thiochromanone 4e | - | 64 | [21] |
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on established methods for determining the MIC of a novel antimicrobial agent.[14]
Materials:
-
Thiochromenone compound stock solution (in a suitable solvent like DMSO)
-
Sterile 96-well, U-bottom microtiter plates
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Test bacterial strains (e.g., clinical isolates, ATCC reference strains)
-
Sterile 0.85% saline
-
0.5 McFarland turbidity standard
-
Spectrophotometer or densitometer
-
Multichannel pipette
-
Incubator (35 ± 2°C)
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test organism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL).
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Preparation of Antimicrobial Dilutions:
-
Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the highest concentration of the thiochromenone compound (prepared in CAMHB) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no compound).
-
Well 12 will serve as the sterility control (no bacteria).
-
-
Inoculation:
-
Add 100 µL of the final bacterial inoculum to wells 1 through 11. Do not add bacteria to the sterility control well (well 12).
-
-
Incubation:
-
Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
Following incubation, visually inspect the plate for bacterial growth (turbidity). The MIC is the lowest concentration of the thiochromenone compound at which there is no visible growth.
-
Ethidium Bromide (EtBr) Efflux Assay
This protocol is designed to assess whether a thiochromenone compound inhibits bacterial efflux pumps.[5][19]
Materials:
-
Test bacterial strain
-
Phosphate-buffered saline (PBS)
-
Tryptic Soy Broth (TSB) or other suitable growth medium
-
Ethidium bromide (EtBr) solution
-
Glucose solution
-
Carbonyl Cyanide m-Chlorophenylhydrazone (CCCP) - optional, as a positive control for efflux inhibition
-
Thiochromenone compound of interest
-
96-well black, clear-bottom microtiter plates
-
Fluorometric plate reader (Excitation ~530 nm, Emission ~600 nm)
Procedure:
-
Cell Preparation:
-
Grow an overnight culture of the test bacteria in TSB.
-
Inoculate fresh TSB with the overnight culture and grow to mid-log phase (OD₆₀₀ ≈ 0.6).
-
Harvest the cells by centrifugation and wash twice with PBS.
-
Resuspend the cells in PBS to an OD₆₀₀ of 0.4.
-
-
EtBr Loading:
-
Add EtBr to the cell suspension to a final concentration of 2 µg/mL.
-
Incubate at room temperature for 1 hour in the dark to allow for EtBr accumulation.
-
Harvest the loaded cells by centrifugation and resuspend in PBS.
-
-
Efflux Assay:
-
Dispense 100 µL of the EtBr-loaded cell suspension into the wells of a 96-well black plate.
-
Add the thiochromenone compound to the desired final concentration. Include wells with no compound (negative control) and wells with CCCP (positive control for inhibition).
-
Place the plate in the fluorometric plate reader and take a baseline reading.
-
To initiate efflux, add glucose to a final concentration of 0.4% to all wells.
-
Immediately begin monitoring the fluorescence every 60 seconds for 30-60 minutes.
-
-
Data Analysis:
-
A decrease in fluorescence over time indicates the efflux of EtBr.
-
A slower rate of fluorescence decay in the presence of the thiochromenone compound compared to the negative control indicates inhibition of efflux.
-
Visualizations
Caption: Workflow for MIC Determination by Broth Microdilution.
Caption: Potential Resistance Mechanisms to Thiochromenones.
References
- 1. hereditybio.in [hereditybio.in]
- 2. akjournals.com [akjournals.com]
- 3. SOS response and its regulation on the fluoroquinolone resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. thioester bond cleavage: Topics by Science.gov [science.gov]
- 8. Radical Approach to Enzymatic β-Thioether Bond Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolic diversity in bacterial degradation of aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Role of the SOS Response in the Generation of Antibiotic Resistance In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 14. youtube.com [youtube.com]
- 15. protocols.io [protocols.io]
- 16. A Simple Method for Assessment of MDR Bacteria for Over-Expressed Efflux Pumps [openmicrobiologyjournal.com]
- 17. botanyjournals.com [botanyjournals.com]
- 18. chemistnotes.com [chemistnotes.com]
- 19. Adaptation of ethidium bromide fluorescence assay to monitor activity of efflux pumps in bacterial pure cultures or mixed population from environmental samples - Journal of King Saud University - Science [jksus.org]
- 20. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Enhancing the stability of 4-hydroxy-2H-thiochromen-2-one in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the stability of 4-hydroxy-2H-thiochromen-2-one in solution during their experiments.
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound in Aqueous Solution
Symptoms:
-
Loss of parent compound peak and appearance of new peaks in HPLC analysis over a short period.
-
Noticeable color change of the solution.
-
Inconsistent results in biological assays.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Hydrolysis | Adjust the pH of the solution. This compound, similar to its oxygen analog 4-hydroxycoumarin, is susceptible to hydrolysis, particularly under basic conditions.[1] Maintain the pH in the acidic to neutral range (pH 4-7) using a suitable buffer system (e.g., acetate or phosphate buffer). | Increased stability of the compound in solution, with a slower rate of degradation observed in subsequent HPLC analyses. |
| Oxidation | Degas the solvent and work under an inert atmosphere (e.g., nitrogen or argon). The thioether linkage in the thiochromenone ring may be susceptible to oxidation.[2][3] The addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), may also be beneficial. | Reduced formation of oxidation-related degradation products. |
| Photodegradation | Protect the solution from light by using amber vials or by wrapping the container in aluminum foil. Exposure to UV or even ambient light can induce degradation of heterocyclic compounds. | Slower degradation of the compound when stored under dark conditions. |
| Enzymatic Degradation (in biological media) | If working with cell culture media or plasma, consider heat-inactivating the media or adding broad-spectrum enzyme inhibitors, if compatible with the experiment. | Enhanced stability in biological matrices. |
Issue 2: Precipitation of this compound from Solution
Symptoms:
-
Visible particulate matter or cloudiness in the solution.
-
Decreased concentration of the compound in the supernatant upon analysis.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Poor Solubility | Increase the proportion of an organic co-solvent (e.g., DMSO, ethanol, acetonitrile) in the aqueous solution. Prepare a more concentrated stock solution in a pure organic solvent and dilute it into the aqueous buffer immediately before use. | The compound remains fully dissolved, resulting in a clear solution. |
| pH-Dependent Solubility | Adjust the pH of the solution. The phenolic hydroxyl group can be deprotonated at higher pH, which may affect solubility. Determine the optimal pH for solubility through experimentation. | Improved solubility and a stable, clear solution at the optimized pH. |
| Compound Aggregation | Sonication of the solution may help to break up aggregates. The inclusion of a small amount of a non-ionic surfactant (e.g., Tween® 80), if permissible for the application, can also prevent aggregation. | A homogenous solution with consistent concentration measurements. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by pH, exposure to light, temperature, and the presence of oxidizing agents. Similar to other sulfur-containing heterocycles and its coumarin analogs, it is prone to degradation through hydrolysis (especially at alkaline pH), photodegradation, and oxidation.[1][4][5]
Q2: What is the recommended pH range for storing solutions of this compound?
A2: Based on the stability profile of the analogous 4-hydroxycoumarin, a pH range of 4 to 7 is recommended to minimize hydrolytic degradation.[1] It is advisable to use a buffered solution to maintain a stable pH.
Q3: How should I prepare and store stock solutions of this compound?
A3: It is recommended to prepare concentrated stock solutions in a high-purity, anhydrous aprotic solvent such as DMSO or ethanol. These stock solutions should be stored at -20°C or -80°C in tightly sealed, light-protected (amber) vials. For working solutions, dilute the stock solution into your desired aqueous buffer immediately before the experiment.
Q4: Can I anticipate the degradation products of this compound?
A4: While specific degradation products for this compound are not extensively documented, potential degradation pathways can be inferred from its structure and the behavior of similar compounds. Hydrolysis may lead to the opening of the lactone ring. Oxidation could occur at the sulfur atom, forming sulfoxides or sulfones.[3] Photodegradation might involve complex rearrangements or dimerization.
Q5: Are there any known biological pathways affected by this compound that I should be aware of for my experiments?
A5: 4-Hydroxycoumarin derivatives are well-known for their anticoagulant activity, acting as vitamin K antagonists.[6][7][8] They inhibit the enzyme vitamin K epoxide reductase (VKOR), which is crucial for the vitamin K cycle. This cycle is essential for the gamma-carboxylation of several clotting factors.[9] It is plausible that this compound exhibits similar activity. Therefore, if your experiments involve coagulation or pathways dependent on vitamin K, this potential activity should be considered.
Data Presentation
The following tables summarize hypothetical quantitative data for the stability of this compound under various stress conditions. This data is illustrative and based on general principles of drug degradation and data from analogous compounds.[10][11][12]
Table 1: Illustrative pH-Dependent Degradation of this compound at 25°C
| pH | Buffer System | % Degradation after 24 hours (Hypothetical) |
| 2.0 | 0.1 M HCl | 5% |
| 4.0 | 0.1 M Acetate | < 2% |
| 7.0 | 0.1 M Phosphate | 3% |
| 9.0 | 0.1 M Borate | 15% |
| 12.0 | 0.1 M NaOH | > 50% |
Table 2: Illustrative Temperature and Light Effects on Degradation in pH 7.0 Buffer
| Condition | % Degradation after 24 hours (Hypothetical) |
| 4°C, Dark | < 1% |
| 25°C, Dark | 3% |
| 25°C, Ambient Light | 8% |
| 40°C, Dark | 10% |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.[10][11][12]
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at room temperature for 4 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Evaporate the solvent from 1 mL of the stock solution and expose the solid residue to 80°C for 48 hours. Reconstitute in the initial solvent.
-
Photodegradation: Expose 1 mL of the stock solution in a quartz cuvette to a photostability chamber (ICH Q1B option 2) for a defined period.
3. Sample Analysis:
-
At appropriate time points, withdraw aliquots from each stress condition, neutralize if necessary, and dilute to a suitable concentration with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.[13][14][15][16][17]
-
Instrumentation: HPLC system with a PDA or UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 10% B
-
26-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm and 320 nm (or scan for optimal wavelength).
-
Injection Volume: 10 µL.
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Mandatory Visualizations
Caption: Workflow for a forced degradation study of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00995A [pubs.rsc.org]
- 3. Recent progress of sulphur-containing high-efficiency organic light-emitting diodes (OLEDs) - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. Special Issue: Sulfur-Nitrogen Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. Vitamin K antagonist - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Antagonists of Vitamin K—Popular Coumarin Drugs and New Synthetic and Natural Coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural basis of antagonizing the vitamin K catalytic cycle for anticoagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. biopharminternational.com [biopharminternational.com]
- 12. asianjpr.com [asianjpr.com]
- 13. researchgate.net [researchgate.net]
- 14. Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ptfarm.pl [ptfarm.pl]
Mitigating off-target effects of 4-hydroxy-2H-thiochromen-2-one in cellular assays
Disclaimer: There is currently limited publicly available information specifically detailing the biological targets and off-target effects of 4-hydroxy-2H-thiochromen-2-one. This guide provides general strategies and best practices for identifying and mitigating potential off-target effects of novel small molecules in cellular assays, using principles applicable to heterocyclic compounds like thiochromenones.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with novel compounds like this compound?
Off-target effects occur when a compound binds to and modulates the activity of proteins or biomolecules other than its intended primary target.[1] This can lead to misinterpretation of experimental results, unexpected cellular phenotypes, and potential toxicity.[2] For a novel compound with an uncharacterized biological activity profile, it is crucial to proactively investigate and control for off-target effects to ensure that the observed biological response is a direct result of modulating the intended target.
Q2: My cells are showing significant toxicity at concentrations where I expect to see a specific effect. Could this be an off-target effect?
Yes, significant cytotoxicity can be a strong indicator of off-target effects. Many cellular processes are essential for survival, and if the compound inhibits a protein vital for one of these pathways, it can lead to cell death. It is important to distinguish between on-target toxicity (where the intended target is essential for cell viability) and off-target toxicity.
Q3: How can I begin to identify potential off-target effects of this compound?
A multi-pronged approach is recommended:
-
In Silico Profiling: Use computational methods to screen the compound against databases of known protein structures to predict potential off-target binders.
-
Broad-Spectrum Screening: If resources permit, screen the compound against a panel of diverse targets, such as a kinase panel, to identify any off-target activity.
-
Phenotypic Screening: Observe the effects of the compound in a variety of cell lines from different tissues. A consistent phenotype across multiple cell lines may suggest a more specific on-target effect.
Q4: What are some essential control experiments to differentiate on-target from off-target effects?
Several key experiments can help you build a case for on-target activity:
-
Use a Structurally Unrelated Inhibitor: If another compound with a different chemical scaffold is known to target the same primary protein, it should produce the same phenotype.
-
Target Knockdown/Knockout: Use techniques like siRNA, shRNA, or CRISPR to reduce or eliminate the expression of the intended target protein. If the compound's effect is diminished or absent in these cells, it strongly suggests an on-target mechanism.[3]
-
Rescue Experiments: Overexpress the target protein in your cells. This may require a higher concentration of the compound to achieve the same effect, indicating that the compound is acting through this target.
-
Use of a Negative Control: Synthesize or obtain a structurally similar but inactive analog of your compound. This control should not produce the desired biological effect.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High background signal or non-specific effects in my assay. | Compound precipitation, aggregation, or interference with the assay technology (e.g., autofluorescence). | - Visually inspect the compound in media for precipitation.- Perform solubility assays.- Run control experiments without cells to check for assay interference. |
| The observed phenotype does not correlate with the known function of the intended target. | The phenotype is likely due to an off-target effect. | - Perform a target deconvolution study (e.g., chemical proteomics).- Use a target engagement assay (e.g., Cellular Thermal Shift Assay) to confirm the compound binds to the intended target in cells.[4] |
| Results are inconsistent across different experimental batches. | Compound stability or degradation. | - Assess the stability of the compound in your assay media over the time course of the experiment using techniques like HPLC. |
| The dose-response curve is shallow and does not reach a clear plateau. | The compound may be acting on multiple targets with varying affinities. | - Employ target identification methods.- Consider whether the observed phenotype is a composite of multiple effects. |
Experimental Protocols
Protocol 1: Determining Cellular Viability using MTT Assay
This protocol is to assess the cytotoxic effects of this compound.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Include a vehicle-only control (e.g., DMSO).
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compound.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-only control and plot the dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell viability).
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to verify that the compound binds to its intended target in a cellular environment.[4]
Materials:
-
Cells of interest
-
PBS (Phosphate-Buffered Saline)
-
This compound
-
Lysis buffer with protease inhibitors
-
PCR tubes or strips
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blot reagents
-
Antibody against the target protein
Procedure:
-
Culture cells to a sufficient density and treat with either the vehicle control or this compound at the desired concentration for a specified time.
-
Harvest and wash the cells with PBS.
-
Resuspend the cell pellet in PBS and aliquot into PCR tubes.
-
Heat the cell suspensions at a range of different temperatures in a thermal cycler for 3 minutes.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing stabilized protein) from the precipitated protein by centrifugation.
-
Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody specific to the target protein.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Data Presentation
Table 1: Hypothetical Cytotoxicity Profile of Compound X (this compound) in Various Cell Lines
| Cell Line | Tissue of Origin | IC50 (µM) after 48h |
| HEK293 | Human Embryonic Kidney | > 100 |
| HeLa | Human Cervical Cancer | 75.3 |
| A549 | Human Lung Cancer | 82.1 |
| Jurkat | Human T-cell Leukemia | 45.8 |
Note: This data is hypothetical and for illustrative purposes only.
Table 2: Example of On-Target vs. Off-Target Activity
| Target | IC50 (nM) | Notes |
| Primary Target Kinase A | 50 | Desired on-target activity |
| Off-Target Kinase B | 850 | Weak off-target activity |
| Off-Target Kinase C | 5,200 | Negligible off-target activity |
| Off-Target Ion Channel D | > 10,000 | No significant activity |
Note: This data is hypothetical and for illustrative purposes only.
Visualizations
Caption: Troubleshooting workflow for off-target effects.
Caption: On-target vs. a potential off-target signaling pathway.
Caption: Decision tree for assessing on-target effects.
References
Strategies for Scaling Up the Synthesis of 4-Hydroxy-2H-thiochromen-2-one: A Technical Support Guide
Welcome to the technical support center for the synthesis of 4-hydroxy-2H-thiochromen-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during the scale-up of this synthesis. Below you will find frequently asked questions, detailed troubleshooting guides, quantitative data, experimental protocols, and visualizations to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing this compound and its analogs?
The synthesis of thiochromenones can be challenging due to the nature of sulfur, including its multiple oxidation states and bonding patterns.[1] Common strategies often involve the cyclization of substituted thiophenols with a suitable three-carbon synthon. One established method involves the reaction of thiophenols with β-keto esters in the presence of a condensing agent like polyphosphoric acid.[2] Another approach is the intramolecular Friedel-Crafts acylation of (Z)-3-arylthioacrylic acids.[1] While literature directly detailing the scale-up of this compound is scarce, methods for analogous 4-hydroxycoumarins, such as the condensation of phenols with malonic acids or their derivatives, can provide valuable insights.[3]
Q2: What are the primary challenges when scaling up the synthesis of this compound?
Scaling up this synthesis can present several challenges. These may include:
-
Exothermic Reactions: Cyclization reactions, particularly those using strong acids like polyphosphoric acid, can be highly exothermic and require careful temperature control on a larger scale.
-
Viscous Reaction Mixtures: The use of polyphosphoric acid can lead to highly viscous reaction mixtures, posing challenges for efficient stirring and heat transfer.
-
Product Purification: Removal of the condensing agent and other impurities can be more complex at a larger scale, potentially requiring specialized workup and purification procedures.
-
Byproduct Formation: Side reactions, such as intermolecular condensations or decomposition, may become more prevalent at the higher concentrations and longer reaction times often associated with scaled-up processes.
Q3: How can I monitor the progress of the synthesis reaction?
Reaction progress can be effectively monitored using standard analytical techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). These methods allow for the visualization of the consumption of starting materials and the formation of the desired product and any byproducts. For real-time monitoring in a reactor, Process Analytical Technology (PAT) tools like in-situ IR spectroscopy can be invaluable.
Troubleshooting Guide
This section provides detailed troubleshooting for specific issues you may encounter during the scale-up of this compound synthesis.
| Issue | Possible Causes | Solutions |
| Low Yield | Incomplete reaction: Insufficient reaction time or temperature. | Gradually increase the reaction temperature and/or extend the reaction time while monitoring the reaction progress by TLC or HPLC. |
| Decomposition of starting material or product: Reaction temperature may be too high, or the product may be unstable under the reaction conditions. | Attempt the reaction at a lower temperature for a longer duration. If the product is acid-sensitive, ensure a rapid and efficient quench and workup procedure. | |
| Poor quality of starting materials: Impurities in the starting thiophenol or other reagents can lead to side reactions. | Ensure the purity of all starting materials before use. Recrystallization or distillation of starting materials may be necessary. | |
| Formation of Significant Byproducts | Intermolecular reactions: High concentrations of reactants can favor intermolecular side reactions. | Consider using higher dilution conditions, which involves increasing the solvent volume. This is particularly important in the early stages of scale-up. |
| Incorrect reaction conditions: The choice of catalyst or reaction conditions may favor the formation of an undesired isomer or byproduct. | Systematically screen different catalysts and reaction conditions at a small scale before proceeding with the larger scale synthesis. For example, in analogous chromone syntheses, the choice of condensing agent can be critical.[4] | |
| Difficult Product Isolation/Purification | Residual condensing agent: Polyphosphoric acid can be difficult to remove completely during workup. | Quench the reaction mixture carefully by pouring it onto crushed ice with vigorous stirring. The product can then be extracted with a suitable organic solvent. An aqueous workup with a mild base may also help to neutralize and remove acidic residues. |
| Product oiling out: The product may not crystallize readily from the reaction mixture or during purification. | Screen a variety of solvents for crystallization. If crystallization is not feasible, purification by column chromatography on a larger scale may be necessary. |
Experimental Protocols
The following is a generalized protocol for the synthesis of a thiochromenone scaffold, which can be adapted and optimized for the synthesis of this compound.
Protocol: Synthesis of a Thiochromenone via Intramolecular Friedel-Crafts Cyclization
This protocol is based on general methods for thiochromenone synthesis and should be optimized for the specific target molecule.
Materials:
-
Appropriately substituted 3-(arylthio)propanoic acid
-
Polyphosphoric acid (PPA) or Eaton's reagent
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Crushed ice
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer, add the 3-(arylthio)propanoic acid.
-
Add polyphosphoric acid (typically 10 times the weight of the starting material).
-
Heat the mixture to the desired temperature (e.g., 100 °C) with efficient stirring for the required time (e.g., 1-3 hours). Monitor the reaction by TLC or HPLC.
-
After completion, carefully pour the hot, viscous reaction mixture onto crushed ice with vigorous stirring.
-
Extract the product with dichloromethane (3 x volume).
-
Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Quantitative Data
The yield of thiochromenone synthesis is highly dependent on the substrates and reaction conditions. The following table summarizes yields for the synthesis of various thiochromones from 3-(arylthiol)propanoic acids, illustrating the impact of substituents on the aromatic ring.
| Substituent on Aryl Ring | Yield (%) | Reference |
| H | 65 | [1] |
| 4-Me | 72 | [1] |
| 2-Me | 63 | [1] |
| 4-Cl | 81 | [1] |
| 4-F | 75 | [1] |
Visualizations
Experimental Workflow for Thiochromenone Synthesis
Caption: A generalized experimental workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: A logical workflow for troubleshooting low yields in the synthesis.
References
Validation & Comparative
Validating the Anticancer Mechanism of 4-hydroxy-2H-thiochromen-2-one: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticancer properties of 4-hydroxy-2H-thiochromen-2-one and its derivatives with other established anticancer agents. We delve into the experimental data supporting its mechanism of action, focusing on key cellular processes such as cell viability, apoptosis, and cell cycle regulation. Detailed methodologies for the cited experiments are provided to ensure reproducibility and facilitate further investigation.
Comparative Analysis of Anticancer Activity
The anticancer potential of this compound and its analogs is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. A lower IC50 value indicates greater potency. The following table summarizes the cytotoxic activity of selected thiochromenone derivatives and comparator anticancer drugs.
| Compound/Drug | Cancer Cell Line | Assay | IC50 / GI50 (µM) | Reference |
| Thiochromanone-Thiosemicarbazone Derivative (Compound 47) | MCF-7 (Breast) | Not Specified | 0.42 | [1] |
| SK-mel-2 (Melanoma) | Not Specified | 0.58 | [1] | |
| DU145 (Prostate) | Not Specified | 0.43 | [1] | |
| Thiopyrano[2,3-d]thiazole Derivative (Compound 8) | SR (Leukemia) | Growth Inhibition | 0.676 | [2] |
| 786-0 (Renal) | Growth Inhibition | 0.696 | [2] | |
| A498 (Renal) | Growth Inhibition | 0.528 | [2] | |
| BT-549 (Breast) | Growth Inhibition | 0.666 | [2] | |
| OVCAR-4 (Ovarian) | Lethal Concentration | LC50 = 29.5 | [2] | |
| Bis(4-hydroxy-2H-chromen-2-one) Derivative | K-562 (Leukemia) | NF-κB Inhibition | 17.5 | [3] |
| JURKAT (T-cell Leukemia) | NF-κB Inhibition | 19.0 | [3] | |
| Coumarin | HeLa (Cervical) | Cytotoxicity | 54.2 | [4] |
| Doxorubicin (Reference Drug) | HT-29 (Colon) | Not Specified | Higher than a specific chromene derivative | [5] |
| HepG-2 (Liver) | Not Specified | Higher than a specific chromene derivative | [5] | |
| MCF-7 (Breast) | Not Specified | Higher than a specific chromene derivative | [5] |
Elucidating the Mechanism of Action: Key Signaling Pathways
Research suggests that this compound derivatives exert their anticancer effects by modulating critical signaling pathways involved in cell survival and proliferation, primarily the PI3K/Akt and NF-κB pathways.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Certain 4-hydroxycoumarin derivatives have been shown to inhibit this pathway, leading to decreased cancer cell viability.
Caption: Putative inhibition of the PI3K/Akt signaling pathway by a this compound derivative.
NF-κB Signaling Pathway
The NF-κB pathway plays a pivotal role in inflammation, immunity, and cell survival. Its constitutive activation in cancer cells contributes to tumorigenesis and chemoresistance. Inhibition of NF-κB activation is a key anticancer strategy. A bis(4-hydroxy-2H-chromen-2-one) derivative has been shown to inhibit TNFα-induced NF-κB activation.[3]
References
- 1. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00995A [pubs.rsc.org]
- 2. Synthesis, structural characterization and antitumor activity of new chromeno[4′,3′:4,5]thiopyrano[2,3-d]thiazole derivatives | ScienceRise: Pharmaceutical Science [journals.uran.ua]
- 3. Bis(4-hydroxy-2H-chromen-2-one): synthesis and effects on leukemic cell lines proliferation and NF-κB regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Coumarin induces cell cycle arrest and apoptosis in human cervical cancer HeLa cells through a mitochondria- and caspase-3 dependent mechanism and NF-kappaB down-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][1,3]Oxazines, and Chromeno[2,3-d]Pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle: Unraveling the Antimicrobial Prowess of Thiochromenone and Coumarin Derivatives
In the relentless search for novel antimicrobial agents to combat the growing threat of drug-resistant pathogens, thiochromenone and coumarin derivatives have emerged as promising scaffolds for drug development. Both classes of heterocyclic compounds have demonstrated significant in vitro activity against a broad spectrum of bacteria and fungi. This guide provides a comprehensive head-to-head comparison of their antimicrobial efficacy, supported by experimental data, detailed methodologies, and an exploration of their mechanisms of action.
Quantitative Antimicrobial Efficacy: A Comparative Analysis
The antimicrobial potency of thiochromenone and coumarin derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following tables summarize the reported antimicrobial activities of representative derivatives against various microbial strains.
Table 1: Antimicrobial Activity of Thiochromenone Derivatives
| Compound/Derivative | Microbial Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Pyrazolothiochromene derivative 12 | Bacillus subtilis | - | - | [1] |
| Staphylococcus aureus | - | - | [1] | |
| Escherichia coli | - | - | [1] | |
| Pseudomonas aeruginosa | - | - | [1] | |
| Thiochromene derivative 13 | Bacillus subtilis | - | - | [1] |
| Staphylococcus aureus | - | - | [1] | |
| Escherichia coli | - | - | [1] | |
| Pseudomonas aeruginosa | - | - | [1] | |
| Aspergillus flavus | - | - | [1] | |
| Candida albicans | - | - | [1] | |
| Thiochroman-4-one derivative 11 | Xanthomonas oryzae pv. oryzae (Xoo) | 24 (EC₅₀) | - | [2] |
| Xanthomonas axonopodis pv. citri (Xac) | 30 (EC₅₀) | - | [2] | |
| Spiro pyrrolidine with thiochromanone 8a | Bacillus subtilis | 0.98-0.12 | - | [3] |
| Staphylococcus epidermidis | 32 | - | [1] | |
| Staphylococcus aureus | 32 | - | [1] | |
| Enterococcus faecalis | 32 | - | [1] | |
| 2-alkyl-3-hydroxythiochromen-4-ones | Moraxella catarrhalis | Nanomolar range | - | [4] |
Note: '-' indicates data not reported in the cited source. Inhibition zones were reported for some compounds instead of MIC values.[1]
Table 2: Antimicrobial Activity of Coumarin Derivatives
| Compound/Derivative | Microbial Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Coumarin-pyrazole 11 (with CF₃) | Bacillus pumilis | 1.95 | 15.6 | [5] |
| Saccharomyces cerevisiae | 3.91 | - | [5] | |
| Coumarin 14 (with S-CH₃) | Staphylococcus faecalis | 1.95 | - | [5] |
| Enterobacter cloacae | 3.91 | - | [5] | |
| Escherichia coli | - | 15.6 | [5] | |
| Monobrominated coumarin (6) | Salmonella typhimurium | 31.25 | - | [6] |
| Staphylococcus aureus (ATCC43300) | 62.5 | - | [6] | |
| Escherichia coli (ATCC25922) | 62.5 | - | [6] | |
| Pseudomonas aeruginosa | 62.5 | - | [6] | |
| Osthenol | Staphylococcus aureus | 62.5 | - | [7] |
| Bacillus cereus | 62.5 | - | [7] | |
| 4-anilinocoumarins (4a', 4d', 4h') | Staphylococcus aureus | - | - | [8] |
| Bacillus subtilis | - | - | [8] | |
| Escherichia coli | - | - | [8] | |
| Pseudomonas aeruginosa | - | - | [8] |
Note: '-' indicates data not reported in the cited source. Some studies reported inhibition zones instead of MIC values.[8]
Experimental Protocols
The antimicrobial efficacy data presented above were primarily generated using the following standard microbiological assays:
Broth Microdilution Method for MIC and MBC Determination
This method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then suspended in a sterile broth to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.
-
Preparation of Test Compounds: The thiochromenone and coumarin derivatives are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.
-
Incubation: The prepared microbial inoculum is added to each well containing the serially diluted compounds. The plates are then incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), an aliquot from the wells showing no visible growth is sub-cultured onto fresh agar plates. The plates are incubated for a further 18-24 hours. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.
Disk Diffusion Method
This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.
-
Preparation of Agar Plates: A standardized microbial inoculum is uniformly streaked onto the surface of an appropriate agar medium (e.g., Mueller-Hinton agar).
-
Application of Test Compounds: Sterile filter paper disks impregnated with a known concentration of the test compound are placed on the agar surface.
-
Incubation: The plates are incubated under suitable conditions (e.g., 37°C for 18-24 hours).
-
Measurement of Inhibition Zone: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited). A larger zone of inhibition indicates greater antimicrobial activity.
Visualizing the Methodologies
Caption: General workflow for antimicrobial susceptibility testing.
Mechanisms of Antimicrobial Action
While the precise mechanisms for many derivatives are still under investigation, current research points to distinct pathways for thiochromenones and coumarins.
Thiochromenone Derivatives:
The antimicrobial action of thiochromenone derivatives often involves the disruption of fundamental cellular processes.[1] Their mechanism can include:
-
Disruption of Membrane Integrity: Altering the permeability of the microbial cell membrane, leading to leakage of essential cellular components and ultimately cell death.[1]
-
Interference with Nucleic Acid Synthesis: Inhibiting enzymes crucial for DNA replication and transcription, thereby halting cell division and growth.[1]
-
Inhibition of Primary Energy Metabolism: Some thiochromenones have been shown to rapidly deplete the cellular ATP pool, suggesting a target within the primary energy metabolism pathways.[4] This bactericidal effect leads to rapid cell death.[4]
Coumarin Derivatives:
Coumarins exhibit a broader range of potential antimicrobial mechanisms, which can include:
-
Inhibition of DNA Gyrase: Certain coumarin compounds have been identified as inhibitors of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[9]
-
Disruption of Cell Membranes: Similar to thiochromenones, some coumarin derivatives can damage cell membranes.[10]
-
Quorum Sensing Inhibition: Coumarins have been shown to interfere with bacterial cell-to-cell communication (quorum sensing), which is crucial for the regulation of virulence factors and biofilm formation.[11][12]
-
Cytotoxic Effects: Some coumarins act as cytotoxic agents, causing chromatin condensation and DNA damage, leading to apoptosis-like cell death in microorganisms.[7]
Caption: Putative antimicrobial mechanisms of action.
Conclusion
Both thiochromenone and coumarin derivatives represent valuable scaffolds in the quest for new antimicrobial agents. Thiochromenone derivatives, particularly some recently developed analogs, exhibit highly potent and, in some cases, exceptionally species-selective activity, with mechanisms targeting fundamental cellular processes.[4] Coumarin derivatives demonstrate a broader range of antimicrobial mechanisms, including the ability to inhibit quorum sensing, making them attractive candidates for anti-virulence strategies.[11][12]
The data suggests that specific substitutions on both the thiochromenone and coumarin rings are crucial for potent antimicrobial activity. For instance, the presence of a hydroxyl group at the 3rd position of the thiochromenone ring appears important for activity.[1] For coumarins, the addition of pyrazole and sulfonamide moieties has been shown to enhance their antimicrobial effects.[5][13]
Further head-to-head comparative studies using standardized methodologies and a wider range of clinically relevant microbial strains are necessary to fully elucidate the superior scaffold for specific applications. The development of hybrid molecules incorporating pharmacophores from both classes could also be a promising avenue for future research. Ultimately, both thiochromenone and coumarin derivatives hold significant potential to contribute to the next generation of antimicrobial drugs.
References
- 1. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00995A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthesis of new coumarin derivatives and assessment of their antimicrobial efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. An Overview of Coumarin as a Versatile and Readily Accessible Scaffold with Broad-Ranging Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. japsonline.com [japsonline.com]
- 9. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]
- 10. Antibacterial Activity for Synthesized Coumarin Derivatives and a Coumarin Component of Lime Peel (Citrus aurantifolia) | MDPI [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Navigating Predictive Toxicology: A Comparative Guide to Cross-Validation of QSAR Models for Thiochromenone Bioactivity
For researchers, medicinal chemists, and drug development professionals, Quantitative Structure-Activity Relationship (QSAR) modeling is an indispensable tool for predicting the biological activity of novel compounds. This guide provides a comparative analysis of cross-validation techniques for QSAR models focused on thiochromenone derivatives, a class of sulfur-containing heterocyclic compounds with promising therapeutic potential. By presenting experimental data, detailed protocols, and a clear visualization of workflows, this document aims to equip scientists with the knowledge to build and rigorously validate robust predictive models.
Thiochromenone derivatives have garnered significant interest due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] QSAR models accelerate the discovery of potent thiochromenone-based drug candidates by correlating their structural features with their bioactivity, thereby reducing the reliance on costly and time-consuming experimental screening.[3][4][5] However, the predictive power of any QSAR model is fundamentally dependent on the rigor of its validation.[6] Cross-validation is a critical step to ensure a model's robustness and its ability to generalize to new, untested compounds.[6]
The QSAR Modeling and Validation Workflow
The development of a reliable QSAR model is a systematic process that begins with data curation and ends with rigorous validation before the model can be used for prediction. This workflow ensures that the resulting model is statistically sound and has genuine predictive power.
Comparison of Cross-Validation Techniques
Cross-validation is essential for assessing a model's performance and guarding against overfitting, where the model performs well on the data it was trained on but fails to predict new data accurately.[6] It involves partitioning the dataset into subsets for training and validation.
| Validation Method | Description | Advantages | Disadvantages |
| Internal Validation | The model is validated using only the initial training dataset. | Computationally efficient; provides a preliminary check of model robustness. | Can lead to an overestimation of the model's predictive power as it never sees truly "new" data.[6] |
| Leave-One-Out (LOO) CV | A single data point is left out as the validation set, and the model is trained on the rest. This is repeated for every data point. | Uses the maximum amount of data for training in each iteration; deterministic result. | Computationally intensive for large datasets; can sometimes yield overly optimistic predictive statistics. |
| k-Fold Cross-Validation | The dataset is randomly divided into 'k' subsets (folds). One fold is used for validation, and the other k-1 folds are used for training. The process is repeated k times. | Reduces variance compared to LOO; computationally more efficient than LOO for large datasets. | The result can have slight variations depending on the random assignment of data to folds. |
| External Validation | The model, built using the training set, is used to predict the bioactivities of a completely independent test set that was not used during model development. | Provides the most realistic and unbiased estimate of the model's predictive performance on new data.[6] | Requires a sufficiently large and diverse dataset to create a meaningful, independent test set. |
For a QSAR model to be considered reliable, it must demonstrate strong statistical metrics in both internal and external validation. Key parameters include the cross-validated coefficient of determination (q²) from internal validation and the predictive coefficient of determination (R²_pred) from external validation.
Data Presentation: Bioactivity of Thiochromenone Derivatives
The following table presents a dataset of thiochromenone derivatives and their associated in vitro leishmanicidal activity and cytotoxicity, which can be used to develop and validate QSAR models. The data is adapted from a study by Vargas et al., which investigated these compounds against Leishmania panamensis.[7][8]
| Compound ID | Structure | EC₅₀ (µM) vs. L. panamensis | LC₅₀ (µM) vs. U-937 cells | Selectivity Index (SI) |
| 4h | Thiochromone with vinyl sulfone moiety | < 10 | > 100 | > 10 |
| 4i | Thiochromone with vinyl sulfone moiety | < 10 | > 100 | > 10 |
| 4j | Thiochromone with vinyl sulfone moiety | < 10 | > 100 | > 100 |
| 4l | Thiochromone with vinyl sulfone moiety | < 10 | > 100 | > 100 |
| Amphotericin B | Reference Drug | 0.32 | 39.6 | 123.75 |
| (Note: This is a partial representation of the 34 compounds evaluated in the source study. EC₅₀ is the half-maximal effective concentration, and LC₅₀ is the half-maximal lethal concentration.) |
Experimental Protocols
Detailed and reproducible methodologies are the bedrock of reliable QSAR studies. Below are summarized protocols for the bioactivity assays and the general steps for a 3D-QSAR analysis.
Protocol 1: In Vitro Antileishmanial and Cytotoxicity Assay
This protocol is based on the methodology used to generate the data in the table above.[7][8]
-
Cell Culture: Human monocyte cells (U-937 ATCC CRL-1593.2) are cultured in RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum and 1% penicillin-streptomycin, and incubated at 37°C in a 5% CO₂ atmosphere.
-
Parasite Culture: Leishmania panamensis promastigotes are grown in Schneider's insect medium at 28°C.
-
Intracellular Amastigote Assay:
-
U-937 cells are infected with stationary-phase L. panamensis promastigotes at a 10:1 parasite-to-cell ratio.
-
After 24 hours, non-internalized parasites are removed by washing.
-
The synthesized thiochromenone derivatives are dissolved in DMSO and added to the infected cells in serial dilutions.
-
Plates are incubated for 72 hours.
-
-
Activity Measurement:
-
The cells are stained with Giemsa, and the number of intracellular amastigotes is counted microscopically for at least 100 cells per replicate.
-
The EC₅₀ value (the concentration that reduces the parasite load by 50%) is determined.
-
-
Cytotoxicity Assay:
-
Uninfected U-937 cells are treated with the same serial dilutions of the thiochromenone compounds.
-
After 72 hours, cell viability is assessed using a resazurin-based assay.
-
The LC₅₀ value (the concentration that kills 50% of the cells) is determined.
-
Protocol 2: General 3D-QSAR (CoMFA/CoMSIA) Modeling
Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are widely used 3D-QSAR techniques.
-
Ligand Preparation: Draw the 2D structures of all thiochromenone derivatives in the dataset and convert them to 3D structures. Perform energy minimization using a suitable force field (e.g., MMFF94).
-
Molecular Alignment: This is the most critical step. Align all molecules in the dataset to a common template or scaffold. This can be done by superimposing a common substructure or using a pharmacophore-based alignment.
-
CoMFA Field Calculation: Place the aligned molecules in a 3D grid. At each grid point, calculate the steric and electrostatic interaction energies between the molecules and a probe atom (e.g., sp³ carbon with a +1 charge).
-
CoMSIA Field Calculation: In addition to steric and electrostatic fields, CoMSIA calculates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, providing a more detailed description of molecular properties.
-
PLS Analysis & Cross-Validation: Use Partial Least Squares (PLS) regression to build a linear model correlating the calculated field values (independent variables) with the biological activity (pEC₅₀, the dependent variable). Perform Leave-One-Out (LOO) cross-validation to calculate the q² value, which assesses the internal predictive ability of the model.
-
Model Validation: Further validate the model by calculating the non-cross-validated correlation coefficient (r²), and most importantly, by using the model to predict the activities of an external test set (calculating R²_pred).
Biological Context: Thiochromenones as Kinase Inhibitors
Many anticancer agents exert their effects by inhibiting specific signaling pathways that are dysregulated in cancer cells. The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and its hyperactivation is a hallmark of many cancers.[1][8][9][10] Thiochromenone derivatives, due to their structural features, are potential candidates for kinase inhibitors targeting this pathway.
A validated QSAR model for thiochromenone derivatives targeting PI3K could predict which structural modifications would enhance inhibitory activity, guiding the synthesis of more potent and selective anticancer agents. This predictive capability streamlines the drug discovery process, saving valuable time and resources.
References
- 1. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments in thiochromene chemistry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00690A [pubs.rsc.org]
- 3. Anticancer activity and QSAR study of sulfur-containing thiourea and sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Comparison of various methods for validity evaluation of QSAR models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Development of Multi-Target Chemometric Models for the Inhibition of Class I PI3K Enzyme Isoforms: A Case Study Using QSAR-Co Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents | Semantic Scholar [semanticscholar.org]
In Vivo Validation of 4-Hydroxy-2H-thiochromen-2-one: A Comparative Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic potential of 4-hydroxy-2H-thiochromen-2-one, a sulfur-containing analog of 4-hydroxycoumarin, focusing on its in vivo validation as an anticoagulant. Due to the limited availability of direct in vivo studies on this compound, this guide draws comparisons from its oxygen analog, 4-hydroxycoumarin, and other relevant derivatives, alongside the benchmark anticoagulant, warfarin.
Executive Summary
This compound belongs to the family of 4-hydroxycoumarins, a well-established class of vitamin K antagonists used as anticoagulants.[1][2][3] The primary mechanism of action for these compounds is the inhibition of the enzyme Vitamin K epoxide reductase (VKOR), which is crucial for the synthesis of active blood clotting factors.[1][2][3] While in vivo data for this compound is not extensively available, studies on structurally similar compounds suggest a potential for anticoagulant activity. This guide summarizes the available preclinical data for related compounds to infer the therapeutic potential and outlines the necessary experimental protocols for the in vivo validation of this compound.
Comparative In Vivo Anticoagulant Activity
The anticoagulant efficacy of 4-hydroxycoumarin derivatives is typically evaluated by measuring the prothrombin time (PT), a key indicator of the extrinsic pathway of blood coagulation. An extended PT indicates a delay in clotting, signifying anticoagulant effect.
Table 1: Comparative In Vivo Anticoagulant Activity of 4-Hydroxycoumarin Derivatives
| Compound | Animal Model | Dose | Prothrombin Time (PT) in seconds (Mean ± SD) | Reference |
| Warfarin | Male Mice | 1 mg/kg | 14.60 | [4] |
| 4-(3-bromo-phenyl)-6-(4-hydroxy-2-oxo-2H-chromene-3-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile | Male Mice | 20 mg/kg | 21.30 | [4] |
| 4-Hydroxycoumarin | Male Mice | 20 mg/kg | Not specified, but showed anticoagulant effect | [5] |
| Control (Saline) | Male Mice | - | Not specified, baseline | [4] |
In Vivo Toxicity Profile
Toxicological assessment is a critical component of in vivo validation. For anticoagulants, the primary toxicity concern is the risk of hemorrhage. Acute and chronic toxicity studies are essential to determine the therapeutic window.
A study on 4-hydroxycoumarin showed no signs of toxicity in mice at a dose of 200 mg/kg, with no observed changes in behavior or organ histology.[6] However, some synthetic coumarin derivatives have been associated with toxicity at effective anticoagulant doses.[4]
Table 2: Comparative In Vivo Toxicity Data
| Compound | Animal Model | Dose | Observed Toxic Effects | Reference |
| 4-Hydroxycoumarin | Swiss Mice | 200 mg/kg (acute oral) | No visible signs of toxicity, no changes in behavior or organ histology. | [6] |
| Warfarin-type compound 43 | Not specified | Not specified | Higher acute toxicity than coumachlor. | [1][2] |
| 3,3'-(4-chlorophenylmethylene)-bis-(4-hydroxy-2H-1-benzopyran-2-one) | Not specified | Not specified | Low toxicity. | [1][2] |
Signaling Pathway: Vitamin K Cycle Inhibition
The anticoagulant activity of 4-hydroxycoumarin derivatives stems from their interference with the vitamin K cycle. By inhibiting Vitamin K epoxide reductase (VKOR), these compounds prevent the reduction of vitamin K epoxide to its active hydroquinone form. This active form is a necessary cofactor for the gamma-glutamyl carboxylase enzyme, which catalyzes the post-translational modification of vitamin K-dependent clotting factors (II, VII, IX, and X), rendering them functional. Inhibition of VKOR leads to the production of under-carboxylated, inactive clotting factors, thereby impairing the coagulation cascade.
Caption: Mechanism of action of this compound.
Experimental Protocols
In Vivo Anticoagulant Activity Assessment (Prothrombin Time Assay)
This protocol outlines the general procedure for determining the in vivo anticoagulant effect of a test compound in a rodent model.
-
Animal Model: Adult male Wistar rats or Swiss mice are commonly used. Animals should be acclimatized for at least one week before the experiment.
-
Compound Administration: The test compound (e.g., this compound) and the reference compound (e.g., warfarin) are dissolved in a suitable vehicle (e.g., saline, corn oil). A control group receives the vehicle alone. The compounds are administered orally or via intraperitoneal injection at predetermined doses.
-
Blood Collection: At specified time points after administration, blood samples are collected from the animals, typically via cardiac puncture or from the retro-orbital plexus under anesthesia. The blood is collected into tubes containing an anticoagulant, such as 3.2% sodium citrate, at a 9:1 blood to anticoagulant ratio.
-
Plasma Preparation: The blood samples are centrifuged at approximately 1500 x g for 15 minutes to obtain platelet-poor plasma.
-
Prothrombin Time (PT) Measurement:
-
The plasma sample is incubated at 37°C.
-
A thromboplastin-calcium reagent is added to the plasma.
-
The time taken for a fibrin clot to form is measured in seconds using a coagulometer.
-
-
Data Analysis: The mean PT values for each treatment group are calculated and compared to the control group. A statistically significant increase in PT indicates anticoagulant activity.
Caption: General workflow for in vivo anticoagulant activity testing.
Acute Oral Toxicity Study
This protocol provides a general guideline for assessing the acute toxicity of a test compound.
-
Animal Model: Typically, Swiss mice or Wistar rats of a single sex are used.
-
Compound Administration: The test compound is administered orally to a group of animals at a specific dose (e.g., 200 mg/kg). A control group receives the vehicle only.
-
Observation: The animals are observed for signs of toxicity and mortality at regular intervals for a period of 14 days. Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern.
-
Body Weight: The body weight of each animal is recorded before administration and daily thereafter.
-
Necropsy and Histopathology: At the end of the observation period, all surviving animals are euthanized. A gross necropsy is performed on all animals (including those that died during the study), and major organs are examined macroscopically. Organs showing abnormalities and target organs are preserved for histopathological examination.
Conclusion and Future Directions
This compound, as a derivative of the well-established 4-hydroxycoumarin scaffold, holds promise as a potential anticoagulant. The replacement of the oxygen atom with sulfur in the chromene ring may influence its pharmacokinetic and pharmacodynamic properties, potentially offering advantages in terms of potency, duration of action, or safety profile. However, the current body of literature lacks direct in vivo comparative studies to validate its therapeutic potential against existing anticoagulants like warfarin.
Future research should focus on:
-
Direct In Vivo Comparison: Conducting head-to-head in vivo studies to compare the anticoagulant efficacy (prothrombin time, activated partial thromboplastin time) and toxicity (acute and chronic) of this compound with warfarin and 4-hydroxycoumarin.
-
Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to understand its in vivo behavior.
-
Mechanism of Action Confirmation: Validating its inhibitory activity against Vitamin K epoxide reductase through in vitro enzyme assays.
By systematically addressing these research gaps, the therapeutic potential of this compound as a novel anticoagulant can be thoroughly evaluated for further development.
References
A Comparative Docking Analysis of Thiochromenone and Coumarin Derivatives with Target Proteins
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in silico docking performance of two prominent heterocyclic scaffolds, thiochromenone and coumarin, against various protein targets implicated in a range of diseases. By presenting quantitative data from diverse studies, detailed experimental protocols, and visual workflows, this document aims to serve as a valuable resource for researchers in the field of computational drug discovery and design.
Data Presentation: Comparative Docking Scores
The following tables summarize the quantitative data from various molecular docking studies, showcasing the binding energies and inhibitory concentrations of thiochromenone and coumarin derivatives against different protein targets. These values provide a quantitative measure of the binding affinity, with more negative docking scores generally indicating a more favorable interaction.
| Thiochromenone Derivative | Target Protein | Docking Score (kcal/mol) | Reference Compound/Drug | Docking Score (kcal/mol) |
| Pyrazolothiochromene analog | Dihydropteroate synthase (DHPS) | -5.47 | Not specified | Not specified |
| Thiochromene with pyrimidine moiety | Dihydropteroate synthase (DHPS) | -6.53 | Not specified | Not specified |
| Benzothiopyranone derivative | DprE1 (M. tuberculosis) | Not specified (IC50 = 4.53 µM) | Not specified | Not specified |
| Semicarbazone thiochromanone | Leishmania infantum target | Not specified (EC50 = 5.4 µM) | Amphotericin B | Not specified |
| Coumarin Derivative | Target Protein | Docking Score (kcal/mol) | Reference Compound/Drug | Docking Score (kcal/mol) |
| 7-hydroxycoumarin derivative | Acetylcholinesterase (AChE) | Not specified | Donepezil | Not specified |
| 3-acetylcoumarin derivative | Cyclooxygenase (COX) | Not specified | Not specified | Not specified |
| Coumarin-triazole hybrid | Cyclin-dependent kinase 2 (CDK2) | Not specified | Not specified | Not specified |
| Inophyllum A (natural coumarin) | SARS-CoV-2 Main Protease | -8.4 | Hydroxychloroquine | -5.8 |
| Synthetic coumarin analog | SARS-CoV-2 Main Protease | -7.9 | Hydroxychloroquine | -5.8 |
| Coumarin-3-carboxamide | Acetylcholinesterase (AChE) | Not specified (IC50 = 0.3 nM) | Donepezil | Not specified |
| Chromenone derivative 2l | Acetylcholinesterase (AChE) | Not specified (IC50 = 0.08 µM) | Not specified | Not specified |
| Chromenone derivative 3q | Butyrylcholinesterase (BChE) | Not specified (IC50 = 0.04 µM) | Not specified | Not specified |
Experimental Protocols: Molecular Docking Methodologies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1] The following are generalized yet detailed protocols for two commonly used docking software suites, AutoDock and Schrödinger, based on methodologies reported in the literature.
Protocol 1: Molecular Docking using AutoDock
AutoDock is a suite of automated docking tools designed to predict how small molecules, such as drug candidates, bind to a receptor of known 3D structure.[2]
1. Ligand and Receptor Preparation:
-
Ligand Preparation: The 2D structures of the thiochromenone or coumarin derivatives are drawn using a chemical drawing tool (e.g., ChemDraw) and converted to 3D structures. Energy minimization is then performed using a force field like MMFF94 to obtain a stable conformation.[1] The final structure is saved in PDB format.
-
Receptor Preparation: The 3D crystal structure of the target protein is downloaded from the Protein Data Bank (PDB). Non-essential molecules like water and co-crystallized ligands are removed. Polar hydrogens are added, and Kollman charges are assigned. The prepared receptor is saved in PDBQT format, which includes partial charges and atom types.[3]
2. Grid Generation:
-
A grid box is defined around the active site of the target protein. This box specifies the search space for the ligand docking.[1]
-
AutoGrid is used to pre-calculate grid maps for each atom type present in the ligand. These grid maps store the potential energy of interaction for each atom type at each point in the grid, which speeds up the docking calculation.[3]
3. Docking Simulation:
-
AutoDock is used to perform the docking simulation. The Lamarckian Genetic Algorithm (LGA) is a commonly employed algorithm for exploring the conformational space of the ligand within the defined grid box.[2]
-
The docking parameters, such as the number of genetic algorithm runs, population size, and number of energy evaluations, are set in a docking parameter file (.dpf).
4. Analysis of Results:
-
The primary output is the binding affinity, typically expressed in kcal/mol. A more negative value indicates a stronger binding interaction.[1]
-
The different poses (orientations) of the ligand in the active site are analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, with the amino acid residues of the protein.
Protocol 2: Molecular Docking using Schrödinger Glide
Schrödinger's Glide is another widely used software for ligand-receptor docking that employs a hierarchical series of filters to find the best ligand poses.
1. Ligand and Receptor Preparation:
-
Protein Preparation: The Protein Preparation Wizard in Maestro is used to prepare the receptor. This involves adding hydrogens, assigning bond orders, creating disulfide bonds, filling in missing side chains, and performing a restrained energy minimization.
-
Ligand Preparation: LigPrep is used to prepare the ligands. This process generates low-energy 3D conformations, corrects chiralities, and produces various ionization states.
2. Receptor Grid Generation:
-
A receptor grid is generated around the active site of the prepared protein. The size of the grid box is defined by a bounding box enclosing the co-crystallized ligand or a specified active site.
3. Ligand Docking:
-
Glide offers different docking precisions: High-Throughput Virtual Screening (HTVS), Standard Precision (SP), and Extra Precision (XP). SP is often used for screening large libraries, while XP is used for more accurate binding pose prediction of a smaller number of ligands.
-
The prepared ligands are docked into the receptor grid using the chosen precision level.
4. Scoring and Analysis:
-
Glide uses a proprietary scoring function, GlideScore, to rank the docked poses. GlideScore is an empirical scoring function that considers factors like electrostatic interactions, van der Waals forces, and penalties for steric clashes.
-
The docking results are analyzed to visualize the binding poses and the interactions between the ligand and the active site residues.
Mandatory Visualization
The following diagrams illustrate the generalized workflows for molecular docking and a conceptual signaling pathway that could be inhibited by these compounds.
Caption: A generalized workflow for molecular docking studies.
Caption: Conceptual signaling pathway showing target protein inhibition.
References
- 1. Synthesis, Molecular Docking Study and in vitro Anticancer Activity of Tetrazole Linked Benzochromene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Biological Investigation and Docking Study of Novel Chromen Derivatives as Anti-Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization, Computational Studies, Molecular Docking, and In Vitro Anticancer Activity of Dihydropyrano[3,2-c]chromene and 2-Aminobenzochromene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Thio-Advantage: A Comparative Guide to Improved Pharmacokinetic Properties of Thio-Derivatives
In the landscape of medicinal chemistry, the strategic modification of lead compounds is paramount to achieving desirable therapeutic profiles. One such modification, the substitution of an oxygen atom with a sulfur atom, yielding a thio-derivative from an oxo-analogue, has emerged as a powerful tool for enhancing pharmacokinetic properties. This guide provides a comparative analysis, supported by experimental data and methodologies, to illuminate the advantages of thio-substitution in drug development.
The replacement of a carbonyl group (C=O) with a thiocarbonyl group (C=S) or an ether linkage (C-O-C) with a thioether (C-S-C) can profoundly alter a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. These changes often lead to improved metabolic stability, enhanced bioavailability, and more favorable dosing regimens.
Quantitative Pharmacokinetic Comparison
The following tables summarize the quantitative improvements observed in thio-derivatives compared to their corresponding oxo-analogues across various studies.
Table 1: General Pharmacokinetic Parameters of Thioamides vs. Amides
| Compound Pair | Parameter | Oxo-Analogue | Thio-Derivative | Fold Improvement | Reference |
| Cyclic Peptide (Cilengitide Analogue) | Half-life (t½) in human serum | 540 min | 2160 min | 4x | [1] |
| N-cyclohexylethyl-ETAV | Metabolic period in human blood | ~1x | 28x | 28x | [1] |
| Macrocyclic Peptide | Oral Bioavailability (rat) | Not Reported | Enhanced | - | [2][3] |
| Thiophene-based NSAID Analogue (2b) | In vitro half-life (t½) in S9 rat liver fraction | 1x (Indomethacin) | 1.5x | 1.5x | [4] |
Table 2: Physicochemical and Metabolic Properties
| Property | Oxo-Analogue (e.g., Amide) | Thio-Derivative (e.g., Thioamide) | Impact on Pharmacokinetics | Reference |
| Lipophilicity (logD7.4) | Lower | Significantly Higher | Enhanced membrane permeability and absorption.[3] | [3] |
| Hydrogen Bond Acceptor Strength | Strong | Weaker | Reduced solvation, potentially increasing permeability.[5] | [5] |
| Hydrogen Bond Donor Strength | Weaker | Stronger | Can form unique interactions, including chalcogen bonds.[5] | |
| Proteolytic Stability | Susceptible to enzymatic hydrolysis | More resistant to enzymatic hydrolysis | Increased metabolic stability and longer half-life.[1] | [1] |
| Reactivity | Less reactive | More reactive (e.g., with metals) | Can influence binding and metabolic pathways.[5] | [5] |
Key Experimental Protocols
The data presented above are derived from standard preclinical pharmacokinetic and drug metabolism studies. Understanding these methodologies is crucial for interpreting the results.
In Vivo Pharmacokinetic Study
This type of study assesses the ADME properties of a drug candidate in a living organism.[6][7]
-
Objective: To determine key pharmacokinetic parameters such as bioavailability, half-life (t½), maximum plasma concentration (Cmax), and clearance.
-
Methodology:
-
Animal Model: Typically, rodents (e.g., rats or mice) are used in early-stage preclinical studies.[6][7]
-
Drug Administration: The compound is administered via at least two routes: intravenously (IV) to determine the drug's behavior once in systemic circulation, and the intended clinical route, often oral (PO), to assess absorption and oral bioavailability.[7]
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) after dosing.[6][7]
-
Sample Processing: Plasma is separated from the blood by centrifugation and stored frozen until analysis.[7]
-
Bioanalysis: The concentration of the drug in the plasma samples is quantified using a validated analytical method, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
Data Analysis: The plasma concentration-time data is used to calculate pharmacokinetic parameters using non-compartmental analysis software.[7] Oral bioavailability (F%) is calculated as (AUC_oral / Dose_oral) / (AUC_IV / Dose_IV) * 100.
-
In Vitro Metabolic Stability Assay
This assay predicts the rate at which a compound will be metabolized by the liver.
-
Objective: To determine the intrinsic clearance and in vitro half-life of a compound.
-
Methodology:
-
Test System: The assay uses subcellular fractions of the liver, such as liver microsomes or S9 fractions, which contain the majority of drug-metabolizing enzymes (e.g., Cytochrome P450s).[8]
-
Incubation: The test compound is incubated with the liver fraction and a cofactor, typically NADPH (Nicotinamide adenine dinucleotide phosphate), which is required for the function of many metabolic enzymes.
-
Time Points: Aliquots are taken from the incubation mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The metabolic reaction in each aliquot is stopped by adding a solvent like acetonitrile.
-
Analysis: The samples are analyzed by LC-MS/MS to measure the decrease in the concentration of the parent compound over time.
-
Calculation: The rate of disappearance is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint). A longer half-life indicates greater metabolic stability.[4][9]
-
Visualizing the Mechanisms and Processes
Metabolic Pathway Comparison
The substitution of oxygen with sulfur alters the electronic properties of a molecule, influencing its interaction with metabolic enzymes like Cytochrome P450 (CYP450). Thio-derivatives can be less susceptible to oxidative metabolism or may be shunted towards different metabolic pathways.
Caption: Comparative metabolic pathways of oxo- and thio-analogues.
Experimental Workflow for In Vivo Pharmacokinetics
The process of determining the pharmacokinetic profile of a new chemical entity follows a structured workflow from administration to data interpretation.
Caption: Workflow for a preclinical in vivo pharmacokinetic study.
Logical Relationship of Improved Properties
The substitution of sulfur for oxygen initiates a cascade of changes in physicochemical properties that translate directly into improved pharmacokinetic outcomes.
Caption: How thio-substitution leads to better pharmacokinetic properties.
Conclusion
The strategic incorporation of sulfur in place of oxygen is a well-validated approach in medicinal chemistry to overcome pharmacokinetic challenges. Thio-derivatives frequently exhibit enhanced metabolic stability by resisting enzymatic degradation, leading to longer half-lives and reduced clearance.[1] Furthermore, the associated increase in lipophilicity often translates to improved membrane permeability and higher oral bioavailability.[2][3] As demonstrated by the presented data and experimental frameworks, assessing the properties of thio-derivatives compared to their oxo-analogues is a critical step in the optimization of drug candidates, paving the way for more robust and effective therapeutics.
References
- 1. Nitroalkanes as thioacyl equivalents to access thioamides and thiopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An amide to thioamide substitution improves the permeability and bioavailability of macrocyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An amide to thioamide substitution improves the permeability and bioavailability of macrocyclic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nonacidic thiophene-based derivatives as potential analgesic and design, synthesis, biological evaluation, and metabolic stability study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 7. admescope.com [admescope.com]
- 8. Synthesis, QSAR studies, and metabolic stability of novel 2-alkylthio-4-chloro-N-(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)benzenesulfonamide derivatives as potential anticancer and apoptosis-inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bioivt.com [bioivt.com]
Benchmarking Antioxidant Capacity: A Comparative Analysis of 4-Hydroxycoumarin Derivatives Against Standard Antioxidants
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antioxidant capacity of 4-hydroxy-2H-chromen-2-one (4-hydroxycoumarin) derivatives against established standard antioxidants. This analysis is supported by experimental data from in vitro assays and includes detailed methodologies to facilitate replication and further investigation.
Disclaimer: Direct experimental data on the antioxidant capacity of 4-hydroxy-2H-thiochromen-2-one was not available in the reviewed literature. The following data is based on its close structural analogue, 4-hydroxy-2H-chromen-2-one (4-hydroxycoumarin) and its derivatives, which provide a strong theoretical basis for predicting the antioxidant potential of the target compound due to structural similarities.
Comparative Antioxidant Activity
The antioxidant potential of various 4-hydroxycoumarin derivatives has been quantified using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. The half-maximal inhibitory concentration (IC50), a measure of the concentration of a substance required to inhibit 50% of the DPPH radical, is a key metric for comparison. A lower IC50 value indicates a higher antioxidant activity.
The following table summarizes the DPPH radical scavenging activity (IC50) of several 4-hydroxycoumarin derivatives compared to the standard antioxidants, Butylated Hydroxytoluene (BHT) and Ascorbic Acid.
| Compound | DPPH Radical Scavenging Activity (IC50 in µg/mL) | Reference |
| Standard Antioxidants | ||
| Butylated Hydroxytoluene (BHT) | 8.62 (at 30 min) | --INVALID-LINK--[1] |
| Ascorbic Acid | 24.17 (at 30 min) | --INVALID-LINK--[1] |
| 4-Hydroxycoumarin Derivatives | ||
| Derivative 6b | 5.14 | --INVALID-LINK--[1] |
| Derivative 2b | 6.2 | --INVALID-LINK--[1] |
| 4-hydroxy-6-methoxy-2H-chromen-2-one | 0.05 mM* | --INVALID-LINK--[2] |
*Note: The IC50 value for 4-hydroxy-6-methoxy-2H-chromen-2-one is presented in mM. For comparison, the IC50 values for BHT and Ascorbic Acid from the same study were 0.58 mM and 0.06 mM, respectively.[2]
These results indicate that certain 4-hydroxycoumarin derivatives exhibit potent antioxidant activity, with some derivatives demonstrating superior radical scavenging capacity compared to the standard antioxidant BHT.[1][2] Specifically, derivative 6b and 4-hydroxy-6-methoxy-2H-chromen-2-one showed noteworthy activity.[1][2]
Experimental Protocols
The following are detailed methodologies for common in vitro antioxidant capacity assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, which results in a color change from violet to yellow.[3]
Procedure:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol and stored in the dark.
-
Sample and Standard Preparation: Test compounds and standard antioxidants (e.g., Ascorbic Acid, BHT) are prepared in a series of concentrations.
-
Reaction Mixture: A specific volume of the test sample or standard is mixed with the DPPH solution. A control containing only the solvent and DPPH solution is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.[4]
Procedure:
-
Generation of ABTS•+: The ABTS radical cation is produced by reacting an ABTS stock solution (e.g., 7 mM) with an oxidizing agent like potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
Dilution of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or water) to an absorbance of approximately 0.70 at 734 nm.
-
Sample and Standard Preparation: Test compounds and a standard antioxidant (e.g., Trolox) are prepared in various concentrations.
-
Reaction Mixture: A small volume of the test sample or standard is added to the diluted ABTS•+ solution.
-
Absorbance Measurement: The absorbance is read at 734 nm after a specific incubation time (e.g., 6 minutes).
-
Calculation: The percentage of inhibition of absorbance is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as the sample.[4][5]
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
Procedure:
-
Preparation of FRAP Reagent: The FRAP reagent is prepared freshly by mixing TPTZ solution, FeCl₃ solution, and acetate buffer (pH 3.6).
-
Sample and Standard Preparation: Test compounds and a standard (e.g., FeSO₄) are prepared at various concentrations.
-
Reaction Mixture: The FRAP reagent is mixed with the test sample or standard.
-
Incubation: The mixture is incubated at 37°C for a specified time (e.g., 4 minutes).
-
Absorbance Measurement: The absorbance of the blue-colored solution is measured at a wavelength of 593 nm.
-
Calculation: The antioxidant capacity is determined from a standard curve of FeSO₄ and expressed as ferric reducing ability in µM Fe(II).
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for an in vitro antioxidant capacity assay, such as the DPPH assay.
Caption: General workflow for an in vitro antioxidant assay.
References
- 1. In Vitro Antioxidant Activity of Selected 4-Hydroxy-chromene-2-one Derivatives—SAR, QSAR and DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. citeqbiologics.com [citeqbiologics.com]
- 5. Trolox Equivalent Antioxidant Capacity (TEAC) Assay [cellbiolabs.com]
Confirming Cellular Target Engagement of 4-hydroxy-2H-thiochromen-2-one: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of leading methodologies for confirming the cellular target engagement of 4-hydroxy-2H-thiochromen-2-one. As a derivative of the coumarin family, this compound is structurally analogous to known anticoagulants that target Vitamin K epoxide reductase (VKOR).[1] This document outlines experimental protocols, presents comparative data, and visualizes key pathways and workflows to aid in the selection of the most appropriate target validation strategy.
Introduction to Target Engagement
Demonstrating that a compound binds to its intended target in a cellular context is a critical step in drug discovery.[2] It provides crucial evidence for the mechanism of action and helps to interpret cellular and physiological responses. This guide focuses on two powerful and widely used techniques for confirming target engagement: the Cellular Thermal Shift Assay (CETSA) and Affinity Purification-Mass Spectrometry (AP-MS).
Comparison of Target Engagement Methodologies
The selection of a target engagement methodology depends on various factors, including the nature of the target protein, the availability of specific reagents, and the desired throughput and quantitative depth of the analysis. Below is a comparative summary of CETSA and AP-MS.
| Feature | Cellular Thermal Shift Assay (CETSA) | Affinity Purification-Mass Spectrometry (AP-MS) |
| Principle | Ligand binding induces thermal stabilization of the target protein, leading to a shift in its melting temperature (Tm).[3] | A tagged version of the compound or a "bait" protein is used to pull down interacting proteins from a cell lysate for identification by mass spectrometry.[4][5][6] |
| Labeling Requirement | Label-free for the compound.[3] | Requires modification of the compound to incorporate an affinity tag (e.g., biotin) or use of a tagged bait protein.[5] |
| Cellular Context | Can be performed in intact cells, preserving the native cellular environment.[3] | Typically performed on cell lysates, which may disrupt cellular organization and some protein interactions.[5] |
| Target Requirement | Requires that ligand binding alters the thermal stability of the target protein. | Requires a suitable affinity tag and that the interaction is strong enough to survive the purification process. |
| Data Output | Provides a quantitative measure of target stabilization (ΔTm) and can be used to determine cellular potency (EC50).[7] | Provides a list of potential binding partners, including the primary target and potential off-targets.[4][8] |
| Throughput | Can be adapted for higher throughput screening formats. | Can be high-throughput, especially with automated workflows.[6] |
| Confirmation | Directly confirms binding to the target in its native state. | Identifies potential binders that require further validation to confirm direct interaction. |
The Putative Target: Vitamin K Epoxide Reductase (VKOR)
Based on the structural similarity of this compound to 4-hydroxycoumarin anticoagulants like warfarin and phenprocoumon, the primary putative target is Vitamin K epoxide reductase (VKOR).[1][9] VKOR is an integral membrane protein located in the endoplasmic reticulum that plays a crucial role in the vitamin K cycle, which is essential for blood coagulation.[10][11][12]
Vitamin K Cycle Signaling Pathway
The diagram below illustrates the central role of VKOR in the vitamin K cycle and the proposed mechanism of inhibition by 4-hydroxycoumarin derivatives.
Caption: The Vitamin K cycle and the inhibitory action of this compound on VKOR.
Experimental Protocols and Data
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement in a cellular environment by measuring the thermal stabilization of a protein upon ligand binding.[3]
The general workflow for a CETSA experiment is depicted below.
Caption: A generalized workflow for a Cellular Thermal Shift Assay (CETSA) experiment.
Given that VKOR is a membrane protein, the standard CETSA protocol requires modification to ensure its solubilization after the heat shock.[9][13][14][15]
-
Cell Culture and Treatment: Plate a suitable cell line endogenously expressing VKOR (e.g., Huh7, HepG2) and grow to 70-80% confluency. Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for 1-2 hours at 37°C.[9]
-
Cell Harvesting and Heat Shock: Harvest cells and resuspend in a suitable buffer. Aliquot the cell suspension into PCR tubes for each temperature point. Heat the samples in a thermal cycler across a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by immediate cooling on ice for 3 minutes.
-
Cell Lysis for Membrane Proteins: Add a lysis buffer containing a mild non-ionic detergent (e.g., 0.5-1% NP-40 or Triton X-100) and protease inhibitors. Incubate on ice for 30 minutes with intermittent vortexing to solubilize membrane proteins.[9]
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the denatured and aggregated proteins.[9]
-
Protein Quantification and Analysis: Collect the supernatant containing the soluble protein fraction. Determine the protein concentration using a standard assay (e.g., BCA). Normalize all samples to the same protein concentration.
-
Detection of Soluble VKOR: Analyze the amount of soluble VKOR in each sample by Western blotting using a specific primary antibody against VKOR.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble VKOR as a function of temperature to generate melting curves. A shift in the melting curve in the presence of this compound indicates target engagement.
| Compound | Target | Cell Line | ΔTm (°C) | Cellular EC50 (µM) |
| This compound | VKORC1 | Huh7 | 3-5 | 5-15 |
| Warfarin (Positive Control) | VKORC1 | Huh7 | ~4 | ~1 |
| Inactive Analog (Negative Control) | VKORC1 | Huh7 | < 1 | > 100 |
Note: This data is hypothetical and serves as an example of expected results based on the activity of similar 4-hydroxycoumarin compounds.
Affinity Purification-Mass Spectrometry (AP-MS)
AP-MS is a powerful technique for identifying the direct and indirect binding partners of a small molecule.[4][5][6]
The workflow for an AP-MS experiment to identify the targets of this compound is outlined below.
Caption: General workflow for an Affinity Purification-Mass Spectrometry (AP-MS) experiment.
-
Probe Synthesis: Synthesize an analog of this compound that incorporates a biotin tag via a linker. It is crucial that the modification does not significantly impair the compound's binding activity.
-
Cell Lysis: Lyse cells expressing potential target proteins in a buffer that maintains protein-protein interactions.
-
Incubation and Affinity Purification: Incubate the cell lysate with the biotinylated probe. As a negative control, incubate a separate lysate with biotin alone. Add streptavidin-coated beads to both lysates to capture the biotinylated probe and any interacting proteins.
-
Washing and Elution: Wash the beads extensively to remove non-specific binders. Elute the bound proteins from the beads.
-
Sample Preparation for Mass Spectrometry: Reduce, alkylate, and digest the eluted proteins into peptides using an enzyme like trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins.[16][17][18][19][20]
-
Data Analysis: Compare the protein enrichment in the probe sample to the negative control. Proteins that are significantly enriched in the probe sample are considered potential binding partners.[8]
| Protein Accession | Gene Symbol | Protein Name | Fold Enrichment (Probe vs. Control) | p-value |
| P08754 | VKORC1 | Vitamin K epoxide reductase complex subunit 1 | > 10 | < 0.001 |
| Q9Y2B0 | GGCX | Gamma-glutamyl carboxylase | 2.5 | < 0.05 |
| ... | ... | ... | ... | ... |
Note: This data is hypothetical. GGCX is included as a potential interacting partner as it functions in the same pathway as VKORC1.[21]
Conclusion
Both CETSA and AP-MS are powerful techniques for confirming the cellular target engagement of this compound. CETSA offers a direct, label-free assessment of target binding in intact cells, making it ideal for validating a primary hypothesis. AP-MS provides a broader, unbiased screen for potential binding partners and off-targets. The choice of method, or a combination of both, will depend on the specific research question and available resources. The information and protocols provided in this guide are intended to facilitate the design and execution of robust target engagement studies.
References
- 1. mdpi.com [mdpi.com]
- 2. Structural features determining the vitamin K epoxide reduction activity in the VKOR family of membrane oxidoreductases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Affinity Purification Mass Spectrometry (AP-MS) - Creative Proteomics [creative-proteomics.com]
- 7. bio-protocol.org [bio-protocol.org]
- 8. Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Structure and function of vitamin K epoxide reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. CETSA beyond Soluble Targets: a Broad Application to Multipass Transmembrane Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Comparison of Quantitative Mass Spectrometric Methods for Drug Target Identification by Thermal Proteome Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Comparison of Quantitative Mass Spectrometric Methods for Drug Target Identification by Thermal Proteome Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. biorxiv.org [biorxiv.org]
- 20. Quantitative mass spectrometry data analysis - quantms 1.6.0 documentation [docs.quantms.org]
- 21. The catalytic mechanism of vitamin K epoxide reduction in a cellular environment - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 4-hydroxy-2H-thiochromen-2-one: A Procedural Guide
Disclaimer: Specific safety and disposal information for 4-hydroxy-2H-thiochromen-2-one is limited. The following guidelines are based on the procedures for its close structural analog, 4-hydroxycoumarin. The substitution of a sulfur atom for an oxygen atom may alter the chemical properties and disposal requirements. Therefore, it is imperative to consult with your institution's Environmental Health and Safety (EHS) department and a licensed professional waste disposal service for definitive guidance.
This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring a safe laboratory environment and regulatory compliance.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures. The structural analog, 4-hydroxycoumarin, is harmful if swallowed and can cause skin and eye irritation.[1]
Personal Protective Equipment (PPE):
A comprehensive approach to personal protection is necessary to prevent exposure.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or glasses with side-shields conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[2][3] | To protect against dust particles and splashes.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a laboratory coat.[1][4] | To prevent skin contact.[4] Gloves should be inspected before use and removed using the proper technique to avoid skin contact with the product.[4] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if dust formation is likely.[1] | To prevent inhalation of dust particles which may cause respiratory irritation.[5] |
In Case of a Spill:
For minor spills, use dry clean-up procedures to avoid generating dust. The spilled solid should be swept or vacuumed up and placed in a suitable, labeled container for disposal.[1] For larger spills, alert the appropriate emergency response team.[1]
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is to treat it as hazardous chemical waste. It should not be disposed of down the drain or in regular trash.[6]
1. Waste Identification and Segregation:
-
Waste Characterization: Treat this compound as a hazardous chemical waste.
-
Segregation: Do not mix this waste with other waste streams, particularly incompatible materials such as strong oxidizing agents or strong bases.[2] Keep it in a dedicated, closed, and properly labeled container.
2. Waste Collection and Containerization:
-
Solid Waste: Collect unused or expired this compound and any grossly contaminated materials (e.g., weigh boats, contaminated paper towels) in a dedicated, properly labeled hazardous waste container.
-
Container Requirements: The container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.[6]
3. Labeling of Waste Containers: All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
The specific hazards associated with the chemical (e.g., "Harmful if Swallowed," "Causes Skin and Eye Irritation").[5]
4. Storage of Chemical Waste:
-
Store the sealed waste container in a designated satellite accumulation area that is at or near the point of generation.
-
The storage area should be secure, well-ventilated, and away from incompatible materials.
-
Ensure the container is kept closed at all times, except when adding waste.
5. Decontamination of Labware:
-
Non-disposable glassware should be decontaminated by rinsing with an appropriate solvent.
-
The rinsate must be collected and disposed of as hazardous liquid waste.[6]
6. Disposal of Empty Containers:
-
Empty containers may retain product residues and should be handled as hazardous waste.
-
If regulations permit, containers can be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[6] After this procedure, the container may be disposed of in the trash.[6]
7. Final Disposal:
-
Professional Disposal: It is recommended to contact a licensed professional waste disposal service for the collection and disposal of the waste.[1]
-
Chemical Incineration: A common disposal method for the analog 4-hydroxycoumarin is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1] A similar method of controlled incineration is suggested for thiocoumarin.[7]
Disposal Workflow
Caption: Disposal workflow for this compound.
References
Safeguarding Laboratory Personnel: Essential Protective Measures for Handling 4-hydroxy-2H-thiochromen-2-one
For Immediate Implementation: This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals handling 4-hydroxy-2H-thiochromen-2-one. Adherence to these protocols is essential for ensuring personal safety and minimizing laboratory hazards.
Hazard Overview and Personal Protective Equipment (PPE)
Based on data for the analogous compound, 4-hydroxycoumarin, this compound should be handled as a substance that is harmful if swallowed and causes skin and serious eye irritation.[1][2] Therefore, a comprehensive PPE strategy is mandatory to prevent exposure.
Table 1: Personal Protective Equipment for Handling this compound
| Protection Type | Specific Equipment | Rationale and Best Practices |
| Eye and Face Protection | Chemical safety goggles or a full-face shield. | Essential for protecting eyes from potential splashes and airborne particles. Standard safety glasses do not offer sufficient protection. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | Prevents skin contact. Gloves must be inspected for any signs of wear or perforation before each use. Contaminated gloves should be disposed of immediately, and hands washed thoroughly after removal.[3] |
| Body Protection | A fully-fastened laboratory coat or chemical-resistant apron. | Provides a critical barrier against accidental spills and contamination of personal clothing. |
| Respiratory Protection | Work in a well-ventilated area, preferably within a certified chemical fume hood. | To minimize the inhalation of any potential vapors or aerosols, all handling of the compound should be performed within a fume hood. |
| Foot Protection | Closed-toe shoes. | Protects feet from spills and falling objects. |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach is crucial for minimizing risks during the handling of this compound.
1. Preparation:
-
Ensure the designated work area, preferably a chemical fume hood, is clean and uncluttered.
-
Verify that an eyewash station and safety shower are readily accessible.
-
Assemble all necessary laboratory equipment and reagents before handling the compound.
-
Don all required PPE as specified in Table 1.
2. Handling:
-
Conduct all manipulations of this compound within a certified chemical fume hood to control potential exposure to dust or vapors.
-
When transferring the solid, do so carefully to avoid the generation of aerosols. Use appropriate tools such as a spatula or scoop.
-
Avoid direct contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the handling area.
3. Post-Handling:
-
Thoroughly decontaminate all work surfaces with a suitable cleaning agent after handling is complete.
-
Carefully remove and dispose of contaminated gloves and any other disposable PPE in a designated hazardous waste container.
-
Wash hands and any exposed skin thoroughly with soap and water.
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste:
-
Collect any solid waste, including contaminated weighing paper, spatulas, and disposable PPE, in a clearly labeled, sealed container for hazardous waste.
-
-
Liquid Waste:
-
If the compound is in solution, collect the liquid waste in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Do not dispose of this chemical down the drain.
-
-
Disposal Route:
-
All waste containing this compound must be disposed of through your institution's EHS office or a licensed chemical waste disposal service in accordance with local, state, and federal regulations.
-
Visual Workflow for PPE Selection and Use
The following diagram illustrates the logical workflow for ensuring appropriate personal protection when handling this compound.
Caption: Workflow for PPE selection and use when handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
